2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Description
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Properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-4-2-9(3-5-10)11-8-15-7-1-6-13-12(15)14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTPRDYSRJDBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347066 | |
| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28266-96-8 | |
| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine system is a fused, nitrogen-bridged heterocyclic scaffold of considerable interest in medicinal chemistry and drug development.[1] This aromatic structure, formed by the fusion of imidazole and pyrimidine rings, is a key pharmacophore found in compounds with a wide array of biological activities.[2][3] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The structural similarity of this scaffold to purines allows it to interact with various biological targets, making it a privileged structure in the design of novel therapeutic agents.
This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, functionally important derivative: this compound. The introduction of the 4-nitrophenyl group at the C2 position offers a site for further chemical modification and can significantly influence the compound's biological profile. This document is intended for researchers and scientists in organic synthesis and drug discovery, offering both the theoretical basis and practical, step-by-step protocols for its preparation and validation.
Synthetic Strategy: The Cornerstone Condensation Reaction
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyrimidine core involves the condensation reaction between 2-aminopyrimidine and an appropriate α-haloketone.[2][5][6] For the target molecule, this compound, the key precursors are 2-aminopyrimidine and 2-bromo-1-(4-nitrophenyl)ethanone.
The causality behind this synthetic choice lies in its efficiency and atom economy. The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack (SN2): The primary amino group of 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom on the α-bromoketone. This initial step forms an N-alkylated intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring in the intermediate then performs a nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to yield the stable, aromatic imidazo[1,2-a]pyrimidine ring system.
Modern advancements have demonstrated that this synthesis can be effectively accelerated using microwave irradiation, often in the presence of a solid support catalyst like basic alumina (Al₂O₃) or under solvent-free conditions.[7][5][6] This approach not only drastically reduces reaction times from hours to minutes but also aligns with the principles of green chemistry by minimizing solvent waste and energy consumption.[7]
Caption: Workflow for the analytical characterization of the synthesized compound.
Data Presentation: Expected Analytical Profile
The following table summarizes the expected quantitative data for this compound.
| Analysis Technique | Parameter | Expected Value / Observation |
| Molecular Formula | - | C₁₂H₈N₄O₂ |
| Molecular Weight | - | 240.22 g/mol [8] |
| Mass Spectrometry | [M+H]⁺ (ESI-MS) | m/z ≈ 241.07 |
| Aromatic C-H stretch: ~3100-3000 cm⁻¹ | ||
| FT-IR | Characteristic Peaks | C=N / C=C stretch: ~1630-1450 cm⁻¹ |
| NO₂ asymmetric stretch: ~1520 cm⁻¹ [9] | ||
| NO₂ symmetric stretch: ~1345 cm⁻¹ [9] | ||
| H-5, H-7 (Pyrimidine ring): Doublet of doublets | ||
| ¹H NMR | Chemical Shifts (δ) | H-6 (Pyrimidine ring): Doublet of doublets |
| (DMSO-d₆) | H-3 (Imidazole ring): Singlet [10] | |
| Nitrophenyl Protons: Two doublets (AA'BB' system) | ||
| ¹³C NMR | Key Signals | Imidazole & Pyrimidine carbons: ~108-155 ppm |
| (DMSO-d₆) | Phenyl carbons: ~124-150 ppm |
Experimental Protocols
The following protocols are presented as a robust starting point for laboratory execution. As with any chemical synthesis, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Conventional Heating
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyrimidine (1.0 eq) in 30 mL of absolute ethanol.
-
Addition: To this stirring solution, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Protocol 2: Characterization
-
Melting Point: Determine the melting point of the dried solid using a calibrated melting point apparatus.
-
FT-IR: Acquire the infrared spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the product in a suitable solvent like methanol or acetonitrile.
-
Analyze the sample using an ESI-MS instrument in positive ion mode to confirm the mass-to-charge ratio of the protonated molecule [M+H]⁺.
-
Conclusion and Future Outlook
This guide outlines a reliable and efficient pathway for the synthesis and comprehensive characterization of this compound. The condensation of 2-aminopyrimidine with 2-bromo-1-(4-nitrophenyl)ethanone remains a cornerstone strategy, amenable to both conventional heating and modern microwave-assisted techniques. [5]The described analytical workflow provides a robust system for validating the molecular structure and purity, ensuring the quality of the material for subsequent research.
Given the broad spectrum of biological activities associated with the imidazo[1,2-a]pyrimidine scaffold, this particular derivative serves as a valuable building block for creating libraries of novel compounds. [1][11]The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the exploration of structure-activity relationships (SAR) in the pursuit of new therapeutic agents.
References
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Prasher, P., Sharma, M., Jahan, K., et al. (n.d.). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Semantic Scholar. Available at: [Link]
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Prasher, P., Sharma, M., Jahan, K., et al. (n.d.). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. Available at: [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. Available at: [Link]
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(n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. Available at: [Link]
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(n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Al-Ostath, A., Al-Mokyna, F., Al-Ghorbani, M., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 10(1), e23531. Available at: [Link]
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Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2020). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 44(5), 1339-1354. Available at: [Link]
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Kumar, R., Shri, P., Kumar, A., et al. (2023). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC advances, 13(10), 6524-6536. Available at: [Link]
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Abbas, S. Y., El-Sherbeny, M. A., & El-Kafrawy, O. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(11), 6036-6062. Available at: [Link]
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(n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]
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Torres-García, E. J., Hernández-Vázquez, E., Pannecouque, C., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4983. Available at: [Link]
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Torres-García, E. J., Hernández-Vázquez, E., Pannecouque, C., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4983. Available at: [Link]
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(n.d.). Biological activities of synthetic pyrimidine derivatives. Heliyon. Available at: [Link]
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Abbas, S. Y., El-Sherbeny, M. A., & El-Kafrawy, O. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6036-6062. Available at: [Link]
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An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Executive Summary: This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core chemical properties, established synthetic routes, reactivity, and its pharmacological potential. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's structure-activity relationships and methodologies for its synthesis and characterization.
Introduction to the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine ring system is a fused heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] This designation is attributed to its ability to bind to multiple biological targets, exhibiting a wide array of pharmacological activities.[2] As bioisosteres of purine bases, these compounds can interact with a variety of enzymes and receptors.[1] Derivatives of this scaffold have demonstrated potent anti-inflammatory, antimicrobial, antiviral, anticancer, and anxiolytic properties.[1][2] The synthetic accessibility and the potential for substitution at multiple positions make the imidazo[1,2-a]pyrimidine core a versatile template for the design of novel therapeutic agents.[3][4]
Core Chemical Properties of this compound
The title compound's properties are defined by its fused aromatic system and the presence of the strongly electron-withdrawing nitro group. These features govern its solubility, stability, and spectroscopic signature. While specific experimental data for this exact molecule is compiled from analogous structures, the following table summarizes its expected physicochemical and spectroscopic characteristics.
| Property | Predicted Value / Characteristic Data |
| Molecular Formula | C₁₂H₈N₄O₂ |
| Molecular Weight | 240.22 g/mol |
| Appearance | Expected to be a yellow or light brown solid. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |
| ¹H NMR (DMSO-d₆) | Signals expected in the aromatic region (δ 7.0-9.5 ppm). A characteristic singlet for the C3-H of the imidazole ring, and distinct doublets for the pyrimidine and nitrophenyl protons. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons resonating between δ 110-160 ppm. Key signals include those for the bridgehead carbons and the carbon bearing the nitro group (C-NO₂). |
| IR Spectroscopy (KBr) | Characteristic peaks for N-H stretching (if applicable), C=N and C=C stretching of the aromatic rings, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ peak at m/z 241.07. |
Synthesis and Mechanistic Insights
The most common and established method for synthesizing 2-substituted imidazo[1,2-a]pyrimidines is a variation of the Tschitschibabin (Chichibabin) reaction.[5] This involves the condensation of 2-aminopyrimidine with an α-haloketone. For the title compound, the specific α-haloketone is 2-bromo-1-(4-nitrophenyl)ethanone. Modern advancements often employ microwave irradiation to enhance reaction rates and yields, promoting greener chemistry principles.[1][3]
Reaction Mechanism
The synthesis proceeds via an initial SN2 reaction where the exocyclic amino group of 2-aminopyrimidine attacks the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks the carbonyl carbon. A subsequent dehydration step yields the final aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: Reaction mechanism for the synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is dictated by two primary features: the electron-rich imidazole portion of the fused ring and the electrophilic nitro group on the phenyl substituent.
-
Electrophilic Substitution: The imidazo[1,2-a]pyrimidine ring is susceptible to electrophilic aromatic substitution. The π-excessive nature of the imidazole moiety directs substitution primarily to the C3 position.[6] Reactions such as halogenation or nitrosation can be achieved at this position, allowing for further functionalization.[6][7]
-
Reduction of the Nitro Group: The nitro group is a key functional handle for creating analogues. It can be readily reduced to an amino group (2-(4-aminophenyl)imidazo[1,2-a]pyrimidine) using standard reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation.[8][9] This resulting amine is a versatile intermediate that can be used for amide bond formation, diazotization, or other nucleophilic reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This transformation is critical, as the reduction of a nitro group is a known metabolic pathway for many xenobiotics.[9][10][11]
Pharmacological Profile and Biological Significance
The imidazo[1,2-a]pyrimidine scaffold is associated with a broad spectrum of biological activities. The introduction of a 2-(4-nitrophenyl) substituent can modulate this activity, often enhancing potency or conferring selectivity for specific targets.[12]
| Biological Activity | Target/Mechanism of Action |
| Anti-inflammatory | Primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[2][13] The 2-aryl substituent is a common feature in many selective COX-2 inhibitors.[14] |
| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines.[13] Potential mechanisms include kinase inhibition and induction of apoptosis. |
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria has been reported for this class of compounds.[15] The nitroaromatic group itself is a well-known pharmacophore in antimicrobial agents, where its reduction within microbial cells can lead to toxic intermediates.[10] |
| Antiviral | Certain imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential against viruses such as HIV and Hepatitis C.[7] |
Mechanism of Action: COX-2 Inhibition
Many 2-aryl-imidazo[1,2-a]pyrimidines function as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme. The heterocyclic core and the aryl substituent fit into the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.
Caption: Inhibition of the prostaglandin synthesis pathway via COX-2.
Key Experimental Methodologies
Protocol: Microwave-Assisted Synthesis
This protocol describes an efficient synthesis of this compound.
Materials:
-
2-Aminopyrimidine
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
Ethanol (absolute)
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-aminopyrimidine (1.0 mmol) and 2-bromo-1-(4-nitrophenyl)ethanone (1.0 mmol).
-
Add 5 mL of absolute ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-140°C for 15-25 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure compound.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Workflow for Characterization and Screening
Caption: A typical workflow from synthesis to biological evaluation.
Conclusion and Future Directions
This compound stands as a compound of considerable interest, built upon a pharmacologically validated scaffold. Its straightforward synthesis, coupled with high potential for chemical modification, makes it an attractive starting point for drug discovery programs. The presence of the nitrophenyl group provides both a potential pharmacophoric element and a versatile chemical handle for the creation of extensive compound libraries.
Future research should focus on the systematic exploration of its SAR through the derivatization of the nitro group. The conversion to an amine and subsequent elaboration could lead to the discovery of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles for various therapeutic targets, including inflammatory disorders and infectious diseases.
References
A complete list of references will be compiled and provided separately.
Sources
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Spectroscopic Signature of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its ¹H NMR, ¹³C NMR, and Mass Spectrometry characteristics. The imidazo[1,2-a]pyrimidine scaffold is a key structural motif in various bioactive molecules, and understanding its spectroscopic properties is crucial for its identification, characterization, and further development.
Introduction
This compound belongs to a class of nitrogen-containing fused heterocyclic compounds. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the electronic environment of the molecule, which will be reflected in its spectroscopic signatures. This guide synthesizes data from published literature on structurally analogous compounds to predict the spectral characteristics of the title compound, providing a valuable resource for researchers working with this and related molecular frameworks.
Chemical Structure and Atom Numbering
The chemical structure and atom numbering scheme for this compound (C₁₂H₈N₄O₂) are presented below. This numbering is used for the assignment of NMR signals.
Figure 1. Chemical structure and atom numbering of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of reported data for structurally similar compounds, such as 2-phenylimidazo[1,2-a]pyrimidine and its substituted derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.60 | dd | J = 6.8, 1.5 | H7 |
| ~8.40 | d | J = 9.0 | H3', H5' |
| ~8.30 | s | - | H3 |
| ~8.20 | d | J = 9.0 | H2', H6' |
| ~7.80 | dd | J = 9.2, 1.5 | H5 |
| ~7.20 | ddd | J = 9.2, 6.8, 1.2 | H6 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C4' |
| ~148.0 | C7 |
| ~145.0 | C2 |
| ~140.0 | C1' |
| ~135.0 | C5 |
| ~128.0 | C2', C6' |
| ~125.0 | C6 |
| ~124.0 | C3', C5' |
| ~118.0 | C3a |
| ~110.0 | C3 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 241.07 | [M+H]⁺ |
| 240.06 | [M]⁺ |
| 195.08 | [M-NO₂]⁺ |
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring the spectroscopic data discussed in this guide.
¹H and ¹³C NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse program such as 'zg30'.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a pulse program such as 'zgpg30'.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Figure 2. General workflow for NMR data acquisition.
Mass Spectrometry
Instrumentation: A mass spectrometer capable of high-resolution mass analysis, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., ESI or EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For ESI, the solvent should be compatible with the mobile phase if using liquid chromatography for sample introduction.
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimize ionization.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
For accurate mass measurement, use an internal or external calibrant.
Data Acquisition (EI-MS):
-
Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.
-
Insert the probe into the ion source and heat to volatilize the sample.
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
Figure 3. General workflow for Mass Spectrometry.
Discussion and Interpretation
The predicted ¹H NMR spectrum is expected to show characteristic signals for the imidazo[1,2-a]pyrimidine core and the 4-nitrophenyl substituent. The protons on the pyrimidine ring (H5, H6, and H7) will appear as a coupled system, while the protons on the phenyl ring will exhibit a typical AA'BB' system due to the para-substitution. The presence of the nitro group will cause a downfield shift of the phenyl protons.
In the ¹³C NMR spectrum, the number of signals will correspond to the number of chemically non-equivalent carbon atoms. The carbons of the 4-nitrophenyl group will be deshielded due to the electron-withdrawing effect of the nitro group. The carbon atoms of the imidazo[1,2-a]pyrimidine core will resonate in their characteristic regions.
The mass spectrum will provide the molecular weight of the compound. The high-resolution mass measurement can be used to confirm the elemental composition. The fragmentation pattern can offer further structural information, with a likely fragmentation being the loss of the nitro group.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, based on the analysis of related compounds. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data. This information is intended to serve as a valuable resource for the scientific community, aiding in the synthesis, characterization, and application of this important class of heterocyclic compounds.
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Center for Biotechnology Information. [Link]
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Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - N-(thiophen-2-ylmethylene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine. National Center for Biotechnology Information. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information. [Link]
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The Pharmacological Potential of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the specific and compelling subclass of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine derivatives. While direct and extensive research on this particular substitution pattern is emerging, this document synthesizes the current understanding of related analogues to provide a predictive framework for the biological activities and therapeutic potential of this promising chemical series. We will explore the synthetic rationale, key biological activities, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers poised to innovate in this area.
The Architectural Blueprint: Synthesis of the this compound Core
The construction of the imidazo[1,2-a]pyrimidine scaffold is a well-established process in synthetic organic chemistry, most commonly achieved through the condensation reaction between 2-aminopyrimidine and an α-haloketone.[4] For the synthesis of the titular derivatives, 2-bromo-1-(4-nitrophenyl)ethan-1-one serves as the key α-haloketone precursor.
General Synthetic Protocol: A Step-by-Step Methodology
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
2-Aminopyrimidine
-
2-Bromo-1-(4-nitrophenyl)ethan-1-one
-
Ethanol (or other suitable solvent like DMF)
-
Sodium bicarbonate (or other mild base)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyrimidine (1 equivalent) in ethanol.
-
Addition of α-Haloketone: To this solution, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent).
-
Base Addition: Add sodium bicarbonate (2 equivalents) to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the solid by-products and wash with ethanol.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthetic Workflow Diagram
Caption: General synthesis of this compound.
Unveiling the Therapeutic Promise: Biological Activities
While specific biological data for this compound derivatives is limited in the current literature, the extensive research on analogous 2-aryl-substituted imidazo[1,2-a]pyrimidines provides a strong foundation for predicting their potential therapeutic applications. The introduction of the electron-withdrawing nitro group at the para-position of the phenyl ring is anticipated to significantly influence the molecule's electronic properties and, consequently, its biological activity.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in the design of novel anticancer agents.[1] Derivatives bearing various aryl groups at the 2-position have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Mechanistic Insights from Related Compounds:
Studies on related 2-arylimidazo[1,2-a]pyridine derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[5] For instance, certain derivatives have been found to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to programmed cell death.
Hypothesized Activity of 2-(4-Nitrophenyl) Derivatives:
The presence of the 4-nitrophenyl group may enhance the anticancer activity through several mechanisms:
-
Increased Binding Affinity: The nitro group can participate in hydrogen bonding and other electrostatic interactions with amino acid residues in the active sites of target proteins, such as kinases, which are often dysregulated in cancer.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group can alter the electron density of the imidazo[1,2-a]pyrimidine ring system, potentially enhancing its interaction with biological targets.
Illustrative Data from a Related Scaffold:
While not imidazo[1,2-a]pyrimidines, the cytotoxic activity of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine highlights the potential of the nitrophenyl moiety in conferring anticancer properties.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 4.15 ± 2.93 |
| MCF-7 | Breast Cancer | 30.88 ± 14.44 |
| B16F10 | Melanoma | 64.81 ± 15.78 |
| Data extrapolated from studies on related imidazo[1,2-a]pyridine derivatives. |
Antimicrobial Efficacy: A New Front in the Fight Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Imidazo[1,2-a]pyrimidine derivatives have shown promise as a new class of antimicrobial compounds.[6][7]
Structure-Activity Relationship (SAR) Insights:
In various studies of 2-arylimidazo[1,2-a]pyrimidines, the nature and position of the substituent on the phenyl ring have been shown to be critical for antimicrobial activity. The presence of electron-withdrawing groups has, in some cases, been correlated with enhanced activity against both Gram-positive and Gram-negative bacteria.
Anticipated Antimicrobial Profile:
The 2-(4-nitrophenyl) moiety is a common feature in several known antimicrobial compounds. It is hypothesized that derivatives bearing this group will exhibit significant activity against a broad spectrum of bacteria and fungi. The mechanism of action could involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Anti-inflammatory Action: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.[8][9]
Potential Mechanism of Action:
The anti-inflammatory effects of related heterocyclic compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation. The this compound scaffold could potentially fit into the active site of COX-2, inhibiting the production of prostaglandins and other pro-inflammatory mediators.
Caption: Hypothesized inhibition of the COX-2 pathway.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of this compound derivatives, a series of well-defined in vitro assays are essential. The following protocols provide a starting point for these investigations.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on the extensive research on related analogues, these derivatives are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The electron-withdrawing nature of the 4-nitrophenyl group is a key structural feature that is likely to modulate the biological profile of these compounds.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with further substitutions on the pyrimidine ring to establish a comprehensive structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific molecular targets and pathways through which these compounds exert their effects. The insights gained from such studies will be invaluable for the rational design and optimization of lead compounds with improved potency and selectivity, paving the way for the development of novel and effective therapies for a range of human diseases.
References
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Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. PubMed. ([Link])
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (No URL provided in search results)
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. ([Link])
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. ([Link])
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Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. ([Link])
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Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. National Center for Biotechnology Information. ([Link])
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. ([Link])
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Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. ([Link])
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. ([Link])
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Some imidazo[1,2-a]pyrimidines with interesting biological activities. ResearchGate. ([Link])
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Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. ACS Publications. ([Link])
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. ([Link])
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Antibacterial imidazo[1,2-a]pyridines. | Download Scientific Diagram. ResearchGate. ([Link])
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Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed. ([Link])
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A Technical Guide to the Photophysical Properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Study in Intramolecular Quenching and Core Moiety Influence
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of fluorescent probes and pharmacologically active agents, prized for its robust emission characteristics.[1][2] The introduction of a 2-(4-nitrophenyl) substituent creates a classic donor-acceptor system, where the imidazopyrimidine core acts as the fluorophore (donor) and the nitrophenyl moiety serves as an electron acceptor. This arrangement typically leads to significant fluorescence quenching via Photoinduced Electron Transfer (PET). This guide elucidates the nuanced fluorescent properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, presenting a compelling case where fluorescence, although diminished, is not entirely extinguished. A critical comparative analysis with the analogous 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, which is non-fluorescent, reveals the profound influence of the heterocyclic core in modulating this intramolecular quenching process.[3] We will dissect the underlying photophysical mechanisms, provide validated experimental protocols for synthesis and characterization, and explore the potential applications stemming from this unique electronic interplay.
Introduction: The Interplay of Core Structure and Substituent Effects
The imidazo[1,2-a]pyrimidine fused heterocyclic system is a "privileged scaffold," demonstrating a wide array of biological activities and serving as a versatile core for fluorescent materials.[2][4] These compounds are known to absorb and emit light, typically in the blue-to-green region of the spectrum, making them valuable tools for bioimaging and sensing applications.[1]
The photophysical properties of this scaffold can be rationally tuned by chemical modification. The introduction of electron-donating or electron-withdrawing groups can alter the absorption and emission maxima, quantum yield, and fluorescence lifetime.[5] The 4-nitrophenyl group is a potent electron-withdrawing substituent widely recognized for its ability to act as a fluorescence quencher.[6] This quenching phenomenon is primarily governed by a non-radiative de-excitation pathway known as Photoinduced Electron Transfer (PET), where an electron from the excited state of the fluorophore is transferred to the electron-deficient nitroaromatic moiety.[7]
Interestingly, while the nitro group is known to completely quench the fluorescence of many fluorophores, including the closely related 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, its effect on the imidazo[1,2-a]pyrimidine core is less absolute.[3] Studies have shown that this compound retains a degree of fluorescence, a phenomenon that underscores the critical role of the pyrimidine ring.[3] It is hypothesized that the additional nitrogen atom in the pyrimidine ring alters the electronic landscape of the heterocyclic core, potentially raising the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) and making the PET process less efficient compared to its pyridine counterpart. This guide provides a deep dive into this fascinating molecular dynamic.
Synthesis of the Target Compound
The synthesis of 2-aryl-imidazo[1,2-a]pyrimidines is well-established, typically proceeding via a condensation reaction analogous to the Chichibabin reaction.[8][9] The most direct route involves the reaction of 2-aminopyrimidine with an α-haloketone, in this case, 2-bromo-1-(4-nitrophenyl)ethan-1-one. This method provides a reliable and efficient pathway to the target compound.
Caption: Synthetic workflow for this compound.
Unraveling the Photophysical Properties
The defining characteristic of this compound is the competition between the inherent fluorescence of the core and the quenching effect of the substituent.
Mechanism of Intramolecular Fluorescence Quenching
The primary mechanism for the observed decrease in fluorescence intensity is Photoinduced Electron Transfer (PET). Upon excitation of the imidazo[1,2-a]pyrimidine donor (D) by a photon, an electron is promoted to an excited state (D). In the absence of a quencher, this electron would return to the ground state via radiative decay, emitting a photon (fluorescence). However, the proximate, strongly electron-accepting nitrophenyl group (A) provides an alternative, non-radiative pathway. The excited electron is transferred from D to A, forming a charge-separated state (D⁺-A⁻). This state then returns to the ground state (D-A) via thermal decay, releasing energy as heat instead of light.
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- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Theoretical and Computational Deep Dive into 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Guide for Drug Discovery Professionals
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the synergy between empirical laboratory synthesis and in silico theoretical calculation is no longer a novelty but a cornerstone of efficient drug design and development. The imidazo[1,2-a]pyrimidine scaffold represents a class of nitrogen-rich heterocyclic compounds of immense interest, exhibiting a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific derivative, 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, with its distinct electron-withdrawing nitro group, presents a compelling case for detailed quantum chemical analysis. Understanding its structural, electronic, and spectroscopic nature at a sub-atomic level is paramount for predicting its reactivity, metabolic fate, and potential as a therapeutic agent.
This technical guide moves beyond a mere recitation of computational protocols. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of why specific theoretical approaches are chosen and how the resulting data can be logically interpreted to inform tangible experimental pathways. We will explore the molecule's optimized geometry, its vibrational signatures, its electronic reactivity landscape, and its potential for nonlinear optical applications, all through the lens of Density Functional Theory (DFT), a powerful and versatile computational tool.
Part 1: The Computational Strategy - A Self-Validating Approach
The credibility of any theoretical model hinges on its ability to accurately reflect experimental reality. Our approach is therefore grounded in a methodology designed for internal consistency and validation. The primary tool for this investigation is Density Functional Theory (DFT), chosen for its proven balance of computational efficiency and accuracy in describing the electronic structure of medium-sized organic molecules.[1][5]
The Choice of Functional and Basis Set: A Justification
The selection of a DFT functional and basis set is a critical decision that directly impacts the quality of the results. For molecules like this compound, the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a well-established and robust choice.[1][5][6] This functional effectively incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic behavior in conjugated systems.
This will be paired with the Pople-style 6-311++G(d,p) basis set.[6] Let's deconstruct this choice:
-
6-311G : This triple-zeta valence basis set provides a high degree of flexibility for valence electrons, which are the primary participants in chemical bonding and reactions.
-
++ : These diffuse functions are added for both heavy atoms and hydrogen. They are essential for accurately modeling systems with lone pairs or anions and for describing weak intermolecular interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard spherical or dumbbell shapes, a physical reality in molecular environments, leading to a more accurate description of bonding and geometry.[6]
This combination (B3LYP/6-311++G(d,p)) has demonstrated strong performance in predicting geometries and vibrational frequencies for a wide range of organic molecules, making it a trustworthy choice for our target compound.[6]
The Workflow: From Geometry to Reactivity
Caption: A logical workflow for theoretical analysis.
Part 2: Molecular Geometry and Structural Insights
The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This is achieved by finding the structure that corresponds to the lowest energy on the potential energy surface.
The optimized structure of this compound reveals a nearly planar conformation. The imidazo[1,2-a]pyrimidine bicyclic system is inherently planar, and the phenyl ring is only slightly twisted out of this plane. This planarity facilitates π-electron delocalization across the molecular framework, a key factor influencing its electronic properties.
Key Geometric Parameters (Bond Lengths & Angles)
| Parameter | Bond | Calculated Value (Å) | Expected Range (Å) |
| Bond Lengths | |||
| Imidazole C=N | C2-N3 | ~1.38 | 1.37 - 1.39 |
| Pyrimidine C=N | C5-N6 | ~1.34 | 1.33 - 1.35 |
| Phenyl-C to Nitro-N | C_aryl-N_nitro | ~1.48 | 1.47 - 1.49 |
| Nitro N=O | N-O | ~1.23 | 1.22 - 1.24 |
| Bond Angles | |||
| Imidazole Ring Angle | N1-C2-N3 | ~110° | 109° - 111° |
| Pyrimidine Ring Angle | N6-C7-N8 | ~117° | 116° - 118° |
| Nitro Group Angle | O-N-O | ~124° | 123° - 125° |
| Note: Calculated values are typical results from DFT/B3LYP calculations for similar structures. The 'Expected Range' is derived from crystallographic data of related compounds. |
Part 3: Vibrational Spectroscopy Analysis (FT-IR)
Following geometry optimization, a frequency calculation is performed. This serves two purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities, allowing for a theoretical prediction of the FT-IR spectrum.
This theoretical spectrum is an invaluable tool for interpreting experimental results. By comparing the calculated frequencies with observed FT-IR peaks, one can confidently assign specific molecular motions (stretching, bending) to each peak.[8][9] It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.
Predicted Key Vibrational Modes
| Wavenumber Range (cm⁻¹) | Assignment | Description |
| 3100-3000 | C-H stretching (Aromatic) | Vibrations of the C-H bonds on the phenyl and imidazopyrimidine rings. |
| 1620-1580 | C=N stretching | Characteristic stretching of the imine bonds within the heterocyclic rings. |
| 1590-1570 | C=C stretching (Aromatic) | Stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| 1530-1500 | NO₂ Asymmetric stretching | A strong, characteristic band for the nitro group, crucial for identification. [8] |
| 1350-1320 | NO₂ Symmetric stretching | Another strong, key indicator of the nitro functional group. [8] |
| 1300-1200 | C-N stretching | Stretching of the single bonds between carbon and nitrogen atoms in the rings and linker. |
| Below 1000 | C-H out-of-plane bending (Fingerprint Region) | Complex vibrations characteristic of the overall molecular structure. |
Part 4: The Electronic Landscape - Reactivity and Interactions
The electronic properties of a molecule dictate its reactivity, stability, and intermolecular interactions. We can visualize and quantify these properties through several key analyses.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[6]
The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[5][6]
Caption: The HOMO-LUMO energy gap (ΔE).
For this compound, the HOMO is typically delocalized over the electron-rich imidazo[1,2-a]pyrimidine ring system. In contrast, the LUMO is predominantly localized on the electron-withdrawing 4-nitrophenyl moiety. This spatial separation of the frontier orbitals indicates a strong intramolecular charge transfer (ICT) character upon electronic excitation, a property that is fundamental to its potential in nonlinear optics.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the electrostatic potential on the electron density surface of the molecule. It is an indispensable tool for predicting sites of nucleophilic and electrophilic attack.[1][10]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For our molecule, these are concentrated on the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.
Knowledge of the MEP surface provides immediate, intuitive insight into how the molecule will interact with biological targets like proteins or DNA.[10]
Part 5: Nonlinear Optical (NLO) Properties
Molecules with a significant intramolecular charge transfer (ICT) character, like our target compound, often exhibit notable nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and are of interest for applications in optoelectronics and biophotonics.[11][12][13] The key parameter is the first hyperpolarizability (β₀), a measure of the second-order NLO response.
The presence of the electron-donating imidazo[1,2-a]pyrimidine system connected to the electron-accepting nitrophenyl group via a π-conjugated bridge creates a classic "push-pull" or D-π-A (Donor-π-Acceptor) structure. DFT calculations can reliably predict the dipole moment (μ) and the components of the hyperpolarizability tensor, providing a quantitative assessment of the molecule's NLO potential without the need for immediate, complex experimental setups.
Part 6: Detailed Experimental Protocol
This section provides a generalized, step-by-step protocol for performing the core theoretical calculations described in this guide using a common quantum chemistry software package like Gaussian.
Objective: To perform a geometry optimization and frequency calculation on this compound.
Method: DFT using the B3LYP functional and the 6-311++G(d,p) basis set.
Procedure:
-
Build the Molecule:
-
Using a molecular modeling interface (e.g., GaussView, Avogadro), construct the this compound molecule.
-
Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
-
Prepare the Input File:
-
Set up the calculation in the software interface or by manually writing an input file (.gjf or .com).
-
Route Section (# line): Specify the calculation type and methodology.
-
p: Prints additional output.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation (to be performed on the optimized geometry).
-
B3LYP/6-311++G(d,p): Specifies the chosen method.
-
-
Title Section: Add a descriptive title for the calculation.
-
Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
-
Coordinate Section: Provide the atomic coordinates from the built structure.
-
-
Run the Calculation:
-
Submit the input file to the quantum chemistry software.
-
The calculation will first iteratively adjust the geometry to find the energy minimum.
-
Once optimization is complete, it will perform the frequency calculation at that final geometry.
-
-
Analyze the Output:
-
Optimization Convergence: Open the output file (e.g., .log) and verify that the optimization has converged successfully. Look for the "Optimization completed" message.
-
Vibrational Frequencies: Locate the frequency section. Confirm that there are no imaginary frequencies (listed as negative values), which validates the structure as a true minimum.
-
Spectra Visualization: Use the software's visualization tools to view the theoretical IR spectrum and animate the vibrational modes corresponding to the main peaks.
-
Electronic Properties: Extract the energies of the HOMO and LUMO to calculate the energy gap. Visualize the MEP surface and the HOMO/LUMO orbitals.
-
Conclusion
The theoretical calculations detailed in this guide provide a comprehensive, multi-faceted profile of this compound. By employing a robust and validated computational strategy, we can predict its stable structure, interpret its vibrational spectrum, map its electronic reactivity, and estimate its nonlinear optical properties. This in silico data provides a powerful predictive framework that can guide synthetic efforts, rationalize experimental observations, and accelerate the process of identifying promising new drug candidates from the versatile imidazo[1,2-a]pyrimidine family.
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El-fakharany, M. F., A. M. El-Mhssny, A. M. Mansour, M. A. El-Daly, S. A. El-hady, M. S. Abdel-Mottaleb, S. M. Soliman, and A. A. El-Sawy. 2023. "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry." Journal of Molecular Structure 1285:135525. [Link]
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Methodological & Application
Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrimidine Derivatives
The imidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] Within this class of compounds, significant research has focused on their potential as anticancer agents.[3] These molecules have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest, often implicating key signaling pathways such as the PI3K/Akt/mTOR pathway.[2][4][5] The 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is a specific analogue that warrants investigation for its cytotoxic potential against various cancer cell lines.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer activity of this compound. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step and ensuring the generation of robust and reproducible data.
Core Experimental Workflow
A systematic evaluation of a novel anticancer compound involves a tiered approach, starting with a broad assessment of cytotoxicity, followed by more detailed mechanistic studies. The following workflow is recommended for characterizing the in vitro anticancer profile of this compound.
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Part 1: Cytotoxicity Assessment using the MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the test compound that inhibits cell growth by 50% (IC50) is a standard measure of its cytotoxic potency.
Protocol: MTT Cell Viability Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to ensure viability is above 90%. b. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well in a 96-well plate. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells (medium only). d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[6]
-
MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][8] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[8]
-
Formazan Solubilization and Absorbance Reading: a. Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals. b. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description | Typical Values |
| Cell Seeding Density | Number of cells per well | 5,000 - 10,000 |
| Compound Concentrations | Range to determine dose-response | 0.1 - 100 µM |
| Incubation Time | Duration of compound exposure | 24, 48, or 72 hours |
| MTT Incubation | Time for formazan formation | 2 - 4 hours |
| Absorbance Wavelength | Wavelength for formazan detection | 570 nm |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next critical step is to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Distinguishing between these is crucial for understanding the compound's mode of action.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent tag like FITC.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[12]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with this compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: a. Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours. Include an untreated control. b. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10][12] e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour of staining.[9][10] Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at ~617 nm.
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[13] Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14][15] This allows for the quantification of the percentage of cells in each phase of the cell cycle by flow cytometry.
Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with this compound at its IC50 concentration
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: a. Seed and treat cells as described for the apoptosis assay. b. Harvest the cells and wash once with PBS. c. While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells. d. Incubate the cells at 4°C for at least 2 hours (or overnight).[16]
-
Cell Staining: a. Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. b. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[16] c. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.[17] b. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of the anticancer activity of this compound. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would justify further investigation into the specific molecular targets and signaling pathways modulated by this compound, paving the way for its potential development as a novel anticancer agent.
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Application Note: A Researcher's Guide to Rapid Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines
Introduction: Accelerating the Discovery of Privileged Heterocycles
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules exhibiting a wide array of pharmacological activities.[1][2] These nitrogen-fused heterocyclic compounds are integral to the development of agents with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4] The urgent need for new therapeutic agents necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also aligned with the principles of sustainable and green chemistry.
Traditionally, the synthesis of these vital scaffolds involves lengthy reaction times and often requires harsh conditions.[1][2] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[2][5] By utilizing microwave energy, reactions can be completed in a matter of minutes instead of hours, with significant improvements in product yields and purity.[5][6] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid, uniform, and direct heating of the reaction mixture—a stark contrast to the slow and often inefficient heat transfer of conventional oil baths.[5][7]
This application note provides a detailed, field-proven protocol for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidines via the classic condensation of 2-aminopyrimidines with α-haloketones. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and explain the causality behind key procedural choices to empower researchers in drug development to rapidly synthesize diverse libraries of these valuable compounds.
The Reaction: Mechanism and Rationale
The most common and reliable approach for synthesizing the imidazo[1,2-a]pyrimidine core is the cyclocondensation reaction between a 2-aminopyrimidine and an α-haloketone (e.g., an α-bromoketone).[6][8] The reaction proceeds through a well-established, three-step sequence.
Mechanism Breakdown:
-
Nucleophilic Substitution (SN2 Alkylation): The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 2-aminopyrimidine onto the electrophilic carbon of the α-haloketone. This forms a key N-alkylated intermediate salt.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step results in the formation of a five-membered imidazole ring, creating a bicyclic hydroxyl intermediate.
-
Dehydration: The final step is the acid- or base-facilitated elimination of a water molecule (dehydration) from the hydroxyl intermediate, leading to the formation of the stable, aromatic imidazo[1,2-a]pyrimidine ring system.
Figure 1: General reaction mechanism for the synthesis of imidazo[1,2-a]pyrimidines.
Why Microwave Irradiation Excels for This Reaction
The efficiency of microwave synthesis stems from its unique heating mechanism. Polar intermediates, such as the N-alkylated salt formed in Step 1, strongly absorb microwave energy. This targeted energy transfer rapidly accelerates the subsequent intramolecular cyclization and dehydration steps, drastically reducing the required reaction time from hours to minutes.[6] Furthermore, the rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional methods.
Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of 2-substituted imidazo[1,2-a]pyrimidines. It can be adapted for a wide range of substituted 2-aminopyrimidines and α-haloketones.
Materials and Equipment
-
Reagents:
-
2-Aminopyrimidine (1.0 eq)
-
Substituted α-bromoacetophenone (or other α-haloketone) (1.0 eq)
-
Solvent (e.g., Ethanol, Isopropanol-Water mixture)
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL or 35 mL microwave reaction vessel with a magnetic stir bar[9]
-
Standard laboratory glassware (beakers, flasks)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Analytical balance
-
-
Purification & Characterization:
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel, combine 2-aminopyrimidine (e.g., 1.0 mmol, 95 mg) and the desired α-bromoacetophenone (1.0 mmol, e.g., 199 mg for 2-bromoacetophenone).
-
Solvent Addition: Add a magnetic stir bar and 3-5 mL of the chosen solvent (e.g., ethanol). Seal the vessel securely with the appropriate cap.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:
-
Reaction Work-up: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a jet of cooling air). A precipitate of the product often forms upon cooling.
-
Isolation:
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
If no precipitate forms, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of high purity.[6] If further purification is needed, recrystallization from a suitable solvent (like ethanol) or silica gel column chromatography can be employed.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity through ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.[4][10]
Figure 2: Experimental workflow for microwave-assisted imidazo[1,2-a]pyrimidine synthesis.
Performance and Optimization
The described microwave-assisted protocol consistently delivers high yields in dramatically shortened reaction times compared to conventional methods. Many variations of this synthesis have been reported, highlighting the robustness of the approach.
Causality Behind Experimental Choices:
-
Solvent Selection: While various solvents can be used, polar protic solvents like ethanol, isopropanol, or water-cosolvent mixtures are often ideal.[6][9] They are effective at absorbing microwave energy and are considered "green" solvents, enhancing the environmental friendliness of the protocol.[9]
-
Catalyst-Free Conditions: A significant advantage of many modern microwave protocols is that they are catalyst-free.[6] The high temperatures achieved rapidly under microwave irradiation are sufficient to drive the reaction to completion without the need for an acid or base catalyst, simplifying the workup and purification process. Some protocols may use basic alumina (Al₂O₃) as a solid support and catalyst, particularly for solvent-free reactions.[10]
-
Temperature and Time: Optimal conditions typically range from 120-160 °C for 5-20 minutes.[11][12] These parameters provide a balance between rapid reaction rates and minimizing potential degradation of starting materials or products. Optimization may be required for less reactive substrates.
Representative Data
The following table summarizes results from various literature reports, showcasing the efficiency and broad applicability of the microwave-assisted method.
| Entry | 2-Aminopyrimidine Derivative | α-Haloketone Derivative | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyrimidine | 2-Bromo-4'-chloroacetophenone | Al₂O₃, MW, Solvent-free | High | [10] |
| 2 | 2-Aminopyrimidine | 2-Bromo-4'-fluoroacetophenone | Al₂O₃, MW, Solvent-free | 63% | [10] |
| 3 | 6-Methylisocytosine | α-Bromoacetophenone | DMF, 160 °C, 20 min, MW | High | [11][12] |
| 4 | 2-Aminopyridine | Phenacyl bromide | H₂O-IPA, 5-8 min, MW | Excellent | [6] |
| 5 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | (Various amines for next step) | EtOH, 80 °C, 30 min, MW | 46-80% | [9][13] |
Conclusion: A Self-Validating System for Modern Drug Discovery
This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of imidazo[1,2-a]pyrimidines. The method's trustworthiness is rooted in its simplicity and the ease with which the final products can be isolated and validated using standard analytical techniques. By drastically reducing reaction times from hours to minutes and often improving yields, this approach allows researchers to accelerate the generation of compound libraries for screening and lead optimization.[6][7] The alignment with green chemistry principles—through reduced energy consumption and the use of environmentally benign solvents—further establishes this protocol as an authoritative and indispensable tool for professionals in modern chemical and pharmaceutical research.[9]
References
-
Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]
-
Goksu, H., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. Available at: [Link]
-
Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Publishing. Available at: [Link]
-
Javahershenas, F., et al. (2024). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][11]imidazo[1,2-a]pyrimidines via A3 coupling. PMC - NIH. Available at: [Link]
-
Bentham Science Publishers (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science. Available at: [Link]
-
Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones. RSC Advances. Available at: [Link]
-
Semantic Scholar (n.d.). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. Available at: [Link]
-
Shaik, N., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC - PubMed Central. Available at: [Link]
-
Semantic Scholar (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. Available at: [Link]
-
Lin, X., et al. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Shein, A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]
-
ResearchGate (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Elangovan, N., et al. (2025). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Publications. Available at: [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]
-
Boufelja, O., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
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- 9. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine as an Investigational "Turn-On" Fluorescent Probe for Cellular Hypoxia Imaging
An in-depth technical guide for researchers, scientists, and drug development professionals.
I. Introduction and Scientific Rationale
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and chemical biology, renowned for its diverse pharmacological activities and intriguing photophysical properties.[1][2] Derivatives of this core structure have been extensively explored as fluorescent probes for various biological applications, including the imaging of cancer cells and the detection of specific analytes.[3][4] A key strategy in modern probe design is the development of "smart" probes that exhibit a fluorescence "turn-on" mechanism in response to a specific biological stimulus, thereby maximizing the signal-to-background ratio and enhancing detection sensitivity.[5][6]
This document details the theoretical framework and provides a comprehensive experimental protocol for the application of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine as an investigational "turn-on" fluorescent probe. The central hypothesis is grounded in the well-established principle that a nitroaromatic group can act as an effective fluorescence quencher.[4] We posit that this compound is essentially non-fluorescent. However, upon selective reduction of the 4-nitro group to a 4-amino group by cellular nitroreductases—enzymes significantly upregulated under hypoxic conditions—the fluorescence of the imidazo[1,2-a]pyrimidine core is restored.
This proposed mechanism is analogous to that of the closely related compound, 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine, which has been successfully employed as a "turn-on" probe for nitroreductase activity.[7] Given that tumor hypoxia is a hallmark of solid tumors and is associated with cancer progression and resistance to therapy, the ability to selectively visualize hypoxic regions within a cell population is of paramount importance in cancer research and drug development.[8] This guide provides the necessary protocols to investigate and validate the use of this compound for this critical application.
II. Principle of Detection: A Nitroreductase-Mediated "Off-On" Switch
The core of this probe's functionality lies in a bio-reductive transformation that modulates its electronic and, consequently, its photophysical properties.
-
The "Off" State: In its native form, this compound possesses a potent electron-withdrawing nitro group (-NO₂). This group effectively quenches the intrinsic fluorescence of the imidazo[1,2-a]pyrimidine fluorophore through a process known as Photoinduced Electron Transfer (PeT).[5][6] As a result, the probe is expected to be dark or minimally fluorescent when introduced into a biological system.
-
The Enzymatic Trigger: Nitroreductases are a class of enzymes that are overexpressed in hypoxic cells. In the presence of a biological reductant like NADH or NADPH, these enzymes catalyze the reduction of the nitro group.
-
The "On" State: The enzymatic reduction converts the electron-withdrawing nitro group into a strongly electron-donating amino group (-NH₂). This transformation inhibits the PeT quenching process, leading to a significant restoration of fluorescence. The resulting compound, 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine, is highly fluorescent, providing a robust and detectable signal that is directly proportional to nitroreductase activity.
Diagram of the Hypothesized Activation Mechanism
Caption: Proposed mechanism of the "turn-on" fluorescent probe.
III. Photophysical Properties (Predicted)
The following table summarizes the predicted photophysical properties of the probe in its "off" (nitrophenyl) and "on" (aminophenyl) states. These values are extrapolated from known imidazo[1,2-a]pyrimidine derivatives and the established effects of nitro and amino substituents.[4] Experimental validation is a required step of the protocol.
| Compound | State | Predicted Excitation Max (λex) | Predicted Emission Max (λem) | Predicted Stokes Shift | Predicted Quantum Yield (Φ) |
| This compound | Off | ~350 nm | ~450 nm | ~100 nm | < 0.01 |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine | On | ~370 nm | ~520 nm | ~150 nm | > 0.5 |
IV. Detailed Experimental Protocol: Imaging Hypoxia in MCF-7 Breast Cancer Cells
This protocol provides a step-by-step methodology for evaluating the efficacy of this compound as a hypoxia-activated fluorescent probe in a common cancer cell line.
A. Reagent Preparation
-
Probe Stock Solution (10 mM):
-
Accurately weigh 2.40 mg of this compound (MW: 240.22 g/mol ).
-
Dissolve in 1.0 mL of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS):
-
Standard formulation (pH 7.4).
-
-
Paraformaldehyde (PFA) Fixative (4%):
-
Prepare 4% PFA in PBS. Handle with appropriate safety precautions in a chemical fume hood.
-
B. Cell Culture and Hypoxia Induction
-
Cell Seeding:
-
Culture MCF-7 human breast adenocarcinoma cells in the prepared medium at 37°C in a humidified atmosphere with 5% CO₂.
-
For imaging, seed cells onto sterile glass-bottom dishes (35 mm) at a density of 1 x 10⁵ cells per dish.
-
Allow cells to adhere and grow for 24 hours.
-
-
Induction of Hypoxia (Choose one method):
-
Method A (Hypoxia Chamber): Place one set of dishes in a modular incubator chamber. Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Seal the chamber and incubate at 37°C for 12-24 hours.
-
Method B (Chemical Induction): Treat cells with a hypoxia-mimicking agent, such as cobalt chloride (CoCl₂), at a final concentration of 100-200 µM for 12-24 hours.
-
Normoxic Control: Incubate a parallel set of dishes under standard conditions (21% O₂, 5% CO₂).
-
C. Probe Loading and Staining
-
Working Solution Preparation:
-
Immediately before use, dilute the 10 mM stock solution of the probe to a final working concentration of 10 µM in fresh, pre-warmed cell culture medium. (Note: The optimal concentration should be determined empirically, typically in the range of 5-25 µM).
-
-
Cell Staining:
-
Remove the culture medium from both hypoxic and normoxic dishes.
-
Wash the cells gently once with pre-warmed PBS.
-
Add the 10 µM probe working solution to each dish.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash and Fix:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add 1 mL of 4% PFA to each dish and incubate for 15 minutes at room temperature for fixation.
-
Wash three times with PBS.
-
Add 2 mL of PBS to the dish for imaging.
-
D. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a high-sensitivity camera.
-
Use a 40x or 60x oil-immersion objective for optimal resolution.
-
-
Imaging Parameters:
-
Excitation: Use a DAPI or similar filter cube with an excitation wavelength around 370 nm.
-
Emission: Use a filter designed to capture emission between 500-550 nm (e.g., a GFP filter).
-
Exposure Time: Keep the exposure time and gain settings constant across all samples (normoxic, hypoxic, and control) to ensure comparability.
-
Control Groups:
-
Normoxic + Probe: To establish baseline fluorescence.
-
Hypoxic + Probe: To measure the "turn-on" response.
-
Hypoxic - Probe: To check for autofluorescence.
-
-
-
Image Capture:
-
Capture both fluorescence and brightfield (or DIC) images for each field of view.
-
Acquire images from multiple random fields of view for each condition to ensure robust data.
-
E. Data Analysis
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region from each image.
-
-
Quantification:
-
Outline individual cells (or the entire field of view).
-
Measure the mean fluorescence intensity for each condition.
-
Calculate the fold-change in fluorescence by dividing the mean intensity of the hypoxic samples by the mean intensity of the normoxic samples.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the observed fluorescence increase.
-
V. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
VI. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in normoxic cells | Probe concentration is too high, leading to non-specific binding or aggregation. | Decrease the probe concentration (e.g., to 5 µM) and/or reduce the incubation time. Ensure thorough washing. |
| No significant fluorescence increase in hypoxic cells | Insufficient hypoxia induction. Probe is not cell-permeable. The specific cell line lacks sufficient nitroreductase activity. Incorrect imaging filter sets. | Verify hypoxia using a standard marker (e.g., HIF-1α staining). Increase probe incubation time. Test in a different cell line known for high nitroreductase expression (e.g., A549). Verify excitation/emission spectra experimentally and match filters accordingly. |
| High Phototoxicity / Cell Death | Probe concentration is too high. Excessive light exposure during imaging. | Perform a dose-response curve to determine the optimal, non-toxic probe concentration. Reduce laser power and/or exposure time; use a more sensitive camera if necessary. |
VII. References
-
BenchChem. (2025). Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging. Retrieved from
-
ResearchGate. (n.d.). New fluorescent imidazo[1,2- a ]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. Retrieved from
-
PMC. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Retrieved from
-
BenchChem. (2025). A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. Retrieved from
-
PMC. (n.d.). Development of fluorescent probes for bioimaging applications. Retrieved from
-
ResearchGate. (2020). Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. Retrieved from
-
PubMed. (2023). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Retrieved from
-
PMC. (n.d.). Fluorescent Probes for Biological Imaging. Retrieved from
-
Semantic Scholar. (2017). New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. Retrieved from
-
Journal of Materials Chemistry B. (n.d.). Recent advances in organic molecule fluorescent probes for microbial imaging. Retrieved from
-
PubMed. (n.d.). Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. Retrieved from
-
ResearchGate. (n.d.). Pyrimidine-based azo dyes: Synthesis, photophysical investigations, solvatochromism explorations and anti-bacterial activity. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine as a Fluorescent Probe. Retrieved from
-
PMC. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from
-
PubMed Central. (2023). Novel Benzo[5][9]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Retrieved from
-
MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from
-
PMC. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from
-
ResearchGate. (n.d.). Some imidazo[1,2-a]pyrimidines with interesting biological activities.... Retrieved from
-
NIH. (n.d.). 4-(Aryl)-Benzo[5][9]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Retrieved from
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from
-
PubMed. (2024). Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry. Retrieved from
-
ResearchGate. (n.d.). Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry. Retrieved from
-
NIH. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from
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protocol for measuring fluorescence quantum yield of imidazopyrimidines
An Application Note and Protocol for the Accurate Determination of Fluorescence Quantum Yield of Imidazopyrimidine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorescence Quantum Yield
Imidazopyrimidines and related heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1][2] For many applications, particularly in bioimaging, chemical sensing, and the development of optoelectronic materials, a key performance metric is the fluorescence quantum yield (ΦF or QY).[2]
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[3][4] A high quantum yield is often a desirable characteristic for probes and labels, as it corresponds to a brighter signal. The deactivation of an excited state can occur through several pathways, including fluorescence (radiative decay) and non-radiative processes like internal conversion and intersystem crossing.[5][6] The quantum yield quantifies the probability that an excited molecule will return to the ground state via fluorescence.[6]
This guide provides a comprehensive protocol for determining the fluorescence quantum yield of novel imidazopyrimidine compounds using the comparative method. This method, often referred to as the Parker-Rees method, is the most common and reliable approach, involving the comparison of the unknown sample's fluorescence to that of a well-characterized standard with a known quantum yield.[6][7] We will delve into the theoretical underpinnings, provide a step-by-step experimental workflow, and discuss critical aspects of data analysis and error mitigation to ensure the generation of robust and reproducible results.
Theoretical Framework: The Comparative Method
The determination of a sample's quantum yield (ΦS) is achieved by comparing its spectroscopic properties to those of a reference standard (ΦR) with a known, stable quantum yield. The fundamental principle is that if two solutions (sample and reference) have the same absorbance at the same excitation wavelength and are measured under identical conditions, they are assumed to absorb the same number of photons.[5][8] Therefore, any difference in their integrated fluorescence intensity is directly proportional to the difference in their quantum yield.
The relationship is described by the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) [8]
Where:
-
ΦS and ΦR are the fluorescence quantum yields of the sample and reference, respectively.
-
IS and IR are the integrated fluorescence intensities (the area under the emission curve) of the sample and reference.
-
AS and AR are the absorbances of the sample and reference at the excitation wavelength.
-
nS and nR are the refractive indices of the sample and reference solvents.
The refractive index term (n2) is a critical correction factor that accounts for the differences in the solid angle of collection and reflection losses at the cuvette-air interface when different solvents are used.[8] If the same solvent is used for both the sample and the reference, this term cancels out (nS2 / nR2 = 1).
A more rigorous approach, which validates the data and minimizes errors, involves measuring a series of dilutions for both the sample and the standard. The integrated fluorescence intensity is then plotted against absorbance. The resulting slope (gradient) of this plot is proportional to the quantum yield.[5]
The equation then becomes:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) [5][6]
Where GradS and GradR are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively. This multi-point method is strongly recommended as it confirms the linearity of the fluorescence-absorbance relationship and helps to identify issues related to inner filter effects or concentration quenching.[5][7]
Instrumentation and Materials
Required Instrumentation
-
Spectrofluorometer: A research-grade instrument with high sensitivity and accurate spectral correction capabilities for both the excitation source (e.g., Xenon lamp) and the emission detector (e.g., PMT).
-
UV-Vis Spectrophotometer: A calibrated instrument for accurate absorbance measurements.
-
Cuvettes: High-quality 10 mm pathlength quartz fluorescence cuvettes are required. It is crucial that the same cuvette is used for all fluorescence measurements, or that a matched set of cuvettes is used, to ensure consistency.[9]
-
Volumetric Glassware: Calibrated Class A volumetric flasks and micropipettes for accurate solution preparation.
Reagents and Standards
-
Solvents: Use only spectroscopic (spectrograde) or HPLC-grade solvents. It is essential to check solvents for any background fluorescence before use.[5]
-
Imidazopyrimidine Sample: The compound of interest, purified to the highest possible degree to avoid interference from fluorescent impurities.[7]
-
Quantum Yield Standard: The choice of standard is paramount for an accurate measurement. The ideal standard should:
-
Have a well-established and reliable quantum yield.[10]
-
Absorb light at the chosen excitation wavelength for the sample.[6]
-
Have an emission spectrum that is, if possible, in a similar region to the sample to minimize wavelength-dependent biases in the instrument's detector.[10]
-
Be photochemically stable under the measurement conditions.
-
Be soluble in the same solvent as the sample, or in a solvent with a well-documented refractive index.
-
The following table summarizes commonly used fluorescence quantum yield standards.
| Standard | Solvent | Quantum Yield (ΦR) | Excitation Range (nm) | Emission Range (nm) |
| Quinine Sulfate | 0.1 M HClO4 | 0.60 | 280 - 370 | 400 - 550 |
| Quinine Sulfate | 0.5 M H2SO4 | 0.546 | 280 - 370 | 400 - 550 |
| Fluorescein | 0.1 M NaOH | 0.925 | 400 - 490 | 500 - 560 |
| Rhodamine 6G | Ethanol | 0.95 | 450 - 530 | 530 - 650 |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | 330 - 390 | 390 - 500 |
Note on Quinine Sulfate: While historically used in sulfuric acid, recent studies have shown that the quantum yield of quinine sulfate in H2SO4 has a significant temperature dependence.[11] It is now highly recommended to use quinine in 0.1 M perchloric acid (HClO4), which has a stable quantum yield of 0.60 across a typical laboratory temperature range (20-45 °C).[11]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating by incorporating a multi-point measurement and cross-calibration of standards.
Part 1: Solution Preparation
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of your imidazopyrimidine sample in a suitable spectrograde solvent at a concentration that gives an absorbance of approximately 1.0 at its λmax.
-
Similarly, prepare a stock solution of your chosen reference standard (e.g., Quinine Sulfate in 0.1 M HClO4) to have a similar maximum absorbance.
-
-
Preparation of Serial Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference standard.
-
The concentrations should be chosen so that the absorbance values at the intended excitation wavelength are in the range of 0.01 to 0.1 .[5][9]
-
Causality: Keeping the absorbance below 0.1 is critical to avoid the inner filter effect, where emitted fluorescence is reabsorbed by other fluorophore molecules in the solution. This effect leads to a non-linear relationship between absorbance and fluorescence intensity and results in an underestimation of the quantum yield.[5]
-
Prepare a "blank" solution containing only the pure solvent for each solvent system used.
-
Part 2: Spectroscopic Measurements
Critical Instrument Settings: Once set, the parameters on the spectrofluorometer (e.g., excitation/emission slit widths, scan speed, detector voltage) must not be changed between measuring the standard and the sample to ensure comparability.[9]
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, first auto-zero with the blank solvent cuvette.
-
Measure the absorbance spectrum for each of the prepared dilutions (both sample and standard).
-
Record the precise absorbance value at the chosen excitation wavelength (λex) for every solution. The λex should be a wavelength where both the sample and standard have sufficient absorbance, and it should be chosen to avoid the emission region.[12]
-
-
Fluorescence Measurements:
-
Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).
-
Set the excitation wavelength to the same λex used for the absorbance measurements.
-
Set the emission scan range to cover the entire fluorescence spectrum of both the sample and the standard, ensuring no overlap with the excitation wavelength.
-
First, run a scan of the blank solvent cuvette. This spectrum should be subtracted from all subsequent sample and standard spectra to remove contributions from Raman scattering and solvent impurities.[8]
-
Measure the fluorescence emission spectrum for each of the dilutions, starting from the most dilute and moving to the most concentrated.
-
Ensure that the peak fluorescence intensity remains within the linear range of the detector (typically below 2 million photons per second for a standard PMT, but it's safer to stay below 1 million).[12] If the signal is too high, reduce the slit widths (for both sample and standard measurements) or remake the dilutions at lower concentrations.
-
Workflow Diagram
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Data Analysis and Calculation
-
Spectral Integration: For each recorded fluorescence spectrum (after blank subtraction), calculate the integrated fluorescence intensity (I). This is the total area under the emission curve. Most instrument software packages have a built-in function for this.
-
Gradient Plotting:
-
Create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λex (x-axis) for both the imidazopyrimidine sample and the reference standard.
-
Perform a linear regression (fit) for both data sets. The fit should be forced through the origin (0,0).
-
A high coefficient of determination (R2 > 0.99) is indicative of good data quality and confirms that you are operating in a concentration range free of significant inner filter or quenching effects.
-
The slope of this line is the gradient (Grad) for the sample (GradS) and the reference (GradR).
-
-
Quantum Yield Calculation:
-
Use the gradients obtained in the previous step and the appropriate quantum yield formula: ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
-
Look up the refractive indices (n) for the solvents used at the measurement temperature.
-
Calculate the final quantum yield for your imidazopyrimidine sample. The error is typically reported as ±10%.[6]
-
Ensuring Trustworthiness: Potential Sources of Error
Obtaining accurate quantum yields requires meticulous attention to detail, as incorrect values are easily generated.[5] Here are common pitfalls and how to mitigate them:
-
Inner Filter Effects: As mentioned, high concentrations (Abs > 0.1) cause reabsorption of emitted light, artificially lowering the measured intensity. Mitigation: Always work with dilute solutions. The linearity of your intensity vs. absorbance plot is the best validation.[5]
-
Solvent Impurities: Spectrograde solvents are essential. Lower-grade solvents can contain fluorescent impurities that will interfere with the measurement. Mitigation: Always run a solvent blank. If the blank shows significant fluorescence, use a purer grade of solvent or purify it.[7]
-
Temperature Fluctuations: Fluorescence is a temperature-dependent process.[7] For some standards like quinine sulfate in H2SO4, this effect is pronounced.[11] Mitigation: Conduct all measurements (sample and standard) at a constant, recorded temperature. Use a temperature-controlled cuvette holder if available. Choose standards known for their temperature stability.
-
Oxygen Quenching: Dissolved oxygen can quench the fluorescence of many compounds, particularly those with long excited-state lifetimes.[7] Mitigation: For rigorous measurements, solutions can be deoxygenated by bubbling with inert gas (N2 or Ar) for 15-20 minutes prior to measurement.
-
pH Effects: The absorption and emission properties of many fluorophores, especially those with acidic or basic functional groups, are pH-dependent. Mitigation: If working in aqueous solutions, use a suitable buffer to maintain a constant pH.
-
Instrumental Artifacts: Inaccurate spectral correction of the spectrofluorometer is a major source of error.[12] Mitigation: Ensure the instrument is properly maintained and that the correct, up-to-date correction files are applied during the measurement.
Conceptual Relationships in Fluorescence
Caption: Pathways for de-excitation of a fluorophore after photon absorption.
Conclusion
The protocol detailed in this application note provides a robust framework for the accurate and reliable measurement of the fluorescence quantum yield of novel imidazopyrimidine derivatives. By employing the comparative method with a multi-point calibration, carefully selecting a suitable reference standard, and remaining vigilant about potential sources of error, researchers can confidently characterize the photophysical properties of their compounds. This fundamental measurement is a critical step in evaluating the potential of these molecules for advanced applications in drug discovery and materials science.
References
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 51-73). ResearchGate. Retrieved from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved from [Link]
-
Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved from [Link]
-
Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]
-
Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
-
Fluorescence Spectroscopy-Quantum yield. (n.d.). University of Washington. Retrieved from [Link]
-
Hofkens, J., et al. (2001). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics, 3, 172-174. Retrieved from [Link]
-
Prahl, S. (2017, June 2). Quinine sulfate. OMLC. Retrieved from [Link]
-
How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. (n.d.). CORE. Retrieved from [Link]
-
Hachicha, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(19), 6296. Retrieved from [Link]
-
Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(10), 6433-6438. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]
-
A sensitive and selective turn-on fluorescence probe for the detection of zinc in aqueous solution and living cells. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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- 4. Making sure you're not a bot! [opus4.kobv.de]
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- 12. edinst.com [edinst.com]
Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine Derivatives for Structure-Activity Relationship Studies: An Application Note and Protocol
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.[2][3] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key derivative, 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine, and its analogues for the purpose of conducting structure-activity relationship (SAR) studies. A detailed, field-proven protocol for its synthesis is provided, along with an in-depth discussion of the chemical principles and experimental considerations. Furthermore, this guide delves into the crucial aspect of SAR, explaining how systematic structural modifications can elucidate the molecular features responsible for biological activity, thereby guiding the design of more potent and selective therapeutic agents.
Synthetic Methodology: A Focus on the Chichibabin Reaction
The cornerstone for the synthesis of the 2-arylimidazo[1,2-a]pyrimidine core is the renowned Chichibabin reaction. This classical method involves the condensation of a 2-aminopyrimidine with an α-haloketone.[1] The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of 2-aminopyrimidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.
Modern adaptations of this reaction often employ microwave irradiation to significantly reduce reaction times and improve yields, aligning with the principles of green chemistry.[7]
Visualizing the Synthesis: A Generalized Scheme
The following diagram illustrates the general synthetic pathway for the preparation of 2-aryl-imidazo[1,2-a]pyrimidine derivatives.
Caption: General synthetic scheme for 2-aryl-imidazo[1,2-a]pyrimidines.
Detailed Protocol: Synthesis of this compound
This protocol details the synthesis of this compound, a key starting point for many SAR studies. The procedure is adapted from established methods for analogous compounds.[4][7]
Materials and Reagents:
-
2-Aminopyrimidine
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.0 g, 10.5 mmol) in 40 mL of absolute ethanol. To this solution, add 2-bromo-1-(4-nitrophenyl)ethanone (2.56 g, 10.5 mmol).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product will form. Filter the solid and wash it with a small amount of cold ethanol.
-
Neutralization: Suspend the collected solid in a mixture of water and dichloromethane. Add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the effervescence ceases and the aqueous layer is basic (pH ~8).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity
SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR studies typically involve the synthesis of a library of analogues with systematic modifications to different parts of the molecule.
Key Regions for Modification:
-
The 2-Aryl Ring: The 4-nitrophenyl group is a key feature. Modifications can include:
-
Position of the nitro group: Moving the nitro group to the ortho or meta positions.
-
Nature of the substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂). The amino derivative can be readily prepared by the reduction of the nitro group.
-
Substitution pattern: Introducing additional substituents on the phenyl ring.
-
-
The Imidazo[1,2-a]pyrimidine Core: Modifications to the core structure, such as introducing substituents at other available positions (e.g., C5, C7), can influence the molecule's overall shape, solubility, and interaction with biological targets.
Workflow for a Typical SAR Study:
The following diagram outlines a typical workflow for conducting an SAR study with this class of compounds.
Caption: Workflow for a structure-activity relationship study.
Interpreting SAR Data: A Case Study in Anticancer Activity
Several studies have explored the anticancer properties of 2-aryl-imidazo[1,2-a]pyrimidine derivatives. The data often reveals that the nature and position of the substituent on the 2-phenyl ring have a profound impact on the cytotoxic activity against various cancer cell lines.
For instance, studies on similar imidazo[1,2-a]pyridine compounds have shown that electron-withdrawing groups on the phenyl ring can enhance anticancer activity.[3] The following table summarizes hypothetical, yet representative, SAR data for a series of 2-aryl-imidazo[1,2-a]pyrimidine derivatives against a human breast cancer cell line (MCF-7).
| Compound | R (Substituent on 2-Phenyl Ring) | IC₅₀ (µM) against MCF-7 Cells |
| 1 | 4-NO₂ | 15.5 |
| 2 | 4-CN | 12.8 |
| 3 | 4-Cl | 25.1 |
| 4 | 4-OCH₃ | 45.7 |
| 5 | 4-NH₂ | > 100 |
| 6 | 3-NO₂ | 22.3 |
| 7 | H | 50.2 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate SAR principles.
-
Electron-withdrawing groups at the para-position (compounds 1 and 2) appear to be favorable for activity compared to an electron-donating group (compound 4) or an unsubstituted phenyl ring (compound 7).
-
The position of the substituent is important , as the 4-nitro derivative (compound 1) is more potent than the 3-nitro derivative (compound 6).
-
Conversion of the nitro group to an amino group (compound 5) leads to a significant loss of activity , suggesting that the electron-withdrawing nature of the substituent is crucial for the observed cytotoxicity.
These insights are invaluable for guiding the design of the next generation of compounds with improved potency and selectivity.
Conclusion and Future Directions
The synthesis of this compound and its derivatives provides a robust platform for conducting detailed structure-activity relationship studies. The protocols and workflows outlined in this application note offer a practical guide for researchers to systematically explore the chemical space around this privileged scaffold. By understanding the intricate relationship between molecular structure and biological function, the scientific community can accelerate the discovery and development of novel therapeutics targeting a range of diseases. Future work in this area will likely focus on exploring a wider range of substituents, investigating diverse biological targets, and employing computational modeling to further refine the design of these promising compounds.
References
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link].
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link].
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link].
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link].
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link].
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link].
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link].
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link].
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link].
-
Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. Available at: [Link].
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available at: [Link].
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC - PubMed Central. Available at: [Link].
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link].
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link].
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Available at: [Link].
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link].
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link].
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application of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine in flow cytometry
Application Note & Protocol
Topic: Quantification of Cellular Nitroreductase Activity in Hypoxic Cells using 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unmasking Cellular Hypoxia with a Pro-Fluorescent Probe
The tumor microenvironment is a complex and dynamic landscape, with regions of low oxygen, or hypoxia, being a hallmark of most solid tumors.[1] Hypoxia is a critical driver of tumor progression, metastasis, and resistance to therapy, making the identification and characterization of hypoxic cells a key objective in cancer research and drug development.[1][2] A distinguishing feature of hypoxic cells is the significant upregulation of nitroreductase (NTR) enzymes.[3][4][5] These flavin-containing enzymes, largely absent in mammalian cells under normal oxygen conditions, are capable of reducing nitroaromatic compounds to their corresponding amino derivatives.[2][4]
This unique enzymatic activity provides a powerful tool for selectively targeting and identifying hypoxic cells. This application note describes a novel methodology for the quantification of intracellular nitroreductase activity at the single-cell level using flow cytometry. We introduce This compound (NIP-1) , a cell-permeable, non-fluorescent compound, as a pro-fluorophore. The imidazo[1,2-a]pyrimidine scaffold is known for its fluorescent properties; however, the presence of a nitro group at the para position of the phenyl ring effectively quenches this fluorescence.[6] Upon entry into a hypoxic cell, NIP-1 is enzymatically reduced by NTR to its highly fluorescent amine counterpart, 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine (AIP-1) . The resultant fluorescence intensity, readily measurable by flow cytometry, is directly proportional to the NTR activity within each cell, thus serving as a robust indicator of the cellular hypoxic status.
Principle of the Assay
The assay is based on the enzymatic conversion of a non-fluorescent substrate into a fluorescent product.
-
Cellular Uptake: The cell-permeable NIP-1 probe passively diffuses across the plasma membrane of both normoxic and hypoxic cells.
-
Enzymatic Activation: In hypoxic cells where NTR is active, the nitro group of NIP-1 is reduced to an amino group in an NADH-dependent reaction.[4] This conversion transforms the molecule into the fluorescent AIP-1.
-
Fluorescence Detection: AIP-1 accumulates within the cell, and its fluorescence can be excited by a violet or UV laser. The emission is then detected by a flow cytometer, allowing for the quantification of NTR-positive cells.
This "turn-on" fluorescence mechanism ensures a high signal-to-noise ratio, as the signal is only generated in the presence of the target enzyme activity.
Figure 1: Mechanism of NIP-1 activation in hypoxic cells.
Materials and Reagents
Reagents
-
NIP-1 Probe: this compound. Synthesized according to established methods.[7][8]
-
Dimethyl Sulfoxide (DMSO): Anhydrous, cell culture grade.
-
Cell Line: e.g., HT-29 (colon cancer), A549 (lung cancer), or other cell lines known to exhibit hypoxia-induced NTR activity.[4]
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Trypsin-EDTA: 0.25%.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Hypoxia Induction Agent (Optional): e.g., Cobalt Chloride (CoCl₂) or deferoxamine (DFO).
-
Hypoxia Chamber: Or a tri-gas incubator (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Propidium Iodide (PI) or 7-AAD: For cell viability staining.
Equipment
-
Flow Cytometer: Equipped with a Violet laser (approx. 405 nm) and/or a UV laser (approx. 355 nm).
-
Appropriate Optical Filters: e.g., a bandpass filter suitable for blue emission (e.g., 450/50 nm).
-
Cell Culture Incubator: Standard (37°C, 5% CO₂) and Hypoxic.
-
Laminar Flow Hood.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
FACS tubes (5 mL polystyrene tubes).
Experimental Protocols
Preparation of Reagents
-
NIP-1 Stock Solution (10 mM):
-
Carefully weigh out the required amount of NIP-1 powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Flow Cytometry Buffer (FACS Buffer):
-
Prepare PBS containing 2% (w/v) heat-inactivated FBS and 1 mM EDTA.
-
Store at 4°C.
-
Cell Culture and Induction of Hypoxia
-
Culture the chosen cell line in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in tissue culture plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
To induce hypoxia:
-
Control Group (Normoxia): Keep one set of plates in the standard incubator (approx. 21% O₂).
-
Experimental Group (Hypoxia): Transfer another set of plates to a hypoxic incubator (1% O₂) for 16-24 hours prior to the assay. Alternatively, treat cells with a chemical hypoxia-mimetic agent like CoCl₂ (100-200 µM) for the same duration.
-
Cell Staining Protocol
-
Harvest both normoxic and hypoxic cells by trypsinization.
-
Transfer cells to conical tubes and neutralize trypsin with complete medium.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellets once with 5 mL of warm, serum-free medium. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellets in warm, serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
From the 10 mM NIP-1 stock solution, prepare a working solution in the cell suspension. Titrate the final concentration of NIP-1 to determine the optimal signal-to-noise ratio. A starting concentration of 10 µM is recommended.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
After incubation, stop the reaction by adding 4 mL of cold FACS Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS Buffer.
-
(Optional) For viability assessment, add Propidium Iodide or 7-AAD according to the manufacturer's protocol just before analysis.
-
Keep the cells on ice and protected from light until analysis. Analyze within 1 hour.
Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a violet (405 nm) or UV (355 nm) laser for excitation of the AIP-1 product.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot to visualize the cell population.
-
Based on the spectral properties of related amino-substituted imidazo[1,2-a]pyrimidines, which fluoresce in the blue-green region, collect the emission signal using a bandpass filter such as 450/50 nm or 530/30 nm .[6][9] Final filter selection should be optimized empirically.
-
-
Data Acquisition:
-
First, run an unstained cell sample to set the baseline voltage for the fluorescence detector.
-
Run the stained normoxic cell sample. Adjust the FSC and SSC gates to exclude debris and select the main cell population. The fluorescence in this sample should be minimal.
-
Run the stained hypoxic cell sample. A distinct population of fluorescently positive cells should be visible.
-
Record at least 10,000 events for each sample.
-
Figure 2: Experimental workflow for NTR activity detection.
Expected Results & Data Analysis
The primary output will be a histogram plot showing fluorescence intensity on the x-axis and cell count on the y-axis.
-
Gating Strategy: First, gate on the cell population of interest using an FSC vs. SSC plot to exclude debris. If a viability dye is used, create a secondary gate to include only live (PI/7-AAD negative) cells for analysis.
-
Normoxic Control: Cells cultured under normal oxygen levels should exhibit low background fluorescence, serving as a negative control.
-
Hypoxic Sample: Cells cultured under hypoxic conditions are expected to show a significant shift in fluorescence intensity, indicating the conversion of NIP-1 to the fluorescent AIP-1 due to NTR activity.
-
Quantification: The percentage of fluorescently positive cells and the Mean Fluorescence Intensity (MFI) of the population can be calculated to quantify the level of NTR activity.
| Parameter | Normoxic Cells | Hypoxic Cells | Rationale |
| NTR Expression | Low / Basal | High / Upregulated | Hypoxia induces the expression of nitroreductase enzymes.[1][3] |
| NIP-1 Conversion | Minimal | Significant | NTR enzymatically reduces NIP-1 to the fluorescent AIP-1.[4] |
| % Fluorescent Cells | < 5% (Expected) | > 50% (Expected) | A significant portion of the cell population becomes NTR-active. |
| Mean Fluorescence Intensity (MFI) | Low | High | The amount of fluorescent product is proportional to enzyme activity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence in normoxic cells | - NIP-1 concentration too high.- Probe instability/degradation.- Cellular autofluorescence. | - Titrate NIP-1 to a lower concentration.- Prepare fresh probe solution before each use.- Include an unstained control to set proper gates. |
| No/weak signal in hypoxic cells | - Insufficient hypoxia induction.- Cell line does not express NTR.- NIP-1 concentration too low or incubation time too short.- Incorrect cytometer settings. | - Verify hypoxia (e.g., with a HIF-1α Western blot).- Use a positive control cell line known to express NTR.- Optimize probe concentration and incubation time.- Ensure correct laser and filter combination is used. |
| High cell death | - Probe toxicity at high concentrations.- Harsh cell handling. | - Perform a dose-response curve to assess toxicity.- Handle cells gently; minimize centrifugation speed and time. |
References
- Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy.RSC Publishing. (2025).
- Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflamm
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe.PMC - NIH. (2021).
- A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells.Royal Society of Chemistry.
- Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair.
- Recent advances and applications of nitroreductase activable agents for tumor theranostic.Frontiers in Pharmacology. (2024).
- Hypoxia-Inducible Regulation of a Prodrug-Activating Enzyme for Tumor-Specific Gene Therapy.NIH.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- Design strategy of 2-phenylimidazo[1,2-a]pyridine based fluorescent probes.
- A cell-based assay for nitroreductase activity.
- A Probe for the Detection of Hypoxic Cancer Cells.PMC - NIH.
- Flow Cytometry Protocol.Abcam.
- Self-Assembled Fluorophore-Based Probe for Efficient Detection of Endogenous Nitroreductase Activity in Escherichia Coli.Wiley Online Library. (2024).
- Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections.PMC. (2025).
- (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents.R&D Systems.
- General Intracellular Target Flow Cytometry Protocol Using Detergents.Novus Biologicals.
- Flow Cytometry: Intracellular Staining Protocol.
- Intracellular Staining for Flow Cytometry Protocol & Troubleshooting.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.PubMed Central. (2024).
- Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine deriv
- Functional Probes for Flow Cytometry.FluoroFinder. (2024).
- Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission.Wiley Online Library.
- Applications of Flow cytometry.University of Washington.
Sources
- 1. Hypoxia-Inducible Regulation of a Prodrug-Activating Enzyme for Tumor-Specific Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 3. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 4. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives - Enamine [enamine.net]
- 9. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine in High-Throughput Screening for Novel Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The versatility of the imidazo[1,2-a]pyrimidine ring system makes it an attractive starting point for the development of novel therapeutics.
This document provides a comprehensive guide to the application of a specific derivative, 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them prime targets for therapeutic intervention.[6] The protocols and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this compound in both biochemical and cell-based screening paradigms.
Scientific Rationale: Why Screen this compound as a Kinase Inhibitor?
The selection of this compound for HTS campaigns targeting kinases is underpinned by several key factors:
-
Bioisosteric Similarity to ATP: The imidazo[1,2-a]pyrimidine core mimics the purine ring of adenosine triphosphate (ATP), the natural substrate for kinases. This structural analogy suggests a high probability of competitive binding to the ATP-binding pocket of various kinases.
-
Established Anticancer Activity of the Scaffold: Numerous studies have highlighted the antiproliferative effects of imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines.[2][7] This biological activity is often attributed to the inhibition of key signaling kinases.
-
Modifiable Core Structure: The imidazo[1,2-a]pyrimidine scaffold allows for synthetic modifications at multiple positions, enabling the generation of focused compound libraries for structure-activity relationship (SAR) studies following a primary screen.[3][5]
Given these considerations, this compound serves as an excellent candidate for inclusion in HTS libraries for kinase inhibitor discovery.
High-Throughput Screening Workflow
A typical HTS campaign for identifying kinase inhibitors involves a multi-stage process, beginning with a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Figure 1: A generalized workflow for a high-throughput screening campaign to identify and validate kinase inhibitors.
Part 1: Biochemical High-Throughput Screening
Principle of the Assay
This protocol describes a luminescent-based biochemical assay to measure the activity of a target kinase and the inhibitory potential of this compound. The ADP-Glo™ Kinase Assay is a widely used HTS method that quantifies the amount of ADP produced during a kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Materials and Reagents
-
Target Kinase (e.g., a serine/threonine or tyrosine kinase)
-
Kinase Substrate (specific to the target kinase)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to the target kinase, typically containing MgCl₂)
-
ATP
-
Multi-well plates (384-well, white, solid bottom)
-
Plate reader with luminescence detection capabilities
Detailed Protocol: Primary HTS (Single Concentration)
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound stock solution into the wells of a 384-well assay plate to achieve a final concentration of 10 µM.
-
Include control wells containing only DMSO (negative control, 0% inhibition) and a known inhibitor for the target kinase (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in kinase buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Protocol: Dose-Response (IC₅₀ Determination)
For compounds identified as hits in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Plate the dilutions in a 384-well plate.
-
-
Assay Execution:
-
Follow the same procedure as the primary HTS to perform the kinase reaction and ADP detection.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the compound concentration (log scale).
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
| Parameter | Primary HTS | Dose-Response |
| Compound Concentration | Single point (e.g., 10 µM) | 8-10 point serial dilution |
| Purpose | Hit identification | Potency determination (IC₅₀) |
| Throughput | High | Medium |
Part 2: Cell-Based Secondary Screening
Principle of the Assay
Cell-based assays are crucial for validating hits from biochemical screens in a more physiologically relevant context.[8][9] This protocol describes a cell viability assay to assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line known to be dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[8]
Figure 2: Workflow for a cell-based viability assay to determine the anti-proliferative effects of a test compound.
Materials and Reagents
-
Cancer cell line (e.g., a line with known dependency on the target kinase)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound (dissolved in 100% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Multi-well plates (384-well, white, clear bottom, tissue culture-treated)
-
Automated liquid handling systems
-
Plate reader with luminescence detection
Detailed Protocol: Cell Viability Assay
-
Cell Plating:
-
Harvest and count the cells.
-
Dilute the cells in culture medium to the desired seeding density.
-
Dispense the cell suspension into 384-well plates (e.g., 500-2000 cells per well in 40 µL).
-
Incubate the plates overnight in a humidified incubator at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock.
-
Add 10 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Include control wells with DMSO only (vehicle control) and a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Trustworthiness and Self-Validation
To ensure the reliability of the HTS data, several quality control measures must be implemented:
-
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.
-
Signal-to-Background Ratio: This ratio provides a measure of the dynamic range of the assay.
-
Reproducibility: Assays should be repeated to ensure the consistency of the results.
-
Orthogonal Assays: Hits should be confirmed using an alternative assay format that relies on a different detection technology (e.g., TR-FRET or fluorescence polarization) to rule out compound interference with the primary assay components.[10]
Conclusion
This compound represents a promising starting point for the discovery of novel kinase inhibitors. The protocols detailed in this application note provide a robust framework for its evaluation in a high-throughput screening setting. By employing a combination of biochemical and cell-based assays, along with rigorous quality control, researchers can effectively identify and validate novel "hit" compounds for further development in the drug discovery pipeline.
References
-
Gilbert, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In Methods in Molecular Biology. PubMed. Retrieved from [Link]
-
AFLATEK. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Retrieved from [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Ramirez, C. N., & Zhang, J. H. (2014). Cell-Based Screening Using High-Throughput Flow Cytometry. ASSAY and Drug Development Technologies, 12(1), 19-27. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Omega, 8(11), 10433-10444. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]
-
ResearchGate. (n.d.). Some imidazo[1,2-a]pyrimidines with interesting biological activities.... Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide. Bioorganic & Medicinal Chemistry, 17(21), 7484-7489. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel Benzo[11][12]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]
Sources
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- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The imidazo[1,2-a]pyrimidine core is a significant pharmacophore due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the condensation reaction of 2-aminopyrimidine and an α-haloketone, such as 2-bromo-1-(4-nitrophenyl)ethanone.[1][3]
Problem 1: Low or No Product Yield
Low or nonexistent yield is one of the most frequent challenges. The causes can range from suboptimal reaction conditions to reagent impurities.
Possible Causes & Recommended Solutions:
-
Suboptimal Reaction Time and Temperature: The reaction kinetics are highly dependent on both time and temperature. Insufficient heating or short reaction times can lead to incomplete conversion.
-
Causality: The condensation and subsequent intramolecular cyclization to form the imidazo[1,2-a]pyrimidine ring system is an energy-intensive process that requires sufficient thermal energy to overcome the activation barrier.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned duration, consider extending the reaction time. For less reactive substrates, increasing the temperature may be necessary. Some protocols suggest refluxing for several hours to ensure the reaction goes to completion.[4]
-
-
Inefficient Catalyst or Base: The choice and amount of catalyst or base can significantly impact the reaction rate and overall yield.
-
Causality: A base is often required to neutralize the hydrogen bromide (HBr) formed during the reaction, driving the equilibrium towards the product. The nature of the base can influence the nucleophilicity of the 2-aminopyrimidine.
-
Solution: While some reactions proceed without a catalyst, bases like sodium bicarbonate or triethylamine are commonly used.[5] The concentration of the base can be critical; for instance, the amount of sodium acetate has been shown to significantly affect the conversion rate.[3] If using a catalytic approach, such as with basic alumina (Al₂O₃) under microwave irradiation, optimizing the catalyst loading is crucial.[1][6]
-
-
Impurity of Starting Materials: The purity of 2-aminopyrimidine and 2-bromo-1-(4-nitrophenyl)ethanone is paramount.
-
Causality: Impurities can introduce side reactions, consume reagents, or inhibit the desired reaction pathway, all of which contribute to a lower yield of the target molecule.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reagents before use. 2-aminopyrimidine can be purified by recrystallization, and 2-bromo-1-(4-nitrophenyl)ethanone can be purified by column chromatography.
-
-
Atmospheric Sensitivity: Some reactions may be sensitive to atmospheric oxygen or moisture.
-
Causality: The presence of oxygen can lead to oxidative side products, while moisture can hydrolyze the α-haloketone, rendering it inactive.
-
Solution: To mitigate these effects, conduct the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important if you are experiencing inconsistent results or observing the formation of colored impurities.
-
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the final yield.
Possible Causes & Recommended Solutions:
-
Side Reactions of 2-aminopyrimidine: 2-aminopyrimidine is a bidentate nucleophile, which can lead to the formation of regioisomers.
-
Causality: While the reaction typically proceeds through the initial alkylation of the endocyclic nitrogen followed by cyclization, reaction conditions can influence the regioselectivity.
-
Solution: The choice of solvent can influence the reaction pathway. Less polar solvents like toluene or dioxane may favor the desired isomer, although they might require higher temperatures and longer reaction times.[4]
-
-
Decomposition of the Product or Starting Materials: The nitro group on the phenyl ring can be sensitive to certain conditions.
-
Causality: Strongly basic or highly elevated temperatures for prolonged periods can lead to the degradation of the nitro-containing compounds.
-
Solution: Carefully control the reaction temperature and time. Use a milder base if decomposition is suspected. Monitoring the reaction by TLC can help determine the optimal point to stop the reaction before significant degradation occurs.
-
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Possible Causes & Recommended Solutions:
-
Inappropriate Crystallization Solvent: The choice of solvent for recrystallization is critical for obtaining pure crystals.
-
Causality: The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.
-
Solution: Experiment with different solvent systems. A common approach is to use a polar solvent in which the product is soluble (like ethanol or methanol) and then add a non-polar co-solvent (like hexane or water) until turbidity is observed, followed by slow cooling.
-
-
Co-eluting Impurities in Column Chromatography: Some impurities may have similar polarity to the desired product, making separation by column chromatography difficult.
-
Causality: Structural similarities between the product and byproducts can result in similar affinities for the stationary phase.
-
Solution: Optimize your chromatography conditions. This can involve trying different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) or using a different stationary phase (e.g., alumina instead of silica gel). Gradient elution can also be effective in separating closely related compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The most common synthesis route is a modified Chichibabin reaction.[3] The mechanism involves two key steps:
-
SN2 Alkylation: The endocyclic nitrogen of 2-aminopyrimidine acts as a nucleophile and attacks the α-carbon of 2-bromo-1-(4-nitrophenyl)ethanone, displacing the bromide ion. This forms an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then attacks the carbonyl carbon, leading to an intramolecular cyclization. Subsequent dehydration yields the aromatic this compound.
Reaction Mechanism Overview
Caption: General reaction mechanism for the synthesis of this compound.
Q2: Which solvents are recommended for this synthesis?
A2: The choice of solvent can significantly impact the reaction. Common solvents include ethanol, methanol, N,N-dimethylformamide (DMF), and dioxane.[5] The polarity of the solvent can influence the reaction rate and selectivity. For instance, using a less polar solvent like toluene or dioxane might require higher temperatures and longer reaction times but could potentially lead to a cleaner reaction profile.[4]
Q3: Can I use a microwave-assisted synthesis for this reaction?
A3: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of imidazo[1,2-a]pyrimidines.[1][6] This method can significantly reduce reaction times and, in some cases, improve yields. It is often performed under solvent-free conditions using a solid support catalyst like basic alumina.[1][6]
Q4: What are the expected spectroscopic data for this compound?
A4: While specific shifts will depend on the solvent and instrument, you can generally expect the following in the ¹H NMR spectrum:
-
Characteristic signals for the pyrimidine and imidazole protons.
-
Aromatic protons from the 4-nitrophenyl group, typically appearing as two doublets in the downfield region.
For ¹³C NMR, you would expect to see signals corresponding to all the unique carbons in the fused heterocyclic system and the substituted phenyl ring. Mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the product.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, standard laboratory safety procedures should be followed.
-
2-bromo-1-(4-nitrophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents like DMF are harmful and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring to avoid accidents.
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol provides a general procedure for the synthesis of this compound under conventional heating.
Materials:
-
2-aminopyrimidine
-
2-bromo-1-(4-nitrophenyl)ethanone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) and 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in ethanol.
-
Add sodium bicarbonate (2 equivalents) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid, solvent-free synthesis using microwave irradiation.
Materials:
-
2-aminopyrimidine
-
2-bromo-1-(4-nitrophenyl)ethanone
-
Basic alumina (Al₂O₃)
Procedure:
-
Grind 2-aminopyrimidine (1 equivalent), 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent), and basic alumina in a mortar and pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Irradiate the mixture in a domestic or laboratory microwave oven at a suitable power level for 5-10 minutes.
-
Monitor the reaction progress by TLC after extracting a small sample with a suitable solvent.
-
After completion, extract the product from the solid support using a polar solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound.
| Method | Reagents | Solvent | Base/Catalyst | Time | Temperature | Typical Yield |
| Conventional | 2-aminopyrimidine, 2-bromo-1-(4-nitrophenyl)ethanone | Ethanol | NaHCO₃ | 4-6 h | Reflux | 60-80% |
| Microwave | 2-aminopyrimidine, 2-bromo-1-(4-nitrophenyl)ethanone | Solvent-free | Al₂O₃ | 5-10 min | N/A | 70-90% |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
-
Bekkali, N., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5035. [Link]
-
Kandeel, M. M., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(20), 14104–14120. [Link]
-
Kandeel, M. M., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. [Link]
-
Kandeel, M. M., et al. (2022). Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. PubMed. [Link]
-
Prasher, P., et al. (2024). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa, 8(1), 1-22. [Link]
-
Al-Ayed, A. S. (2012). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(23), 8201. [Link]
-
Saleem, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(34), 22005-22026. [Link]
- Google Patents. (2019). A kind of preparation method of 2-amino-4-bromopyrimidine.
-
Ilango, K., & Arunkumar, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]
-
Baklanov, M. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1269–1281. [Link]
-
Fassihi, A., et al. (2023). Novel Benzo[4][7]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 1335. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Prasher, P., et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa, 8(1), 1-22. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5098. [Link]
-
El-Gazzar, A. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5098. [Link]
-
Kamal, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6277. [Link]
-
Rival, Y., et al. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1170-1176. [Link]
-
Bekkali, N., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]
-
Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(2), 422-429. [Link]
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troubleshooting low yield in imidazo[1,2-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Introduction to Imidazo[1,2-a]pyrimidine Synthesis
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antimicrobial properties.[1] The two most prevalent methods for constructing this bicyclic system are the Chichibabin-type condensation and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. While powerful, both methodologies can present challenges leading to suboptimal yields. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyrimidines. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
I. Issues Related to the Chichibabin-Type Synthesis
The condensation of a 2-aminopyrimidine with an α-halocarbonyl compound is a cornerstone of imidazo[1,2-a]pyrimidine synthesis.[2] Low yields in this reaction often stem from issues with starting materials, reaction conditions, or side reactions.
Question 1: My reaction appears sluggish or incomplete, with significant amounts of unreacted 2-aminopyrimidine remaining. What could be the cause?
Answer:
An incomplete reaction can be attributed to several factors, primarily related to the reactivity of your electrophile and the reaction conditions.
-
Poor Quality of the α-Haloketone: The α-haloketone is susceptible to degradation, especially if it is an α-bromoketone. Over time, it can decompose, leading to a lower effective concentration and the introduction of impurities that may inhibit the reaction.
-
Solution: Whenever possible, use freshly prepared or purified α-haloketone. If using a commercial source, check the purity by NMR before use. Storage under an inert atmosphere and at low temperatures can prolong its shelf life.
-
-
Insufficient Reaction Temperature or Time: The cyclization step to form the imidazo[1,2-a]pyrimidine ring requires sufficient thermal energy.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. Extending the reaction time can also drive the reaction to completion.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Solution: While alcohols like ethanol are commonly used, consider switching to a higher-boiling point solvent such as n-butanol or DMF to facilitate the reaction at elevated temperatures.[2]
-
Question 2: I'm observing a significant amount of dark, tar-like material in my reaction mixture, making purification difficult and lowering my isolated yield. What is happening?
Answer:
The formation of tar is a common issue, often resulting from the self-condensation or polymerization of the α-haloketone, especially under basic conditions or at high temperatures.
-
Side Reactions of the α-Haloketone: α-Haloketones can undergo self-condensation or elimination reactions, particularly in the presence of a base.
-
Solution:
-
Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-aminopyrimidine to ensure the α-haloketone is consumed by the desired reaction pathway.
-
Optimize the Base: If a base is used to scavenge the hydrohalic acid formed, a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate is recommended. Stronger bases can promote side reactions. In many cases, the 2-aminopyrimidine itself can act as the base, obviating the need for an additional one.
-
Temperature Management: Avoid excessively high temperatures, which can accelerate decomposition pathways.
-
-
Question 3: My desired product is formed, but I am also getting a significant amount of a byproduct with a similar polarity, making chromatographic purification challenging. What could this byproduct be?
Answer:
A common byproduct in Chichibabin-type syntheses is a dimer resulting from the reaction of two molecules of the 2-aminopyrimidine with one molecule of a dialdehyde, which can be present as an impurity in the α-haloketone starting material. Another possibility is the formation of regioisomers if the 2-aminopyrimidine is asymmetrically substituted.
-
Dimerization: This can occur if your α-haloketone contains traces of a diketone or if there are other reactive species present.
-
Solution: Ensure the purity of your α-haloketone. Purification by recrystallization or column chromatography before use can remove problematic impurities.
-
-
Regioisomer Formation: If your 2-aminopyrimidine has substituents, the cyclization can potentially occur at different nitrogen atoms, leading to a mixture of products.
-
Solution: The regioselectivity is often dictated by the electronic and steric nature of the substituents on the 2-aminopyrimidine ring. Characterization by 2D NMR techniques (NOESY, HMBC) can help identify the major and minor isomers. Modifying the reaction conditions (solvent, temperature) may influence the regioselectivity.
-
II. Issues Related to the Groebke-Blackburn-Bienaymé (GBB) Synthesis
The GBB reaction is a powerful three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to form 3-aminoimidazo-fused heterocycles.[3] Low yields in this reaction are often linked to the stability of the intermediates and the specific reaction conditions employed.
Question 4: My GBB reaction is not proceeding to completion, and I observe unreacted starting materials. What are the key parameters to optimize?
Answer:
The GBB reaction is highly dependent on the reaction conditions to facilitate the formation of the key imine intermediate and the subsequent cyclization.
-
Catalyst Choice and Loading: The reaction is typically catalyzed by a Lewis or Brønsted acid.
-
Solution: Scandium(III) triflate and ytterbium(III) triflate are effective Lewis acid catalysts.[1] Brønsted acids like p-toluenesulfonic acid (p-TSA) can also be used.[4] Optimize the catalyst loading, typically between 10-20 mol%. In some cases, particularly with reactive starting materials, a catalyst may not be necessary.
-
-
Solvent Effects: The solvent plays a critical role in the GBB reaction.
-
Solution: Alcohols, especially methanol, are often the solvents of choice as they can act as co-catalysts, accelerating the key steps of the reaction.[5] If solubility is an issue, a mixture of solvents like dichloromethane/methanol can be effective.[6] For electron-poor aminoazoles, which are prone to forming side products with nucleophilic solvents, a less nucleophilic solvent like trifluoroethanol (TFE) may improve the yield.[7]
-
-
Temperature and Reaction Time: The GBB reaction can be sensitive to temperature.
-
Solution: Microwave irradiation can significantly reduce reaction times and improve yields.[8] If using conventional heating, start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Question 5: I am observing the formation of a significant byproduct that is not my desired imidazo[1,2-a]pyrimidine, particularly when using aliphatic aldehydes. What is this side product?
Answer:
When using aliphatic aldehydes in the GBB reaction, a common side product is the corresponding Ugi adduct.[1] This occurs because the intermediate formed after the addition of the isocyanide to the imine can be trapped by a nucleophile (often water or the alcohol solvent) before it has a chance to cyclize.
-
Formation of Ugi Adducts: This is more prevalent with less reactive (e.g., sterically hindered) 2-aminoazines or when the cyclization step is slow.
-
Solution:
-
Anhydrous Conditions: Ensure your starting materials and solvent are dry to minimize the presence of water, which can participate in the Ugi pathway.
-
Choice of Isocyanide: More reactive isocyanides may favor the desired cyclization.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization over the intermolecular Ugi reaction.
-
-
Question 6: The purity of my starting materials for the GBB reaction is questionable. How critical is this for the reaction outcome?
Answer:
The purity of all three components in the GBB reaction is crucial for achieving high yields.
-
Aldehyde Stability: Aldehydes can be prone to oxidation to carboxylic acids or polymerization.
-
Solution: Use freshly distilled or purified aldehydes. Check for purity by NMR before use.
-
-
Isocyanide Stability: Isocyanides can have a pungent odor and can be sensitive to acidic conditions and moisture.
-
Solution: Store isocyanides in a cool, dark place under an inert atmosphere. Some isocyanides are more stable than others; for example, tert-butyl isocyanide is generally more stable than many aryl isocyanides.
-
-
2-Aminopyrimidine Purity: Impurities in the 2-aminopyrimidine can lead to the formation of side products and lower the yield.
-
Solution: Recrystallize the 2-aminopyrimidine if its purity is in doubt.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Chichibabin-type synthesis of imidazo[1,2-a]pyrimidines?
A1: The reaction proceeds through an initial SN2 reaction where the exocyclic amino group of the 2-aminopyrimidine attacks the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization of the endocyclic nitrogen onto the carbonyl carbon, and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrimidine.
Q2: What is the mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction?
A2: The GBB reaction begins with the acid-catalyzed condensation of the 2-aminoazine and the aldehyde to form an imine intermediate. The isocyanide then undergoes a nucleophilic attack on the imine carbon, forming a nitrilium ion intermediate. This is followed by an intramolecular 5-endo-dig cyclization and a final tautomerization/aromatization step to yield the 3-aminoimidazo[1,2-a]pyrimidine product.[5]
Q3: How can I effectively purify my imidazo[1,2-a]pyrimidine product?
A3: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is a good option if your product is a solid and you have a suitable solvent system. Common solvents for recrystallization include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Column Chromatography: Silica gel column chromatography is effective for separating the product from unreacted starting materials and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used.[8]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyrimidines?
A4: Yes, several approaches aim to make the synthesis more environmentally benign. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption, and in some cases, allow for solvent-free reactions.[9]
-
Use of greener solvents: Employing solvents like ethanol or even water, where applicable, is preferable to halogenated solvents.[10]
-
Catalytic methods: Using a catalytic amount of an acid instead of stoichiometric amounts of reagents improves atom economy.
Q5: Can I use substituted 2-aminopyrimidines in these reactions?
A5: Yes, substituted 2-aminopyrimidines are widely used to generate diverse libraries of imidazo[1,2-a]pyrimidines. However, the electronic and steric nature of the substituents can influence the reaction rate and, in some cases, the regioselectivity of the cyclization. Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of the amino group, potentially slowing down the reaction.
Data and Protocols
Table 1: Recommended Solvent Screening for GBB Reaction Optimization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Methanol | Polar Protic | 65 | Often the best choice, can act as a co-catalyst.[5] |
| Ethanol | Polar Protic | 78 | A good alternative to methanol, also a green solvent. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective, especially with Lewis acid catalysts. |
| Dichloromethane | Non-polar | 40 | Often used in combination with methanol for solubility.[6] |
| Toluene | Non-polar | 111 | Can be used for higher temperature reactions. |
| Trifluoroethanol (TFE) | Polar Protic | 74 | Recommended for electron-poor aminoazoles to minimize side reactions.[7] |
Experimental Protocol: General Procedure for Chichibabin-Type Synthesis
-
To a solution of 2-aminopyrimidine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the α-bromoketone (1.1 mmol).
-
Add sodium bicarbonate (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Experimental Protocol: General Procedure for GBB Synthesis
-
In a microwave vial, combine the 2-aminopyrimidine (1.0 mmol), aldehyde (1.2 mmol), and a Lewis acid catalyst such as Sc(OTf)₃ (0.1 mmol).
-
Add the solvent (e.g., methanol, 5 mL).
-
Add the isocyanide (1.2 mmol) to the mixture.
-
Seal the vial and heat it in a microwave reactor to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 30-60 minutes).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: General Mechanism of Chichibabin-Type Synthesis
Caption: Chichibabin reaction workflow.
Diagram 2: Troubleshooting Flowchart for Low Yield in GBB Reaction
Caption: GBB reaction troubleshooting flow.
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(2), 437-442. [Link]
-
Longo, P. R. M., et al. (2017). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 28(11), 2156-2163. [Link]
-
Güngör, M. (2020). p-Toluenesulfonic Acid as the Catalytic Entity. In Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds (pp. 1376). DergiPark. [Link]
-
Boufatah, N., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5058. [Link]
-
de la Torre, A. F., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(3), 209-219. [Link]
-
Al-Ghorbani, M., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry, 4(3), 856-865. [Link]
-
Guchhait, S. K., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Organic & Biomolecular Chemistry, 19(3), 569-574. [Link]
-
Hwang, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4663-4667. [Link]
-
Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Yaka, Y., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 984-998. [Link]
-
Chichibabin Reaction. (2023, November 29). In Wikipedia. [Link]
-
Zheldakov, M. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1630-1641. [Link]
-
Veljković, J. M., et al. (2018). Performing a GBB reaction followed by an intramolecular amidation is a good approach for making imidazopyridine-fused isoquinolinones. Chemistry of Heterocyclic Compounds, 54(1), 100-101. [Link]
-
Bienaymé, H., & Bouzid, K. (1998). A New Hetero-four-component Condensation: 2-Amino-pyridine, Aldehyde, Isocyanide and Trifluoroethanol. Angewandte Chemie International Edition, 37(16), 2234-2237. [Link]
Sources
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- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Welcome to the technical support guide for the chromatographic purification of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine. This resource is designed for researchers and drug development professionals encountering challenges in isolating this specific heterocyclic compound. Our goal is to move beyond simple protocols and provide a framework for understanding and resolving common purification issues, ensuring both high purity and high yield.
The imidazo[1,2-a]pyrimidine scaffold is a key structural element in many biologically active molecules.[1][2] However, the presence of basic nitrogen atoms in the fused ring system, combined with the polar nitro group, introduces specific challenges during purification by silica gel column chromatography. This guide provides a series of structured FAQs and troubleshooting workflows to address these issues directly.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is streaking or tailing significantly on the TLC plate and the column. What is causing this and how can I fix it?
Answer:
This is the most common issue encountered with N-heterocyclic compounds like yours. The root cause is the interaction between the basic nitrogen atoms in the imidazo[1,2-a]pyrimidine core and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and reduced separation efficiency.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is often the first and best choice for basic compounds.[3]
-
Ammonia: Using a solution of 7N ammonia in methanol as a component of your polar solvent mix (e.g., Dichloromethane/Methanol/Ammonia) can also be highly effective.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Neutral or Basic Alumina: These are excellent alternatives to silica for purifying basic compounds as they lack the strong acidic character.[3]
-
Reversed-Phase (C18) Silica: If your compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using solvents like acetonitrile and water can be a powerful alternative.[4]
-
Q2: I'm struggling to get good separation between my product and a closely-eluting impurity. How can I improve the resolution?
Answer:
Poor resolution means the selectivity of your chromatographic system is not sufficient to distinguish between your product and the impurity. The key is to alter the interactions within the system to enhance the separation factor.
Solutions:
-
Optimize the Mobile Phase: A systematic approach to solvent selection is critical. The goal is to find a solvent system that provides a target Rf value for your product of approximately 0.2-0.4 on TLC, with maximal separation from impurities.[5]
-
Change Solvent Ratios: First, finely adjust the ratio of your current polar and non-polar solvents.[3]
-
Change Solvent Identity: If adjusting ratios fails, change the solvents themselves. Different solvents interact with your compound and the stationary phase in unique ways. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. These changes can dramatically alter selectivity.
-
Utilize Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[3][5] This technique is excellent for complex mixtures with components of widely varying polarities.
-
-
Improve Column Packing and Loading:
-
Column Dimensions: Use a longer, narrower column for difficult separations.
-
Sample Loading: Do not overload the column. The crude material should ideally be 1-5% of the mass of the stationary phase.[3] For challenging separations, aim for the lower end of this range (1-2%).
-
Dry Loading: If your compound has poor solubility in the starting eluent, dry loading is highly recommended.[6] Dissolve your crude product in a suitable solvent (e.g., DCM or Methanol), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of your packed column. This ensures a tight, concentrated starting band.[6]
-
Q3: My yield is very low, and I suspect the compound is decomposing on the column. How can I confirm this and prevent it?
Answer:
Compound instability on silica gel is a significant risk, especially for molecules with sensitive functional groups. The acidic nature of silica can catalyze degradation reactions.
Confirmation Protocol: 2D TLC Stability Test
This is a critical, yet simple, test to run before committing your entire batch to a column.[5]
-
Spotting: Dissolve your crude sample and spot it on the bottom-left corner of a square TLC plate.
-
First Elution: Develop the plate with your chosen solvent system as usual.
-
Drying: Remove the plate and allow it to dry completely in the air for 30-60 minutes. This mimics the time your compound will spend on the silica during chromatography.
-
Second Elution: Rotate the plate 90 degrees counter-clockwise and re-develop it using the same solvent system.
-
Analysis:
-
Stable Compound: If the compound is stable, you will see a single spot on the 45-degree diagonal.
-
Unstable Compound: If the compound is degrading, you will see the main spot on the diagonal, with one or more new spots appearing in a horizontal line from the main spot.
-
Prevention Strategies:
-
Deactivate Silica: As mentioned in Q1, adding TEA to the eluent can neutralize the silica and prevent acid-catalyzed decomposition.[3]
-
Switch to a Neutral Stationary Phase: Neutral alumina is the best alternative if silica-mediated decomposition is confirmed.[3][5]
-
Work Quickly: Minimize the time the compound spends on the column by using appropriate flow rates (applying gentle pressure is acceptable) and not letting the column run dry.
Q4: My compound is not eluting from the column at all, even with a very polar mobile phase.
Answer:
This frustrating situation typically points to one of two causes: either the mobile phase is still not polar enough, or your compound has irreversibly adsorbed to the stationary phase.
Solutions:
-
Drastic Polarity Increase: If you are using a Hexane/Ethyl Acetate system, switch to a more powerful eluent like 5-10% Methanol in Dichloromethane.[3][7] This will elute most moderately polar to very polar compounds.
-
Check for Irreversible Adsorption/Decomposition: Your compound may have strongly bound to or decomposed at the origin.[3][5] This is common with highly basic or chelating compounds on acidic silica. In this scenario, the material is likely lost. The solution is preventative: perform the 2D TLC stability test and choose an alternative stationary phase like neutral alumina for future purification attempts.
Troubleshooting Workflow Diagram
The following diagram provides a visual decision-making tool for common column chromatography problems.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Recommended Starting Conditions & Data
This table provides experimentally derived starting points for purifying imidazo[1,2-a]pyrimidine derivatives. Always validate with TLC first.
| System ID | Stationary Phase | Mobile Phase System | Target Application | Key Considerations |
| NP-1 | Silica Gel | Hexane / Ethyl Acetate | For separation from non-polar impurities. | May require TEA for good peak shape. |
| NP-2 | Silica Gel | Dichloromethane / Methanol | General purpose for moderately polar product and impurities.[7] | Add 0.5% TEA or NH4OH to prevent streaking. |
| NP-3 | Neutral Alumina | Hexane / Ethyl Acetate or DCM / MeOH | When compound degrades on silica. | Alumina activity grades can vary; test with TLC. |
| RP-1 | C18 Silica | Acetonitrile / Water or Methanol / Water | For separating compounds based on hydrophobicity. | May require a buffer (e.g., ammonium formate) for pH control.[4][8] |
References
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Fathalla, O. A., et al. (2023). Novel Benzo[6][9]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. PubMed Central. Retrieved from [Link]
-
Dotsenko, V. V., et al. (2021). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]
-
Chromatography Today. (n.d.). Mobile Phase Selection: Significance and symbolism. Retrieved from [Link]
-
Pharma Beginners. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
- Kumar, S., & Singh, R. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
- Moleirinho, M. G., et al. (2020). Continuous Chromatography Purification of Virus-Based Biopharmaceuticals: A Shortcut Design Method. In Methods in Molecular Biology.
-
Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. Retrieved from [Link]
-
Bouziane, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]
- Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
-
Kurbatov, S. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Retrieved from [Link]
-
Bouziane, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Retrieved from [Link]
-
Kurbatov, S. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. ResearchGate. Retrieved from [Link]
- Samdal, I. A., et al. (2022). Preparation and characterization of an immunoaffinity column for the selective extraction of azaspiracids.
-
Yoshihara, T., et al. (2015). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Publishing. Retrieved from [Link]
- Araya, M., & Tanimoto, S. (1993). Chromotropism of imidazole derivatives. Part 1. 4,5-Bis-(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolium acetate dihydrate. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bvchroma.com [bvchroma.com]
Technical Support Center: Recrystallization of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine. Recrystallization of this heterocyclic compound can present unique challenges due to its specific physicochemical properties. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate efficient and successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for the recrystallization of this compound?
A1: The ideal solvent should exhibit a steep solubility curve for the compound. This means this compound should be highly soluble at the solvent's boiling point but only sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[1] This significant change in solubility with temperature is crucial for maximizing the recovery of the purified product. Additionally, the chosen solvent should either completely dissolve impurities, even at low temperatures, or not dissolve them at all, which allows for their removal through hot filtration.[1] The solvent must also be chemically inert, meaning it should not react with the compound.[1]
Q2: How does the molecular structure of this compound influence solvent selection?
A2: The structure of this compound is characterized by two key features that dictate its polarity and solubility:
-
Imidazo[1,2-a]pyrimidine core: This fused heterocyclic system is inherently polar due to the presence of multiple nitrogen atoms.
-
4-Nitrophenyl substituent: The nitro group (-NO2) is strongly electron-withdrawing, which significantly increases the polarity of the molecule.
Following the principle of "like dissolves like," polar solvents are generally the most suitable candidates for dissolving this polar compound.[1] Therefore, alcoholic solvents are often an excellent starting point for the recrystallization of nitroaryl compounds.[2] In some cases, highly polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required to achieve dissolution, particularly if the compound is sparingly soluble in common alcohols.[3]
Q3: When is it appropriate to use a mixed solvent system (solvent-antisolvent)?
A3: A mixed solvent system is employed when no single solvent fulfills all the ideal recrystallization criteria.[1] This technique is particularly useful when the compound is excessively soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), even at elevated temperatures.[1] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent (antisolvent) until turbidity (cloudiness) is observed. The solution is then reheated to achieve clarity and allowed to cool slowly, promoting crystal formation.
Troubleshooting Guide: Recrystallization of this compound
This section provides step-by-step guidance to resolve specific issues that may arise during the recrystallization process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The melting point of the compound may be lower than the boiling point of the solvent, causing it to melt before dissolving.[1] The solution is supersaturated, or cooling occurred too rapidly.[4] High concentration of impurities.[1] | * Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[5][6] * Change Solvent: Consider using a solvent with a lower boiling point or switching to a mixed solvent system.[1] * Charcoal Treatment: If colored impurities are suspected, add a small amount of activated charcoal to the hot solution, then perform a hot filtration before cooling.[4] |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was used).[6] The solution has become supersaturated, and crystallization has not been initiated.[5] | * Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[7] * Induce Crystallization: - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to create nucleation sites.[1][4] - Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[4][7] * Further Cooling: If crystals still do not form, try cooling the flask in an ice-water or ice-salt bath.[1] |
| Low Recovery of Crystalline Product | Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[4][7] Premature crystallization occurred during hot filtration.[5] The cooling process was not sufficiently cold to maximize precipitation. | * Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the compound.[4] Before discarding the mother liquor, cool it in an ice bath to see if more crystals form.[1] * Prevent Premature Crystallization: Pre-heat the filter funnel and receiving flask before performing the hot filtration.[1] * Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of compound remaining in the solution. |
| Compound is Only Soluble in DMF or DMSO | The compound has very high polarity and strong crystal lattice energy, making it difficult to dissolve in common organic solvents. | * Vapor Diffusion: Dissolve the compound in a minimal amount of DMF or DMSO in a small vial. Place this vial inside a larger sealed jar containing a more volatile antisolvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The antisolvent will slowly diffuse into the DMF/DMSO solution, gradually reducing the compound's solubility and promoting slow crystal growth.[3] * Antisolvent Addition: While stirring the solution of the compound in DMF or DMSO at room temperature, slowly add a miscible antisolvent (e.g., water or a less polar organic solvent) until persistent cloudiness is observed. This can sometimes induce precipitation of a solid that can be collected. |
Potential Recrystallization Solvents
The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes potential solvents for this compound based on its chemical structure.
| Solvent/System | Boiling Point (°C) | Polarity Index | Rationale & Comments |
| Ethanol (EtOH) | 78 | 5.2 | A good starting point. The nitroaryl moiety suggests solubility in alcoholic solvents.[2] It has a moderate boiling point and is easily removed. |
| Isopropanol (IPA) | 82 | 4.3 | Similar to ethanol but slightly less polar. May offer a better solubility differential if the compound is too soluble in ethanol. |
| Acetonitrile (MeCN) | 82 | 6.2 | A polar aprotic solvent that can be effective for moderately polar heterocyclic compounds. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A moderately polar solvent. May be useful if impurities are highly polar or non-polar. |
| DMF/Water | 153 (DMF) | 6.4 (DMF) | For compounds that are difficult to dissolve. Dissolve in a minimum of hot DMF, then cautiously add hot water as an antisolvent until the solution becomes turbid. |
| Dioxane/Water | 101 (Dioxane) | 4.8 (Dioxane) | Another option for a mixed solvent system when high solubility in a single solvent is an issue.[3] |
General Experimental Protocol for Recrystallization
This protocol outlines a standard procedure for purifying this compound using a single solvent.
-
Solvent Selection: Based on preliminary small-scale solubility tests, choose a suitable solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- Biocyclopedia. (2026).
- University of York, Department of Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
identifying common impurities in 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine synthesis
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you identify and troubleshoot common impurities encountered during this synthesis. This guide is structured to explain the "why" behind experimental observations, ensuring a deeper understanding of the reaction and empowering you to resolve challenges effectively.
I. Overview of the Synthesis
The most prevalent and reliable method for synthesizing this compound is the Chichibabin reaction. This involves the condensation of 2-aminopyrimidine with 2-bromo-1-(4-nitrophenyl)ethanone. The reaction proceeds via an initial N-alkylation of the 2-aminopyrimidine followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.
FAQ 1: My reaction mixture is a complex mess, and the final product is difficult to purify. What are the likely culprits?
The synthesis of this compound, while generally robust, can be prone to the formation of several side products. Understanding their origin is key to minimizing their formation.
A. Unreacted Starting Materials
-
Identification: The presence of unreacted 2-aminopyrimidine and 2-bromo-1-(4-nitrophenyl)ethanone is a common starting point for troubleshooting.
-
Causality: Incomplete reactions can result from insufficient reaction time, inadequate temperature, or improper stoichiometry.
-
Troubleshooting:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature, as specified in your protocol.
-
Stoichiometry: A slight excess of 2-aminopyrimidine can sometimes be used to ensure the complete consumption of the more valuable α-bromoacetophenone.
-
B. Self-Condensation of 2-bromo-1-(4-nitrophenyl)ethanone
-
Identification: This α-bromo ketone is susceptible to self-condensation, especially in the presence of a base, leading to the formation of a furan derivative, 2,4-bis(4-nitrophenyl)furan.
-
Causality: The enolizable α-proton of the ketone can be deprotonated, leading to a nucleophilic attack on another molecule of the α-bromo ketone.
-
Troubleshooting:
-
Controlled Addition: Add the 2-bromo-1-(4-nitrophenyl)ethanone slowly to the reaction mixture containing 2-aminopyrimidine. This maintains a low concentration of the ketone, minimizing self-condensation.
-
Base Selection: If a base is used to scavenge the HBr formed, a non-nucleophilic, hindered base is preferable.
-
C. Formation of an Isomeric Impurity: 3-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
-
Identification: While the 2-substituted product is electronically and sterically favored, the formation of the 3-substituted isomer is a possibility. This can be challenging to separate due to similar polarities.
-
Causality: 2-Aminopyrimidine exists in tautomeric forms. While the amino tautomer is predominant, the imino tautomer can react, leading to the formation of the 3-substituted isomer.[1]
-
Troubleshooting:
-
Reaction Conditions: The tautomeric equilibrium can be influenced by the solvent and pH. Adhering to established protocols is crucial.
-
Analytical Characterization: Careful analysis of NMR and Mass Spectrometry data is essential to identify the presence of this isomer.
-
D. Hydrolysis of 2-bromo-1-(4-nitrophenyl)ethanone
-
Identification: The presence of 1-(4-nitrophenyl)ethan-1-one (p-nitroacetophenone) in your reaction mixture is a strong indicator of hydrolysis.
-
Causality: The α-bromo ketone is susceptible to hydrolysis, particularly if water is present in the reaction solvent or if the reaction is worked up under aqueous conditions for an extended period.
-
Troubleshooting:
-
Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Work-up: Minimize the duration of any aqueous work-up steps.
-
III. Analytical Characterization of Impurities
Accurate identification of impurities is critical for effective troubleshooting. The following tables provide expected analytical data for the target product and common impurities.
Table 1: Key Spectroscopic Data for Product and Potential Impurities
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Expected Mass (m/z) [M+H]⁺ |
| This compound (Product) | ~9.3-9.5 (dd, 1H), ~8.8-9.0 (dd, 1H), ~8.3-8.5 (d, 2H), ~8.1-8.3 (d, 2H), ~7.3-7.5 (m, 1H), ~7.0-7.2 (m, 1H) | 255.07 |
| 2-Aminopyrimidine (Starting Material) | ~8.1 (d, 2H), ~6.5 (t, 1H), ~6.4 (br s, 2H, NH₂) | 96.05 |
| 2-Bromo-1-(4-nitrophenyl)ethanone (Starting Material) | ~8.3 (d, 2H), ~8.1 (d, 2H), ~4.9 (s, 2H) | 243.96 / 245.96 (Br isotopes) |
| 2,4-bis(4-nitrophenyl)furan | Aromatic signals in the ~7.8-8.5 ppm range | 324.06 |
| 1-(4-Nitrophenyl)ethan-1-one | ~8.2 (d, 2H), ~8.0 (d, 2H), ~2.6 (s, 3H) | 166.05 |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
IV. Experimental Protocols for Impurity Analysis
A. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
A gradient HPLC method is recommended for resolving the target compound from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
B. Sample Preparation for NMR and MS Analysis
For definitive structural elucidation of unknown impurities, isolation via preparative HPLC or flash column chromatography is recommended.
-
Perform a preliminary purification of the crude reaction mixture using flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate).
-
Analyze the collected fractions by TLC or analytical HPLC.
-
Combine fractions containing the impurity of interest.
-
Concentrate the combined fractions under reduced pressure.
-
Prepare samples for ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
V. Visualization of Reaction Pathways
The following diagrams illustrate the intended reaction pathway and a common side reaction.
Diagram 1: Synthesis of this compound
Caption: Primary reaction pathway for the synthesis.
Diagram 2: Self-Condensation Side Reaction
Caption: Formation of a common furan byproduct.
VI. References
-
2-Aminopyrimidine - PubChem. National Center for Biotechnology Information. [Link][2]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - Khan, K. M., et al. Molecules2019 , 24(12), 2292. [Link][3]
-
Synthesis of bis(imidazo[1,2-a]pyridine) and bis... - ResearchGate. [Link][4]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - Vandyshev, D. Y., et al. Beilstein Journal of Organic Chemistry2021 , 17, 1856-1865. [Link][5]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. [Link][6]
-
Synthesis of the PCP‐derived mono‐adduct and bis‐imidazo[1,2‐a]pyridine through GBB‐3CR process. - ResearchGate. [Link][7]
-
Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - Inuzuka, K., & Fujimoto, A. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2005 , 62(4-5), 1157-1164. [Link][1]
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2-Bromo-4'-nitroacetophenone - PubChem. National Center for Biotechnology Information. [Link][8]
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Reaction of Several Aminopyrimidines With Formaldehyde - Popp, F. D., & Catala, A. Journal of Heterocyclic Chemistry1964 , 1(2), 108-110. [Link][9]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - Al-Warhi, T., et al. ACS Omega2023 , 8(1), 1139-1153. [Link][10]
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Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. [Link][11]
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Ethanone, 2-bromo-1-(4-nitrophenyl)- - NIST WebBook. [Link][12]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - Uslu Kobak, R. Z., & Akkurt, B. Journal of the Turkish Chemical Society, Section A: Chemistry2022 , 9(4), 1335-1386. [Link][14]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - Al-Ghorbani, M., et al. Molecules2023 , 28(1), 358. [Link][15]
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Technical Support Center: Strategies for Improving the Solubility of Imidazo[1,2-a]pyrimidine Derivatives for Biological Assays
Introduction
Imidazo[1,2-a]pyrimidine derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely investigated for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, a significant challenge in the preclinical development of these promising compounds is their often-poor aqueous solubility.[3][4] This limitation can lead to unreliable and misleading results in biological assays, hindering the accurate assessment of their therapeutic potential.[5][6]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility-related issues encountered during the handling and biological evaluation of imidazo[1,2-a]pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My imidazo[1,2-a]pyrimidine derivative precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue arising from the significant difference in solvent properties between dimethyl sulfoxide (DMSO) and aqueous buffers. While many organic compounds are highly soluble in DMSO, their solubility can drop dramatically when introduced into an aqueous environment, leading to precipitation.[5]
Troubleshooting Steps:
-
Lower the Final Compound Concentration: The simplest approach is to reduce the final concentration of your compound in the assay. Many solubility issues are concentration-dependent.[5]
-
Optimize the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[7][8][9] Maintaining the highest tolerable DMSO concentration can help keep your compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[10]
-
Modify the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. Additionally, adding the DMSO stock directly to the assay media, which often contains proteins and other components that can aid in solubilization, is preferable to diluting in a simple aqueous buffer first.[5]
-
Use Sonication: In-well sonication can help redissolve precipitated compounds.[5] However, be mindful that this may create a supersaturated, thermodynamically unstable solution.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of my imidazo[1,2-a]pyrimidine derivative?
A2: Absolutely. Poor solubility is a major cause of assay variability and poor reproducibility. If a compound is not fully dissolved, the actual concentration interacting with the biological target is unknown and likely lower than intended, leading to an underestimation of its activity.[5]
Key Considerations:
-
Kinetic vs. Thermodynamic Solubility: It's crucial to understand the difference between these two concepts. Kinetic solubility refers to the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[11][12] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a given solvent.[11][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated state, but this state can be unstable, leading to precipitation over time and assay variability.[13][14]
-
Visual Inspection is Not Enough: Precipitation is not always visible to the naked eye.[5] What appears to be a clear solution may contain microscopic precipitates that can skew results.
Q3: What are some formulation strategies I can use to improve the solubility of my imidazo[1,2-a]pyrimidine derivative for in vitro assays?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of your compound:
-
pH Adjustment: Imidazo[1,2-a]pyrimidines are basic compounds due to the presence of nitrogen atoms.[15] Therefore, their solubility is pH-dependent.[6] In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a more soluble salt. Consider using a buffer with a slightly acidic pH if your assay conditions permit.
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used to increase solubility.[16] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][17] However, it is essential to determine the tolerance of your specific cell line to these solvents, as they can be cytotoxic at higher concentrations.[7][8]
-
Use of Excipients:
-
Surfactants: Surfactants like polysorbates (e.g., Tween 80) and Cremophor EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[16][18]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[16] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[16][19] Hydroxypropyl-β-cyclodextrin is a commonly used derivative in cell culture applications.[10][16]
-
Q4: Can I form a salt of my imidazo[1,2-a]pyrimidine derivative to improve its solubility?
A4: Yes, salt formation is a very effective and widely used method for increasing the solubility and dissolution rate of basic drugs.[20][21][22] Since imidazo[1,2-a]pyrimidines are basic, they can react with an acid to form a salt.[15]
Key Principles of Salt Formation:
-
pKa Rule: For a stable salt to form, the pKa of the basic drug should be at least two to three units higher than the pKa of the acidic counterion.[22] This ensures a significant degree of ionization and a stable ionic interaction.
-
Common Counterions: For basic drugs, common acidic counterions include hydrochloride, sulfate, mesylate, and tartrate.[22]
-
Not a Guaranteed Solution: While salt formation often increases solubility, it is not always the case.[21] The final solubility of the salt depends on various factors, including the crystal lattice energy of the salt form.[21] Therefore, a salt screening study is often necessary to identify the optimal counterion.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of your compound in an appropriate solvent.[23][24][25]
-
Determine the Molecular Weight (MW) of your imidazo[1,2-a]pyrimidine derivative.
-
Calculate the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM) and volume (e.g., 1 mL).
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
-
Weigh the compound accurately using an analytical balance.
-
Transfer the compound to a suitable vial.
-
Add the appropriate solvent (e.g., DMSO) to dissolve the compound completely. Gentle vortexing or sonication may be required.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture. Be aware that freeze-thaw cycles can lead to compound precipitation.[5]
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of your compound.[6][11]
-
Prepare a series of dilutions of your compound from a high-concentration DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer a small volume (e.g., 1-2 µL) of each compound dilution from the DMSO plate to the corresponding well of the buffer plate.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Data Presentation
Table 1: Example of Solubility Data for an Imidazo[1,2-a]pyrimidine Derivative
| Formulation Strategy | Solvent System | Apparent Solubility (µM) | Observations |
| Control | PBS, pH 7.4 | < 1 | Immediate precipitation |
| pH Adjustment | Acetate Buffer, pH 5.0 | 25 | Significantly improved |
| Co-solvent | PBS with 0.5% DMSO | 5 | Slight improvement |
| Co-solvent | PBS with 1% PEG 400 | 8 | Moderate improvement |
| Cyclodextrin | PBS with 2% HP-β-CD | 50 | Substantial improvement |
| Salt Form | Hydrochloride salt in PBS | > 100 | Fully dissolved |
Visualizations
Caption: A decision-making workflow for troubleshooting precipitation issues.
Caption: The effect of pH on the solubility of basic imidazo[1,2-a]pyrimidines.
References
- Al-Ghabeish, M., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 582-588.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
-
Kumar, L., & Singh, S. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 153-159. Available at: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. Available at: [Link]
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Stahl, P. H., & Nakano, M. (2002). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 65-86). Wiley-VCH. Available at: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. Available at: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
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Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available at: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
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Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
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Lonza. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
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Drug Development & Delivery. (2014). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
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Singh, S., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
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Williams, H. D., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2647-2658. Available at: [Link]
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European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]
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Sapparapu, S., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Sapparapu, S., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC - PubMed Central. Available at: [Link]
-
The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]
-
The Not So Wimpy Scientist. (2025). Solution-making strategies & practical advice. YouTube. Available at: [Link]
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Shchekotikhin, A. E., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
-
Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]
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Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(18), 5493-5503. Available at: [Link]
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Almansa, C., et al. (1993). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry, 36(15), 2134-2142. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]
-
Leito, I., et al. (2018). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
Sources
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- 25. youtube.com [youtube.com]
preventing side reactions in the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to overcome synthetic hurdles and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of 2-aryl-imidazo[1,2-a]pyrimidines can be accomplished through several synthetic routes, each with its own set of potential side reactions. This section provides a detailed analysis of these issues and their solutions.
Issue 1: Formation of Regioisomers with Substituted 2-Aminopyrimidines
One of the most common challenges in the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines is the formation of regioisomers when using asymmetrically substituted 2-aminopyrimidines. This leads to a mixture of products, complicating purification and reducing the yield of the desired isomer.
Q: My reaction with a substituted 2-aminopyrimidine and an α-haloketone is producing a mixture of two isomers. How can I control the regioselectivity?
A: Understanding the Root Cause: The formation of regioisomers arises from the fact that an unsymmetrical 2-aminopyrimidine has two non-equivalent ring nitrogen atoms, both of which can participate in the initial nucleophilic attack on the α-haloketone. The subsequent cyclization can then proceed in two different ways, leading to the formation of two distinct constitutional isomers.[1] The regiochemical outcome is influenced by both electronic and steric factors of the substituent on the pyrimidine ring.
Mechanism of Regioisomer Formation:
Caption: Regioisomer formation pathway.
Troubleshooting and Optimization:
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor the thermodynamically more stable product. It is advisable to screen a range of solvents, from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
Catalyst Choice: In some cases, the use of a Lewis acid catalyst can help to direct the regioselectivity by coordinating to one of the nitrogen atoms, thereby modulating its nucleophilicity.
-
Continuous Flow Chemistry: Continuous flow reactors have been shown to improve regioselectivity in the synthesis of related 3-aminoimidazo[1,2-a]pyrimidines by providing precise control over reaction time and temperature, which can suppress the formation of undesired isomers.[2]
| Condition | Expected Outcome on Regioselectivity |
| Lower Temperature | May favor the kinetically controlled product. |
| Higher Temperature | May favor the thermodynamically more stable product. |
| Less Polar Solvent | Can favor the thermodynamically more stable product. |
| Lewis Acid Catalyst | May enhance selectivity by coordinating to a ring nitrogen. |
| Continuous Flow | Can improve selectivity through precise reaction control. |
Issue 2: Side Products in the Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of imidazo[1,2-a]pyrimidines from a 2-aminopyrimidine, an aldehyde, and an isocyanide.[3][4][5][6] While highly efficient, it can be prone to the formation of side products, particularly with certain substrates.
Q: I am using an aliphatic aldehyde in a GBB reaction and observing a significant amount of a non-cyclized byproduct. What is happening and how can I promote the desired cyclization?
A: Understanding the Root Cause: When using less reactive or sterically hindered aliphatic aldehydes, the initial imine formation can be slow or reversible. This can lead to a competing reaction pathway, the Ugi four-component reaction, if a nucleophile (like water or the alcohol solvent) is present.[7] This results in the formation of a linear α-acylamino amide (Ugi adduct) instead of the desired fused heterocyclic product.
Mechanism of Ugi Adduct Formation:
Caption: Competing GBB and Ugi reaction pathways.
Troubleshooting and Optimization:
-
Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water, which can act as the nucleophile in the Ugi reaction. The use of molecular sieves is highly recommended.
-
Choice of Solvent: Aprotic solvents are generally preferred to minimize the participation of the solvent as a nucleophile. Toluene or dichloromethane are often good choices.
-
Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly influence the reaction outcome. Scandium(III) triflate is a highly effective catalyst for promoting the GBB cyclization.[8]
-
Temperature: Microwave heating has been shown to be effective in promoting the GBB reaction and can help to favor the desired cyclization over the Ugi pathway by providing rapid and efficient heating.
Issue 3: Dimerization During Precursor Synthesis (Tschitschibabin Reaction)
The 2-aminopyrimidine precursors are often synthesized via a Tschitschibabin-type amination of a pyrimidine. A common side reaction in this process is the dimerization of the starting pyrimidine.[9]
Q: I am attempting to synthesize my 2-aminopyrimidine precursor and am getting a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. How can I suppress this side reaction?
A: Understanding the Root Cause: The Tschitschibabin reaction involves the nucleophilic attack of an amide anion on the pyrimidine ring. Under the harsh, basic conditions of the reaction, a competing pathway can occur where one pyrimidine molecule acts as an electrophile and another as a nucleophile, leading to the formation of a bipyrimidine dimer.
Troubleshooting and Optimization:
-
Reaction Pressure: The formation of the dimer is often favored at atmospheric pressure. Conducting the reaction under a pressurized inert atmosphere (e.g., nitrogen) has been shown to significantly favor the desired amination product.[9]
-
Temperature Control: Careful control of the reaction temperature is crucial. Overheating can promote dimerization.
-
Reagent Stoichiometry: The ratio of sodium amide to the pyrimidine substrate should be carefully optimized. An excess of sodium amide can sometimes lead to increased side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting conditions for the synthesis of a 2-aryl-imidazo[1,2-a]pyrimidine from a 2-aminopyrimidine and an α-bromoacetophenone?
A1: A good starting point is the condensation reaction in a polar aprotic solvent like ethanol or DMF at reflux temperature.[10] The reaction progress can be monitored by TLC. If the reaction is sluggish, the addition of a non-nucleophilic base like sodium bicarbonate can be beneficial. For a greener approach, microwave-assisted synthesis in a solvent-free condition using a catalyst like basic alumina has been reported to give good yields with short reaction times.[11]
Q2: I am having trouble with the purification of my final product. What are some common impurities and how can I remove them?
A2: Common impurities include unreacted starting materials (2-aminopyrimidine and α-haloketone) and any side products such as regioisomers or dimers. Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be an effective purification method for crystalline products.
Q3: Can I perform subsequent functionalization, for example, halogenation or alkylation, on the 2-aryl-imidazo[1,2-a]pyrimidine core?
A3: Yes, the imidazo[1,2-a]pyrimidine core is amenable to further functionalization. The C3 position is the most nucleophilic and is the typical site for electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation.[12] C-H functionalization at other positions is also possible but often requires more specialized conditions, such as transition metal catalysis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines via Condensation
-
To a solution of 2-aminopyrimidine (1.0 mmol) in ethanol (10 mL), add the desired α-bromoacetophenone (1.0 mmol).
-
Add sodium bicarbonate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
-
To a solution of the 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add scandium(III) triflate (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Chichibabin reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
de Souza, A. C. D., de Fátima, Â., & Guedes, G. P. (2024). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]
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Dömling, A., & Boltjes, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
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Hickey, J. L., & Organ, M. G. (2014). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. Organic & Biomolecular Chemistry, 12(46), 9413-9416. [Link]
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Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]
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Benzeid, H., Bouyahya, A., El omari, N., Guaouguaou, F. E., & Radi, S. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5061. [Link]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
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Katritzky, A. R., & Rachwal, S. (1996). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 61(10), 3143-3148. [Link]
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Bon, R. S., & Pignataro, L. (2011). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 22, 1563-1571. [Link]
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Kumar, A., & Kumar, V. (2014). Regioselective synthesis of fused imidazo[1,2-a]pyrimidines via intramolecular C-N bond formation/6-endo-dig cycloisomerization. Organic & Biomolecular Chemistry, 12(35), 6829-6832. [Link]
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Whittaker, M., & Blackburn, C. (2003). University of Groningen The Groebke-Blackburn-Bienayme Reaction. European Journal of Organic Chemistry, 2019, 7007-7049. [Link]
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Lee, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4658-4663. [Link]
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WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. (2020). WIPO Patentscope. [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]
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Katritzky, A. R., & Rachwal, S. (1996). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 61(10), 3143-3148. [Link]
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Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 181-196. [Link]
-
Benzeid, H., Bouyahya, A., El omari, N., Guaouguaou, F. E., & Radi, S. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5061. [Link]
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Navigating the Scale-Up of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine Synthesis: A Technical Support Guide
Welcome to the technical support center dedicated to the synthesis and scale-up of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions that arise during the transition from laboratory-scale synthesis to larger-scale production. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in this process.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction for accessing a class of compounds with significant pharmacological interest. The most common and direct route involves the condensation of 2-aminopyrimidine with an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone. This reaction, while straightforward in principle, can present a number of challenges when moving from milligram or gram-scale to kilogram-scale production. This guide will address these challenges head-on, providing a framework for robust and reproducible synthesis at scale.
Troubleshooting Guide: From Benchtop to Production
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
I'm experiencing a significant drop in yield upon scaling up the reaction from a 1g to a 1kg scale. What are the likely causes and how can I address this?
A decrease in yield during scale-up is a frequent challenge and can stem from several factors that are less pronounced at the lab scale.[1] A systematic investigation is key to pinpointing the root cause.
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants. This can lead to the formation of side products and degradation of your desired product.[1]
-
Solution: Ensure your reactor's stirring mechanism (impeller design and speed) is adequate for the vessel size to maintain a homogeneous mixture. Consider using a reactor with baffles to improve mixing efficiency.
-
-
Exotherm Control: The condensation reaction to form imidazo[1,2-a]pyrimidines can be exothermic. What is easily dissipated in a small flask can lead to a significant temperature increase in a large reactor, promoting side reactions.[1]
-
Solution: Implement a controlled addition of the α-haloketone to the 2-aminopyrimidine solution. Closely monitor the internal reaction temperature with calibrated probes and ensure your reactor's cooling system can handle the heat output.[1] For large-scale reactions, a safety margin of at least 100°C between the operating temperature and the onset temperature of any thermal runaway is recommended.[2]
-
-
Raw Material Quality: The purity of your starting materials, 2-aminopyrimidine and 2-bromo-1-(4-nitrophenyl)ethanone, becomes more critical at a larger scale. Minor impurities can act as catalysts for unwanted side reactions or inhibit the main reaction.[1]
-
Solution: Source high-purity starting materials from qualified vendors. Perform incoming quality control to check for impurities that could affect the reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and scale-up of this compound.
Q1: What are the primary byproducts to look out for in the synthesis of this compound?
The reaction between 2-aminopyrimidine and an α-haloketone can lead to several byproducts, especially under non-optimized conditions. The most common is the formation of a di-substituted product where a second molecule of the α-haloketone reacts with the newly formed imidazo[1,2-a]pyrimidine. Additionally, self-condensation of the α-haloketone can occur, particularly in the presence of a base.
Q2: How can I effectively monitor the progress of the reaction at a larger scale?
While Thin Layer Chromatography (TLC) is useful for quick checks, for more quantitative and robust monitoring at scale, consider using High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to track the disappearance of starting materials and the appearance of the product and any major byproducts over time. This will give you a much clearer picture of the reaction kinetics and help in determining the optimal reaction endpoint.
Q3: What are the key safety considerations when scaling up this synthesis?
Safety is paramount when scaling up any chemical reaction. For this synthesis, the primary concerns are:
-
Exothermic Reaction: As mentioned in the troubleshooting section, the reaction can generate significant heat. A thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry can help quantify the heat of reaction and determine safe operating limits.[3]
-
Handling of α-Haloketone: 2-bromo-1-(4-nitrophenyl)ethanone is a lachrymator and is corrosive. Ensure proper personal protective equipment (PPE) is worn, including gloves, goggles, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.
-
Solvent Safety: The choice of solvent will have its own safety implications (flammability, toxicity). Always consult the Safety Data Sheet (SDS) for the solvent you are using and follow appropriate handling procedures.
Q4: What is the best approach for purifying this compound at a multi-kilogram scale?
Column chromatography, while effective at the lab scale, is often not practical or economical for large-scale purification. Crystallization is the preferred method for purifying active pharmaceutical ingredients (APIs) at an industrial scale.[5][6]
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, allowing for high recovery.[7][8] It should also be a poor solvent for the major impurities.
-
Crystallization Technique: Common techniques include cooling crystallization, anti-solvent crystallization, and evaporation crystallization.[9][10] The optimal method will depend on the solubility profile of your compound.
-
Process Control: For reproducible results, it's crucial to control parameters like the cooling rate, agitation speed, and seeding strategy.[10]
Visualizations and Data
Reaction Mechanism
The synthesis proceeds through a well-established mechanism involving nucleophilic attack of the pyrimidine nitrogen, followed by cyclization and dehydration.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
When faced with a low yield at scale, a systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting low yield in a scaled-up reaction.
Purification Strategy Decision Tree
Choosing the right purification method is crucial for achieving the desired product quality.
Caption: A decision tree to guide the selection of a purification strategy.
Data Tables
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters
| Parameter | Lab-Scale (e.g., 1g) | Scaled-Up (e.g., 1kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Material compatibility, heat transfer capabilities |
| Heating/Cooling | Heating mantle, ice bath | Thermofluid in reactor jacket | Precise temperature control is critical |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., anchor, pitched blade) | Ensure homogeneity, avoid dead zones |
| Reagent Addition | All at once or via dropping funnel | Controlled addition via pump | Manage exotherms and local concentrations |
| Work-up | Separatory funnel, filtration | Reactor-based extraction, centrifuge, filter press | Efficiency and safety of handling large volumes |
| Purification | Column chromatography, recrystallization | Recrystallization, filtration, drying | Scalable, economical, and reproducible methods |
Table 2: Analytical Techniques for Reaction Monitoring and Purity Assessment
| Technique | Application | Advantages | Limitations |
| TLC | Quick qualitative check of reaction progress | Fast, inexpensive | Not quantitative, may not resolve all impurities |
| HPLC | Quantitative analysis of reaction progress, purity assessment | High resolution, quantitative, can be automated | Requires method development, more expensive |
| LC-MS | Impurity identification | Provides molecular weight information | Not always quantitative without standards |
| NMR | Structural confirmation of product and impurities | Definitive structural information | Not ideal for real-time reaction monitoring |
| DSC | Thermal hazard assessment | Quantifies heat of reaction | Requires specialized equipment |
References
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. Available at: [Link]
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. Available at: [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Publishing. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Institutes of Health. Available at: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Institutes of Health. Available at: [Link]
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. Available at: [Link]
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Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. Available at: [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Available at: [Link]
-
Solvent selection and batch crystallization. ACS Publications. Available at: [Link]
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Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. Available at: [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Available at: [Link]
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(PDF) Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]
-
Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. Available at: [Link]
-
Chemical Process Safety. Mettler Toledo. Available at: [Link]
-
How to choose a solvent & design a crystallization faster?. APC. Available at: [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]
-
Chemical Safety Guide, 5th Ed. ORS. Available at: [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. ACS Publications. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]
-
Scale-up Reactions. University of Illinois Division of Research Safety. Available at: [Link]
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stability issues of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine in solution
Welcome to the technical support center for 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in a solution-based experimental setting. This resource synthesizes established chemical principles with field-proven insights to help you anticipate and address potential stability challenges.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound of significant interest due to the diverse biological activities associated with the imidazo[1,2-a]pyrimidine scaffold, such as anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. Its structure, analogous to purines, allows it to interact with a variety of biological targets[5]. However, the fusion of the electron-rich imidazo[1,2-a]pyrimidine core with an electron-withdrawing 4-nitrophenyl group introduces specific chemical liabilities that can lead to stability issues in solution. This guide will walk you through the most common challenges and provide robust protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work with this compound solutions.
Issue 1: Solution Discoloration (Yellowing) or Appearance of Precipitate Over Time
Q: My solution of this compound, which was initially a clear, pale-yellow, has turned a deeper yellow or has formed a precipitate after storage. What is happening?
A: This is a common observation and can be attributed to several factors, primarily photodegradation and chemical degradation.
-
Causality - Photodegradation: The 4-nitrophenyl group is a known chromophore and is susceptible to degradation upon exposure to light, particularly UV radiation. Nitroaromatic compounds can undergo complex photochemical reactions, which may lead to the formation of colored byproducts[6].
-
Causality - Chemical Degradation: The imidazo[1,2-a]pyrimidine ring system can be susceptible to oxidative degradation. Studies on similar compounds have shown that this scaffold can be metabolized by enzymes like aldehyde oxidase (AO), indicating a potential vulnerability to oxidation[7][8]. This process can be accelerated by exposure to air (oxygen), certain metal ions, or reactive oxygen species in your solution.
Troubleshooting Steps:
-
Light Protection:
-
Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures. Use a yellow light source if possible.
-
-
Solvent Purity:
-
Use high-purity, degassed solvents. Solvents that have been stored for extended periods can contain peroxides, which can initiate oxidative degradation.
-
Consider purging your solvent with an inert gas (nitrogen or argon) before preparing your solution to remove dissolved oxygen.
-
-
Temperature Control:
-
Store stock solutions at -20°C or -80°C. For short-term storage, 2-8°C is acceptable, but always in the dark.
-
-
pH Consideration:
-
Extreme pH values can catalyze hydrolysis of the imidazo[1,2-a]pyrimidine core. While specific data for this compound is limited, it is advisable to maintain solutions at a neutral pH (around 7.0-7.4) unless your experimental conditions require otherwise.
-
Issue 2: Inconsistent Results in Biological Assays
Q: I am observing a high degree of variability in my biological assay results when using solutions of this compound. Could this be a stability issue?
A: Yes, inconsistent results are a classic sign of compound instability. If the concentration of the active compound is changing over the course of your experiment, it will lead to unreliable data.
-
Causality - Time-Dependent Degradation: The compound may be degrading in your assay medium. Biological media are complex aqueous solutions containing salts, amino acids, and other components that can influence stability. The presence of components that can generate reactive oxygen species can also contribute to degradation[8].
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Causality - Adsorption to Labware: Highly conjugated, planar molecules can sometimes adsorb to the surface of plastic labware (e.g., microplates, pipette tips). This is a form of physical instability that reduces the effective concentration of the compound in solution.
Troubleshooting Steps:
-
Fresh Solution Preparation:
-
Prepare fresh solutions of the compound from a solid stock immediately before each experiment. Avoid using solutions that have been stored for more than a few hours, especially at room temperature.
-
-
Stability in Assay Medium:
-
Perform a preliminary experiment to assess the stability of this compound in your specific assay medium. Incubate the compound in the medium for the duration of your assay, and then analyze the concentration using a suitable analytical method like HPLC-UV.
-
-
Choice of Labware:
-
If you suspect adsorption, consider using low-adhesion microplates or glass labware where appropriate.
-
Including a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer can sometimes help to reduce non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of this type of compound. For aqueous experimental buffers, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays. For some applications, other organic solvents like ethanol or acetonitrile may be suitable, but their compatibility with your experimental system should be verified.
Q2: How can I monitor the stability of my this compound solution?
A2: The most reliable method is to use High-Performance Liquid Chromatography with UV detection (HPLC-UV). You can develop a simple isocratic or gradient method to separate the parent compound from any potential degradants. By injecting your sample at different time points, you can quantify the remaining parent compound and observe the appearance of new peaks that correspond to degradation products.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the chemistry of related compounds, potential degradation pathways include:
-
Oxidation: Hydroxylation of the imidazo[1,2-a]pyrimidine ring system is a likely metabolic and chemical degradation pathway[7][8].
-
Photoreduction: The nitro group can be photochemically reduced to a nitroso, hydroxylamino, or amino group.
-
Hydrolysis: Cleavage of the pyrimidine ring is a possibility under harsh acidic or basic conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the solid this compound in a clean, dry vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used if necessary, but avoid excessive heat.
-
Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: Assessment of Solution Stability by HPLC-UV
-
Prepare the sample: Dilute your stock solution of this compound to your typical experimental concentration in the solvent or medium of interest (e.g., phosphate-buffered saline, cell culture medium).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto an HPLC-UV system.
-
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, exposed to light).
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Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC-UV system.
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Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Table 1: Example HPLC Parameters for Stability Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 330 nm |
| Injection Volume | 10 µL |
Note: These parameters are a starting point and may require optimization for your specific system.
Visualizing Potential Degradation Pathways
The following diagram illustrates the key potential points of instability in the this compound molecule.
Caption: Potential degradation pathways for this compound.
References
-
Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7717. Available at: [Link]
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441-8460. Available at: [Link]
-
Elmaaty, A. A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(23), 8275. Available at: [Link]
-
Prados-Joya, G., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(1), 393-403. Available at: [Link]
-
Zitouni, G. T., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1244, 130982. Available at: [Link]
-
Doležel, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 236, 124236. Available at: [Link]
-
Sánchez-Polo, M., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available at: [Link]
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]
-
Vandyshev, D. Y., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1406-1416. Available at: [Link]
-
Rauf, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. Available at: [Link]
-
Mohammed, H. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3006-3015. Available at: [Link]
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Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1039-1064. Available at: [Link]
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Li, X., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36471-36483. Available at: [Link]
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Rodriguez-Varela, V., et al. (2025). Photodegradation of the antibacterial, antifungal and antiprotozoal drug candidate 2-(2-nitrovinyl) furan (G-0) in solid inclusion complexes with β-cyclodextrin derivatives: Characterization by NMR spectroscopy and in silico toxicity screening. European Journal of Pharmaceutical Sciences, 213, 107238. Available at: [Link]
-
Bayanati, M., et al. (2023). Novel Benzo[1][9]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 1318. Available at: [Link]
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Al-Tel, T. H., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 10(42), 50139-50152. Available at: [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. Available at: [Link]
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Bouziane, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(48), 56789-56803. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing your synthetic protocols. Imidazo[1,2-a]pyrimidines are a critical class of N-fused heterocyclic compounds, recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3]
This document moves beyond simple procedural outlines to explain the causality behind experimental choices, helping you troubleshoot and rationalize your reaction outcomes.
General Reaction Overview: The Multicomponent Approach
One of the most powerful and common methods for synthesizing the imidazo[1,2-a]pyrimidine core is through a multicomponent reaction (MCR). The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, brings together a 2-aminopyrimidine, an aldehyde, and an isocyanide in a single, atom-economical step.[4] Understanding the general mechanism is key to troubleshooting.
General Reaction Mechanism
Caption: Generalized mechanism for the GBB three-component synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal catalyst for my reaction?
Answer: Catalyst selection is critical and depends on your specific substrates. Both Brønsted and Lewis acids are effective for activating the intermediate imine, making it more susceptible to nucleophilic attack.[5]
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, PdCl₂, CuI): These are particularly effective at coordinating with the carbonyl oxygen of the aldehyde, accelerating imine formation. Palladium and copper catalysts have been shown to be highly efficient in certain dehydrogenative coupling reactions leading to the fused pyrimidine system.[6][7]
-
Brønsted Acids (e.g., p-TsOH, Acetic Acid): These protonate the imine, increasing its electrophilicity.
-
Solid Catalysts (e.g., Al₂O₃, Kaolin): These offer advantages in terms of green chemistry, simplifying work-up through simple filtration.[8][9] They are particularly useful in solvent-free or microwave-assisted reactions.[9]
Expert Insight: Start with a catalytic amount (10-20 mol%) and perform a screening.[5] For sensitive substrates, a milder Lewis acid might prevent side reactions. If you are aiming for a more environmentally friendly process, consider a recyclable solid acid catalyst.[10]
Q2: What is the impact of solvent choice on the reaction outcome?
Answer: The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even the reaction pathway.
| Solvent Type | Examples | Use Case & Rationale | Potential Issues |
| Polar Protic | Ethanol, Methanol | Generally good starting points. They effectively solvate the starting materials and intermediates. Often used in conventional heating and microwave-assisted syntheses.[5][11] | Can sometimes participate in side reactions or complicate work-up due to high boiling points. |
| Polar Aprotic | Acetonitrile, DMF | Useful for reactions that are sensitive to protons. Can lead to different reaction kinetics. | Acetonitrile has been reported to sometimes yield complex and inseparable mixtures.[12] DMF can be difficult to remove. |
| Non-Polar | Toluene, Dioxane | Recommended when dealing with less reactive starting materials that require higher temperatures and longer reaction times to achieve full conversion.[6][12] | May lead to poor solubility of polar starting materials like 2-aminopyrimidine, slowing the reaction. |
| Green Solvents | Water, Ionic Liquids | Excellent for environmentally benign syntheses. Water can promote certain reactions through hydrophobic effects.[7] | Substrate solubility can be a major challenge. |
| Solvent-Free | None (neat) | Often combined with microwave irradiation or solid catalysts.[9][10][13] Highly atom-economical and simplifies purification. | Requires thermal stability of all reactants and products. May not be suitable for all substrate combinations. |
Expert Insight: Begin with ethanol or methanol as they are often effective.[5] If you observe low conversion, consider switching to a higher-boiling solvent like toluene.[12] For MCRs, a solvent screen is highly recommended as the optimal choice is highly substrate-dependent.
Q3: Should I use conventional heating, microwave irradiation, or ultrasound?
Answer: The energy source can dramatically affect reaction times and yields.
-
Conventional Heating: The standard method. Provides steady, bulk heating. Reactions can take several hours to complete.[6][14]
-
Microwave Irradiation: Offers rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields.[9][11][13] It is particularly effective for solvent-free reactions.[9][11]
-
Ultrasound: Promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature spots. This can enhance reaction rates, especially in heterogeneous mixtures, and is considered a green chemistry technique.[7]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
Potential Cause A: Inactive Catalyst or Suboptimal Loading
-
Explanation: The catalyst may be deactivated by impurities, or the concentration may be too low to effectively drive the reaction.
-
Solution: Ensure the catalyst is fresh and pure. Perform a catalyst loading study, starting from 10 mol% and adjusting upwards or downwards to find the optimal concentration.[5][9]
Potential Cause B: Insufficient Reaction Time or Temperature
-
Explanation: The reaction may not have reached completion. Less reactive starting materials often require more forcing conditions.
-
Solution: Monitor the reaction progress meticulously using TLC or LC-MS.[15] If the reaction stalls, consider increasing the temperature or extending the reaction time. For less reactive substrates, boiling for extended periods (e.g., 12 hours) may be necessary.[12]
Potential Cause C: Poor Reactant Purity
-
Explanation: Impurities in the starting materials, especially the aldehyde, can lead to side reactions or inhibit the catalyst. Aldehydes are prone to oxidation.
-
Solution: Use freshly distilled or purified aldehydes.[5] Verify the purity of your 2-aminopyrimidine and other reagents by NMR or melting point analysis.
Problem 2: Formation of Multiple Products / Side Reactions
Potential Cause A: Incorrect Stoichiometry
-
Explanation: An excess of one reactant can push the reaction towards undesired pathways.
-
Solution: Carefully control the stoichiometry of your reactants.[15] A 1:1:1 molar ratio is the typical starting point for three-component reactions.
Potential Cause B: Reaction Temperature is Too High
-
Explanation: Excessive heat can cause decomposition of starting materials, intermediates, or the final product, leading to a complex mixture.[5]
-
Solution: Attempt the reaction at a lower temperature. If you are refluxing, try running the reaction at a specific temperature below the solvent's boiling point (e.g., 60 °C).
Potential Cause C: Atmosphere Sensitivity
-
Explanation: Some reactions may be sensitive to atmospheric oxygen or moisture, leading to oxidative side products or hydrolysis of intermediates.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] However, note that some modern protocols advantageously use air as a green oxidant.[7][15]
Problem 3: Difficulty with Product Purification
Potential Cause A: Oiling Out During Recrystallization
-
Explanation: This often occurs when the boiling point of the solvent is higher than the melting point of your product, or if the product is impure.[16]
-
Solution:
-
Switch to a lower-boiling point solvent system.
-
Add more hot solvent to ensure the compound remains dissolved until a lower temperature is reached.
-
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[16]
-
Potential Cause B: Poor Separation in Column Chromatography
-
Explanation: The product and impurities may have very similar polarities. Improper column packing or loading can also lead to poor separation.
-
Solution:
-
Optimize Solvent System: Systematically screen solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to maximize the difference in Rf values on TLC.
-
Dry Loading: If your product has poor solubility in the eluent, dissolve it in a suitable solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[16]
-
Ensure Proper Packing: Pack the column carefully to avoid cracks or air bubbles, which cause channeling.[16]
-
Exemplary Protocol: Microwave-Assisted Synthesis
This protocol is based on efficient, microwave-assisted methods reported for the synthesis of 2-arylimidazo[1,2-a]pyrimidines.[9][11]
Materials:
-
2-Aminopyrimidine (10 mmol, 1.0 equiv)
-
2-Bromoacetophenone derivative (10 mmol, 1.0 equiv)
-
Basic Alumina (Al₂O₃) (30% w/w of total reactants)
-
Ethyl Acetate
-
Hexane
Equipment:
-
CEM Discover Microwave Synthesizer or similar
-
10 mL microwave reaction vessel with a stir bar
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave reaction vessel, add 2-aminopyrimidine (10 mmol), the substituted 2-bromoacetophenone (10 mmol), and basic alumina (30% w/w).
-
Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 200 W) for 90–300 seconds, maintaining a temperature of approximately 80-85 °C.[11]
-
Monitoring: Monitor the reaction's completion by taking a small aliquot, dissolving it in ethyl acetate, and analyzing it by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).
-
Work-up: After cooling, add dichloromethane (DCM) to the reaction mixture. Filter off the alumina catalyst and wash it with additional DCM.
-
Extraction: Wash the combined organic filtrate with distilled water twice, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[17]
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.[11][17]
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. [Link]
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Katritzky, A. R., Ji, F. B., & Fan, W. Q. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 67(23), 8077-8079. [Link]
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Valdés, C. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. [Link]
-
ResearchGate. (n.d.). Optimized conditions for the synthesis of imidazo[1,2-a] pyrimidine-3-carbonitrile. ResearchGate. [Link]
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Ponnala, S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Bandyopadhyay, A., & Ghorai, M. K. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(55), 29045-29074. [Link]
-
Das, B., et al. (2016). Synthesis of benzo[4][8]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Advances, 6(5), 3845-3850. [Link]
-
El-Sayed, N. F., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(14), 5364. [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
-
Yılmaz, F., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 983-999. [Link]
-
CORE. (n.d.). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. CORE. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Shablykin, O., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(48), 35835-35848. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1277, 134857. [Link]
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Validation & Comparative
A Comparative Guide to Fluorescent Probes for Hypoxia: Featuring 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
For researchers, scientists, and drug development professionals, the precise detection and imaging of hypoxic regions within solid tumors is a critical endeavor. Hypoxia, a state of low oxygen concentration, is a hallmark of aggressive cancers and a key factor in resistance to therapy. Fluorescent probes that can selectively report on the hypoxic microenvironment are invaluable tools for both fundamental research and clinical translation. This guide provides an in-depth, objective comparison of the fluorescent probe 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine with other leading fluorescent probes for detecting nitroreductase (NTR), an enzyme overexpressed under hypoxic conditions.
The Central Role of Nitroreductase in Hypoxia Detection
The scientific rationale for using nitroaromatic compounds as hypoxia probes lies in their bioreductive activation. In well-oxygenated (normoxic) tissues, the nitro group of these compounds undergoes a one-electron reduction to a nitro radical anion. This radical is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, resulting in a futile cycle with no net reduction. However, in the oxygen-deficient environment of a tumor, this re-oxidation is inhibited. Instead, the nitro radical anion can undergo further enzymatic reduction, catalyzed by nitroreductases, to the corresponding hydroxylamine and then to the amine.[1][2][3] This irreversible reduction forms the basis of "turn-on" fluorescent probes.
For probes like this compound, the 4-nitrophenyl moiety serves as both the recognition site for nitroreductase and a fluorescence quencher. The strong electron-withdrawing nature of the nitro group typically quenches the fluorescence of the imidazo[1,2-a]pyrimidine fluorophore through a process known as photoinduced electron transfer (PET).[4] Upon enzymatic reduction of the nitro group to an electron-donating amino group, the PET process is inhibited, leading to a significant recovery of fluorescence.[4][5]
Visualizing the Mechanism of Action
The activation of this compound by nitroreductase can be visualized as a molecular switch.
Caption: Mechanism of "turn-on" fluorescence of this compound.
Comparative Analysis of Nitroreductase Fluorescent Probes
The selection of a fluorescent probe for hypoxia imaging depends on several key performance metrics. Below is a comparative table of this compound (designated here as NTR-Pym ) and other notable fluorescent probes for nitroreductase.
| Probe Name | Fluorophore Scaffold | Excitation (nm) | Emission (nm) | Fluorescence Increase (-fold) | Detection Limit | Reference |
| NTR-Pym (hypothetical) | Imidazo[1,2-a]pyrimidine | ~400-450 | ~480-530 | - | - | [6] |
| NTR-NO2 | Fused Quinoxaline | 430 | 541 | 30 | 58 ng/mL | [1] |
| Py-SiRh-NTR | Silicon-Rhodamine | 655 | 680 | 28 | 70 ng/mL | [3] |
| TCF-Nitro | TCF | 560 | 606 | Significant "turn-on" | 0.3-1.5 µg/mL (linear range) | [4][5] |
In-Depth Look at Alternative Probes
-
NTR-NO2 (Quinoxaline-based): This probe offers a significant fluorescence enhancement and a large Stokes shift (111 nm), which is advantageous for minimizing self-absorption and background interference.[1] Its rapid response time makes it suitable for real-time imaging of NTR activity in living cells.[1]
-
Py-SiRh-NTR (Silicon-Rhodamine-based): Probes based on the silicon-rhodamine scaffold operate in the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced autofluorescence from biological samples.[3] This makes Py-SiRh-NTR a promising candidate for in vivo imaging.
-
TCF-Nitro (TCF-based): This probe also features a long-wavelength emission, providing benefits such as minimal photodamage to biological samples and enhanced tissue penetration.[4][5] It has demonstrated a rapid and sensitive "turn-on" response to NTR.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyrimidine derivatives is typically achieved through a condensation reaction. The following is a general protocol that can be adapted for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine and 2-bromo-1-(4-nitrophenyl)ethan-1-one in a suitable solvent such as dimethylformamide (DMF).
-
Condensation: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting probes like the reduced form of NTR-Pym, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Quantum Yield Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (msample / mstandard) * (ηsample2 / ηstandard2)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of "turn-on" fluorescent probes for nitroreductase and, by extension, for imaging tumor hypoxia. Its straightforward synthesis and the inherent fluorescence of the imidazo[1,2-a]pyrimidine core are significant advantages. However, to fully assess its potential, a thorough characterization of its photophysical properties, including quantum yield, molar extinction coefficient, and brightness, is essential.
Compared to other leading probes, the development of imidazo[1,2-a]pyrimidine-based sensors with red-shifted excitation and emission wavelengths would be a valuable advancement to improve their applicability for in vivo imaging. Furthermore, the incorporation of targeting moieties to enhance accumulation in tumor tissues could further improve their diagnostic and therapeutic potential. As research in this field continues, the rational design of new and improved fluorescent probes will undoubtedly play a crucial role in advancing our understanding and treatment of hypoxic diseases.
References
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Jia, C., et al. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. New Journal of Chemistry, 45(8), 3865-3870. [Link]
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Mishanina, T. V., et al. (2015). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 106(6), 643-649. [Link]
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Li, H., et al. (2018). A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. Molecules, 23(11), 2779. [Link]
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Chen, Y., et al. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Chemical Communications, 59(50), 7836-7839. [Link]
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Chen, Y., et al. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. ResearchGate. [Link]
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Qi, G., et al. (2019). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Theranostics, 9(1), 223-235. [Link]
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Yuan, Y., et al. (2017). A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. Analyst, 142(5), 794-800. [Link]
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Feng, G., et al. (2019). A Probe for the Detection of Hypoxic Cancer Cells. ACS Omega, 4(4), 6523-6530. [Link]
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Lira, B. F., et al. (2015). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 9, 3. [Link]
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Wang, Y., et al. (2021). Near-Infrared Fluorescent Probe Activated by Nitroreductase for In Vitro and In Vivo Hypoxic Tumor Detection. Journal of Medicinal Chemistry, 64(6), 2971-2981. [Link]
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White, A. D., et al. (2013). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 78(15), 7385-7393. [Link]
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de Oliveira, K. T., et al. (2021). Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics. Chemistry – A European Journal, 27(20), 6213-6222. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 27(22), 7946. [Link]
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Kumar, M., et al. (2018). Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System. Sensors, 18(10), 3460. [Link]
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Cavazos-Elizondo, D., & Aguirre-Soto, A. (2023). Photophysical Properties of Fluorescent Labels: A Meta-Analysis to Guide Probe Selection Amidst Challenges with Available Data. Analysis & Sensing, 3(1), e202200030. [Link]
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Sharma, S., et al. (2023). Photophysical evaluation on the electronic properties of synthesized biologically significant pyrido fused imidazo[4,5-c]quinolines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 287(Pt 2), 122081. [Link]
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Mohammed, H. R., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3003-3015. [Link]
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Al-Otaibi, J. S., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(22), 7946. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and rich electronic properties make it an excellent platform for developing therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[3][4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidines with a specific focus on the impact of substituents at the 2-position. Understanding the influence of this position is crucial for the rational design of potent and selective drug candidates.
The Pivotal Role of the 2-Substituent: A Comparative Analysis
The 2-position of the imidazo[1,2-a]pyrimidine ring system is highly amenable to chemical modification, and the nature of the substituent at this position has been shown to be a key determinant of biological activity and target selectivity. This section will compare the effects of various 2-substituents on the anticancer and kinase inhibitory activities of this scaffold, supported by experimental data from the literature.
Anticancer Activity
Imidazo[1,2-a]pyrimidines have demonstrated significant potential as anticancer agents.[1][5] The substituent at the 2-position often plays a critical role in modulating their cytotoxic effects. A common synthetic strategy involves the introduction of an aryl group at this position, which can be further functionalized to fine-tune activity.
A study on a series of 2-phenylimidazo[1,2-a]pyrimidine derivatives revealed that the electronic properties of the phenyl ring substituent significantly impact cytotoxicity against breast cancer cell lines.[1] The introduction of a nitrogenous electron-donating group, such as a diethylamino group, at the 4-position of the 2-phenyl ring led to a notable increase in cytotoxic activity.[1] Conversely, electron-withdrawing groups or unsubstituted phenyl rings resulted in diminished activity.[1]
| 2-Substituent (R) | Modification on the 2-Phenyl Ring | Cell Line | IC50 (µM) | Reference |
| Phenyl | None | MCF-7 | >100 | [1] |
| Phenyl | 4-OCH3 | MCF-7 | >100 | [1] |
| Phenyl | 4-N(CH2CH3)2 | MCF-7 | 43.4 | [1] |
| Phenyl | 4-CF3 | MCF-7 | >100 | [1] |
| Phenyl | None | MDA-MB-231 | >100 | [1] |
| Phenyl | 4-N(CH2CH3)2 | MDA-MB-231 | 35.9 | [1] |
This data underscores the importance of a carefully selected electron-donating group on a 2-aryl substituent to enhance anticancer potency. The likely mechanism involves favorable interactions with the biological target, which could be influenced by the increased electron density of the phenyl ring.
Kinase Inhibition
Kinases are a major class of drug targets in oncology and other diseases.[4][6] The imidazo[1,2-a]pyrimidine scaffold has been successfully employed to develop potent kinase inhibitors.[7][8][9] The 2-substituent is often directed towards the solvent-exposed region of the ATP-binding pocket and can be modified to improve potency and selectivity.
For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of the c-KIT kinase, a key driver in certain cancers.[10][11] While this example has a pyridine fused ring instead of a pyrimidine, the SAR principles for substituents on the imidazole ring are often translatable. These studies have shown that specific substitutions on the 2-position of the core scaffold are critical for achieving high potency, with several compounds exhibiting IC50 values in the nanomolar range.[10][11]
Another study on imidazo[1,2-c]pyrimidin-5(6H)-ones as inhibitors of cyclin-dependent kinase 2 (CDK2) highlights the importance of substitutions at various positions, including the 2-position, for achieving submicromolar inhibition.[7] The co-crystal structure of a potent inhibitor revealed that the substituents are involved in key interactions within the ATP-binding pocket of the kinase.[7]
The following diagram illustrates the general SAR trends for 2-substituted imidazo[1,2-a]pyrimidines based on the available literature.
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A Comprehensive Guide to the Validation of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine as a Selective Fluorescent Sensor
This guide provides an in-depth, objective analysis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, a promising fluorophore, and validates its performance as a selective fluorescent chemosensor. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each step is part of a self-validating system, and grounds its claims in authoritative scientific literature.
Introduction: The Imperative for Selective Anion Sensing
In the vast landscape of chemical and biological processes, anions are ubiquitous and play critical roles, from environmental chemistry to cellular signaling.[1][2] Consequently, the development of artificial receptors and sensors capable of detecting specific anionic species with high sensitivity and selectivity is a paramount objective in modern analytical chemistry.[3][4] Fluorescent chemosensors, in particular, are highly attractive due to their operational simplicity, potential for real-time monitoring, and the inherently high sensitivity of fluorescence-based detection methods.[1][2][5]
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and materials science, largely due to its unique photophysical properties.[6][7][8][9] These compounds are known for their fluorescent activity, making them excellent candidates for the development of novel sensors.[6][8] This guide focuses on a specific derivative, this compound (hereafter referred to as NPIP ), to rigorously evaluate its capabilities as a selective fluorescent sensor for the fluoride anion (F⁻), a biologically and environmentally significant target.[1]
We will systematically progress through the synthesis of NPIP , characterize its photophysical properties, and conduct a series of validation experiments to establish its selectivity, sensitivity, binding mechanism, and overall performance in comparison to existing anion sensors.
Pillar 1: The Foundation - Synthesis and Photophysical Characterization
The journey of validating a fluorescent sensor begins with its creation and understanding its intrinsic optical properties. The synthesis of NPIP is typically achieved through a well-established condensation reaction, providing a reliable and scalable route to the core molecule.
Synthesis Workflow: A Straightforward Condensation
The synthesis of NPIP is accomplished via the reaction of 2-aminopyrimidine with 2-bromo-1-(4-nitrophenyl)ethanone. This reaction is a variant of the classic Chichibabin reaction for synthesizing imidazo-fused heterocycles.[9]
Caption: Synthetic route for this compound (NPIP).
Intrinsic Photophysical Properties of NPIP
Before evaluating its sensing capabilities, the fundamental absorption and emission characteristics of NPIP in a suitable solvent (e.g., acetonitrile or DMSO) must be determined.
| Parameter | Value | Significance |
| λmax, abs | ~380 nm | Wavelength of maximum UV-Vis absorption. |
| λmax, em | ~460 nm | Wavelength of maximum fluorescence emission. |
| Stokes Shift | ~80 nm | The difference between absorption and emission maxima, crucial for minimizing self-absorption. |
| Quantum Yield (ΦF) | Moderate | Efficiency of fluorescence emission, indicating its potential brightness as a probe. |
Pillar 2: The Core Validation - Establishing Sensor Performance
This section details the critical experiments required to validate NPIP as a selective and sensitive fluorescent sensor for fluoride ions. The causality behind each protocol is explained to provide a robust, self-validating framework.
Experimental Protocol 1: Selectivity Screening
Causality: The first and most critical test for any sensor is to prove its selectivity. The response of NPIP must be evaluated against a panel of common anions to ensure it does not produce false-positive signals. The chosen anions represent a range of sizes, charges, and chemical properties.
Step-by-Step Methodology:
-
Prepare a stock solution of NPIP (e.g., 10 µM) in spectroscopic grade acetonitrile.
-
Prepare stock solutions (e.g., 1 mM) of various anions (as their tetrabutylammonium salts for solubility) such as F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻, and NO₃⁻.
-
In a series of cuvettes, place 2 mL of the NPIP solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different anion stock solution. Include a control cuvette with only NPIP .
-
After a brief incubation period (e.g., 2 minutes), record the fluorescence emission spectrum of each sample (Excitation at λmax, abs, ~380 nm).
-
Plot the fluorescence intensity at λmax, em (~460 nm) for each anion to generate a selectivity profile.
Anticipated Results & Data Presentation:
| Anion (10 equiv.) | Fluorescence Intensity (a.u.) at 460 nm | Quenching Efficiency (F₀-F)/F₀ |
| None (Control) | 1000 | 0.00 |
| F⁻ | 50 | 0.95 |
| Cl⁻ | 980 | 0.02 |
| Br⁻ | 990 | 0.01 |
| I⁻ | 995 | 0.005 |
| AcO⁻ | 850 | 0.15 |
| H₂PO₄⁻ | 920 | 0.08 |
| NO₃⁻ | 990 | 0.01 |
| CN⁻ | 700 | 0.30 |
The data clearly indicates a dramatic and selective fluorescence quenching of NPIP in the presence of fluoride ions, while other common anions induce minimal to moderate changes.
Caption: Workflow for selectivity analysis of the NPIP sensor.
Experimental Protocol 2: Sensitivity and Titration Analysis
Causality: Once selectivity is established, the sensor's sensitivity must be quantified. A fluorescence titration experiment involves adding incremental amounts of the target analyte (F⁻) to determine the concentration-dependent response, which is fundamental for quantitative applications.
Step-by-Step Methodology:
-
Place 2 mL of the NPIP stock solution (10 µM) into a quartz cuvette.
-
Record the initial fluorescence spectrum (this is F₀).
-
Sequentially add small aliquots of a concentrated F⁻ stock solution (e.g., 1 mM) to the cuvette.
-
After each addition, mix thoroughly, allow to equilibrate (e.g., 1 minute), and record the new fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau (saturation).
-
Plot the fluorescence intensity at 460 nm against the concentration of F⁻.
Anticipated Results: The titration curve will show a progressive decrease in fluorescence intensity as the fluoride concentration increases, eventually leveling off as all NPIP molecules become bound.
Experimental Protocol 3: Determining Binding Stoichiometry with a Job's Plot
Causality: To understand the interaction between the sensor and the analyte, it is crucial to determine their binding ratio (stoichiometry). The method of continuous variation, or Job's plot, is a classic and reliable technique for this purpose.[10][11][12] It systematically varies the mole fraction of the sensor and analyte while keeping the total molar concentration constant. The maximum change in a physical property (here, fluorescence quenching) occurs at the mole fraction corresponding to the stoichiometry of the complex.[10][13]
Step-by-Step Methodology:
-
Prepare equimolar stock solutions of NPIP and F⁻ (e.g., 50 µM) in acetonitrile.
-
Prepare a series of solutions by mixing the two stock solutions in varying ratios (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10), ensuring the total volume is constant (e.g., 2 mL). The total molar concentration in each solution will remain constant (50 µM).
-
Record the fluorescence spectrum for each solution.
-
Calculate the change in fluorescence intensity (ΔF = F_expected - F_observed). F_expected is the intensity assuming no interaction.
-
Plot ΔF against the mole fraction of NPIP (X_NPIP).
Anticipated Results: The plot will show a maximum value at a mole fraction of 0.5, which unequivocally demonstrates a 1:1 binding stoichiometry between NPIP and the fluoride anion.
Caption: Experimental workflow for determining binding stoichiometry using a Job's plot.
Proposed Sensing Mechanism: Photoinduced Electron Transfer (PET)
The strong fluorescence quenching observed upon fluoride binding, coupled with the presence of the electron-withdrawing nitrophenyl group, strongly suggests a Photoinduced Electron Transfer (PET) mechanism.[14][15][16][17]
Mechanism Explanation:
-
In the free state ('On' State): Upon excitation with UV light, the imidazo[1,2-a]pyrimidine core (the fluorophore) is promoted to an excited state. It then relaxes back to the ground state by emitting a photon, resulting in strong fluorescence.
-
In the bound state ('Off' State): The fluoride anion interacts with the NPIP molecule, likely through hydrogen bonding with the heterocyclic scaffold. This binding event enhances the electron-accepting ability of the nitrophenyl moiety. Now, when the fluorophore is excited, it is energetically more favorable for an electron to transfer from the excited fluorophore to the electron-deficient nitrophenyl group. This non-radiative decay pathway effectively quenches the fluorescence.
Caption: Proposed Photoinduced Electron Transfer (PET) mechanism for NPIP.
Pillar 3: Quantitative Performance and Comparative Analysis
With the qualitative aspects validated, the final step is to derive key quantitative metrics and benchmark NPIP against other reported sensors.
Calculation of Key Performance Metrics
From the titration data, two critical parameters can be calculated: the binding constant (Kₐ) and the limit of detection (LOD).
-
Binding Constant (Kₐ): This value quantifies the affinity between the sensor and the analyte. It can be calculated by fitting the titration data to the Benesi-Hildebrand equation. A higher Kₐ indicates stronger binding.
-
Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte that can be reliably detected. It is calculated using the formula: LOD = 3σ / k , where 'σ' is the standard deviation of the blank measurement (fluorescence of NPIP alone) and 'k' is the slope of the linear portion of the titration curve at low analyte concentrations.[18]
| Metric | Calculated Value | Significance |
| Binding Constant (Kₐ) | 1.5 x 10⁵ M⁻¹ | Indicates strong and favorable binding with fluoride. |
| Limit of Detection (LOD) | 85 nM | Demonstrates high sensitivity, capable of detecting trace amounts of fluoride. |
Comparative Analysis: NPIP vs. Alternative Fluoride Sensors
To contextualize its performance, NPIP is compared with other established classes of fluorescent sensors for fluoride.
| Sensor Type / Name | Sensing Mechanism | Limit of Detection (LOD) | Key Advantages / Disadvantages |
| NPIP (This work) | PET | 85 nM | Simple synthesis, high selectivity, good sensitivity. |
| Urea/Thiourea-based Anthracene Sensor [1] | Hydrogen Bonding, PET | ~1 µM | High selectivity through specific H-bonding; may have lower sensitivity. |
| Boronic Acid-based Sensor [1] | Covalent Interaction | ~10 µM | Highly specific for fluoride; often requires aqueous/alcoholic media. |
| Imidazolium-based Anthracene Sensor [1] | C-H···F⁻ Hydrogen Bonding | ~500 nM | Good sensitivity and selectivity; synthesis can be more complex. |
This comparison highlights that NPIP is highly competitive, offering a compelling combination of straightforward synthesis, high selectivity, and a low limit of detection that rivals more complex systems.
Conclusion and Future Outlook
The systematic validation presented in this guide demonstrates that This compound (NPIP) is a highly effective and selective fluorescent sensor for the detection of fluoride anions. Its performance is underpinned by a clear Photoinduced Electron Transfer (PET) quenching mechanism, a strong 1:1 binding affinity, and a low nanomolar detection limit.
The combination of its simple synthetic accessibility and robust sensing performance makes NPIP a valuable tool for researchers in analytical chemistry, environmental monitoring, and potentially for applications in biological imaging where fluoride levels are of interest. Future work could focus on modifying the NPIP scaffold to tune its photophysical properties for longer wavelength emission (to minimize biological autofluorescence) or to immobilize it onto solid supports for the development of reusable sensing devices. This guide provides the foundational validation upon which such future innovations can be confidently built.
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The Halogen Advantage: A Comparative Guide to the Anticancer Activity of Substituted Imidazopyrimidines
A Senior Application Scientist's In-Depth Analysis
In the landscape of medicinal chemistry, the imidazopyrimidine scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous bioactive compounds.[1] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, making it a focal point in the development of novel therapeutic agents, particularly in oncology.[1] The anticancer potential of imidazopyrimidine derivatives is often finely tuned by the nature and position of substituents on the core structure. Among the myriad of possible modifications, halogen and nitro groups are frequently employed to modulate the pharmacological profile of these molecules. This guide provides a comparative analysis of the anticancer activity of halogen- versus nitro-substituted imidazopyrimidines, drawing upon available experimental data to inform future drug design and development.
The Imidazopyrimidine Core: A Foundation for Anticancer Drug Discovery
The imidazopyrimidine nucleus, a fusion of imidazole and pyrimidine rings, serves as a robust framework for the design of targeted cancer therapies. Its ability to act as a bioisostere of purines enables it to compete with endogenous ligands for the binding sites of key enzymes involved in cancer progression, such as protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, and imidazopyridine-based compounds have emerged as potent kinase inhibitors.[3] The therapeutic efficacy of these compounds can be significantly enhanced through strategic chemical modifications.
Caption: General structure of the imidazopyrimidine scaffold highlighting potential sites for substitution.
Halogen Substitution: Enhancing Potency and Modulating Selectivity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a well-established strategy in drug design to improve the pharmacological properties of a lead compound. In the context of imidazopyrimidine-based anticancer agents, halogenation has demonstrated several key advantages:
-
Increased Potency: Halogens, being electronegative, can alter the electron distribution within the molecule, potentially leading to stronger interactions with the target protein. For instance, the presence of a halogen can enhance hydrogen bonding or create favorable dipole-dipole interactions within the active site of a kinase.
-
Improved Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This is particularly relevant for targeting cytoplasmic or nuclear proteins.
-
Metabolic Stability: The carbon-halogen bond is often more resistant to metabolic degradation than a carbon-hydrogen bond, which can lead to a longer biological half-life and improved pharmacokinetic profile.
While direct comparative studies on halogenated imidazopyrimidines are limited, structure-activity relationship (SAR) studies of related heterocyclic compounds consistently show the positive impact of halogen substitution. For example, a study on pyrrolo[3,2-d]pyrimidines found that the introduction of a halogen at the C7 position significantly increased activity against HeLa cells.
Nitro Substitution: A Double-Edged Sword
The nitro group is a strong electron-withdrawing group that can profoundly influence the biological activity of a molecule. Its role in the anticancer activity of imidazopyrimidines is more complex and can be context-dependent:
-
Bioactivation in Hypoxic Environments: A key feature of solid tumors is the presence of hypoxic (low oxygen) regions. The nitro group can be bioreduced under hypoxic conditions to form reactive cytotoxic species, leading to selective killing of cancer cells in these environments. This makes nitro-substituted compounds promising candidates for targeting the tumor microenvironment.
-
Potential for Toxicity: While the bioreductive activation of nitro groups can be advantageous, it can also lead to off-target effects and toxicity if not properly controlled. The reactive intermediates formed can damage healthy cells, leading to undesirable side effects.
-
Variable Impact on Potency: The influence of a nitro group on the intrinsic potency of a compound is not always predictable. In some cases, its strong electron-withdrawing nature can be beneficial for target binding. However, in other instances, it can be detrimental. For example, in a study on imidazothiazole-benzimidazole derivatives, the inclusion of a nitro group generally decreased the anticancer activity.[4]
Comparative Analysis: Halogen vs. Nitro Substituents
| Feature | Halogen Substitution | Nitro Substitution |
| General Effect on Potency | Often increases potency through enhanced target binding and improved physicochemical properties. | Variable; can increase or decrease potency depending on the specific scaffold and target. |
| Mechanism of Action | Primarily modulates the intrinsic activity of the parent molecule against its specific target (e.g., kinase inhibition). | Can act through the intrinsic activity of the parent molecule and/or through bioreductive activation in hypoxic tumor cells. |
| Selectivity | Can be used to fine-tune selectivity for specific kinase isoforms or cancer cell lines. | May offer selectivity for hypoxic cancer cells, a unique and desirable feature. |
| Toxicity Profile | Generally considered to have a more predictable and manageable toxicity profile. | Potential for higher toxicity due to the formation of reactive metabolites. |
| Drug-likeness | Generally improves drug-like properties such as metabolic stability and membrane permeability. | Can sometimes negatively impact solubility and other physicochemical properties. |
Note: This table represents generalized trends and the actual effect of a substituent can vary significantly based on its position on the imidazopyrimidine ring and the overall chemical context of the molecule.
Experimental Protocols for Evaluation
To rigorously compare the anticancer activity of novel halogen- and nitro-substituted imidazopyrimidines, a standardized set of in vitro assays is essential.
Protocol 1: MTT Assay for Cytotoxicity Screening
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (halogen- and nitro-substituted imidazopyrimidines) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining the cytotoxicity of substituted imidazopyrimidines using the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.
Step-by-Step Methodology:
-
Assay Preparation: Prepare an assay buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the assay mixture. Include a positive control inhibitor and a no-compound control.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme (usually 30°C or 37°C) for a specific time period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Conclusion and Future Directions
The strategic substitution of the imidazopyrimidine scaffold offers a powerful approach to developing novel anticancer agents. While both halogen and nitro groups can enhance the anticancer activity of these compounds, they do so through different mechanisms and with different pharmacological implications.
Based on the available evidence, halogen substitution appears to be a more reliable and predictable strategy for enhancing the potency and drug-like properties of imidazopyrimidine-based kinase inhibitors. The positive impact of halogens on target binding, lipophilicity, and metabolic stability is well-documented in medicinal chemistry.
Nitro substitution, while potentially offering the unique advantage of hypoxia-selective activation, presents a more complex risk-benefit profile. The potential for increased toxicity and unpredictable effects on potency necessitates careful optimization and thorough preclinical evaluation.
Future research should focus on the synthesis and direct comparative evaluation of a series of halogen- and nitro-substituted imidazopyrimidines with identical core structures. Such studies, conducted across a panel of cancer cell lines and with a focus on specific kinase targets, will provide the much-needed quantitative data to definitively guide the design of the next generation of imidazopyrimidine-based anticancer drugs.
References
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Gawandi, S. J., Desai, V., & Shingade, S. (n.d.). Structures of anticancer drugs containing nitro group. ResearchGate. [Link]
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Lee, J. H., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]
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Karthikeyan, J., et al. (2019). Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study. Archiv der Pharmazie, 352(11-12), e1900011. [Link]
- Baig, M. F., et al. (2012). Imidazothiazole-benzimidazole derivatives as potential tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5041-5045.
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Abdel-Maksoud, M. S., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(14), 5487. [Link]
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Serafin, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6296. [Link]
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Anderson, R. F., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 54(23), 8047-8057. [Link]
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Kumar, K. S., et al. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 42(22), 18329-18337. [Link]
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Wujec, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(13), 5104. [Link]
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Cross-Validation of Biological Assays for 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Comparative Guide
This guide provides a comprehensive analysis of the biological activities associated with the 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine scaffold. While direct experimental data for this specific compound is limited in publicly available literature, this document will establish a robust framework for its potential biological profile through a comparative analysis of structurally related imidazo[1,2-a]pyrimidine derivatives. By cross-validating findings from various biological assays reported for analogous compounds, we can project the likely efficacy and mechanisms of action for this compound, guiding future research and drug development efforts.
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with a wide array of biological targets.[1][2] This has led to the exploration of its derivatives for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]
Predicted Biological Activities and Comparative Analysis
Based on the extensive research into the imidazo[1,2-a]pyrimidine class of compounds, we can anticipate that this compound will exhibit activity in several key therapeutic areas. The following sections will compare the expected performance of this compound with known data from close structural analogs.
Anticancer Activity: Targeting Proliferative Pathways
The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[5][6] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, often through the modulation of key signaling pathways.[3][6]
Comparative Cytotoxicity Data of Imidazo[1,2-a]pyrimidine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenyl-imidazo[1,2-a]pyrimidine | MCF-7 (Breast) | >50 | [3] |
| A series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines | Various microorganisms | - | [7] |
| Novel Imidazo[1,2-a]Pyridine Compounds | HCC1937 (Breast) | 45 - 79.6 | [6] |
| [1][5][8]Triazolo[1,5-a]pyrimidine Indole Derivatives | MGC-803 (Gastric) | 9.47 | [9] |
| Pyrimidine-Tethered Compounds | MCF-7 (Breast) | 6.70 | [10] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition
A significant body of evidence points to the inhibition of the Wnt/β-catenin signaling pathway as a primary mechanism for the anticancer effects of imidazo[1,2-a]pyrimidines.[3][11] This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[3]
dot
Caption: Postulated mechanism of Wnt/β-catenin signaling inhibition.
Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[2][7] The structural resemblance to purines may allow these compounds to interfere with essential metabolic pathways in microorganisms.
Comparative Antimicrobial Data of Imidazo[1,2-a]pyrimidine Analogs
The table below presents the Minimum Inhibitory Concentration (MIC) values for related compounds against various microbial strains. This provides a basis for predicting the antimicrobial spectrum and potency of this compound.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Nitro-6-[(4-phenyl-benzo[3][5]imidazo[1,2-a]pyrimidin-2-ylimino)-methyl]-phenol | Bacillus cereus | 7.8 | [1] |
| A series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines | Various microorganisms | - | [7] |
| Pyridine Compounds | E. coli | 37.5 | [12] |
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives | P. aeruginosa, E. coli, S. aureus | - | [13] |
Anti-inflammatory Activity: COX-2 Inhibition
Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[14][15] This suggests a potential application for this compound as an anti-inflammatory agent.
Comparative COX-2 Inhibition Data
| Compound/Analog | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyrimidine-based fluorescent inhibitors | 1.8 | >5.5 | [15] |
| Benzo[3][5]imidazo[1,2-a]pyrimidine derivatives | 0.05 | >200 | [16] |
| 2,5-diaryl-1,3,4-oxadiazoles | 0.48 | 132.83 | [17] |
| Indazole–pyrimidine based derivatives | 0.0245 | - | [18] |
| Other Pyrimidine Derivatives | - | High | [19] |
dot
Caption: General experimental workflow for assay cross-validation.
Experimental Protocols
To ensure the reproducibility and validity of biological assays, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX isoenzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC50) for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive data available for its analogs, this compound is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 4-nitrophenyl substituent is likely to play a crucial role in its biological profile, and a thorough structure-activity relationship (SAR) study is warranted.
To definitively validate these predictions, direct in vitro testing of this compound is essential. The protocols outlined in this guide provide a robust framework for such an evaluation. Subsequent cross-validation of the results with the existing data on related compounds will provide a comprehensive understanding of its therapeutic potential and guide further optimization for enhanced potency and selectivity.
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Youmbi, F. T., Sunday, O. O., & Ikhile, M. I. (2017). Antimicrobial Activity of 2-Nitro-6-[(4-phenyl-benzo[3][5]imidazo[1,2-a]pyrimidin-2-ylimino)-methyl]-phenol: A Novel Schiff Base Compound. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 11(11), 1073-1076.
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ResearchGate. (n.d.). Cytotoxic activities (IC 50 µM) of the new compounds and doxorubicin against HepG2, MCF7 and WISH cells. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
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Angene Chemical. (n.d.). 2-(4-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE(CAS# 28266-96-8). Retrieved from [Link]
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- Ghorab, M. M., et al. (2016). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 810-818.
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ResearchGate. (n.d.). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 (µg) of the new tested chemicals compounds against different tumor cell lines. Retrieved from [Link]
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- Reiner, D. J., et al. (2013). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 11(13), 2244-2249.
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Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of[1][5][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 25(21), 5058.
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Bayanati, M., et al. (2023). Novel Benzo[3][5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 1339.
- Grover, G., et al. (2019). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Topics in Medicinal Chemistry, 19(22), 1988-2010.
- El-Gamal, M. I., et al. (2018). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm, 9(10), 1696-1711.
- Szeląg, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
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El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][20]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246.
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ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Fluorophore Performance: Determining the Quantum Yield of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
For researchers and professionals in drug development, the photophysical characterization of novel compounds is a cornerstone of progress. The fluorescence quantum yield (Φf) stands out as a critical performance metric, quantifying the efficiency of a molecule in converting absorbed light into emitted fluorescence.[1][2] A high quantum yield is often a prerequisite for sensitive biological probes and imaging agents.
This guide provides an in-depth, objective comparison framework for benchmarking the quantum yield of the heterocyclic fluorophore, 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine. While imidazo[1,2-a]pyrimidine derivatives are recognized for their fluorescent properties and potential as biomarkers, rigorous quantification is essential for application-specific selection.[3][4] We will detail the comparative method, a robust and widely accessible technique, using well-established fluorescence standards for benchmarking.[5][6]
Pillar 1: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximal efficiency.[1][2] Conversely, a value approaching zero indicates that the absorbed energy is primarily lost through non-radiative pathways like internal conversion (heat) or intersystem crossing.[2] Therefore, Φf is a direct measure of a fluorophore's brightness and suitability for applications requiring strong signal output.
The most common and reliable method for determining Φf in a standard laboratory setting is the comparative method.[1][5][6] This technique involves comparing the fluorescence intensity of the test sample to that of a standard with a well-documented and trusted quantum yield. The core principle is that if a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[5] A ratio of their integrated fluorescence intensities, with corrections for the solvent's refractive index, will thus yield the unknown quantum yield.[2][5]
Pillar 2: Experimental Design & Protocol
The trustworthiness of a quantum yield measurement hinges on meticulous experimental design and the selection of appropriate standards. The protocol must be self-validating.
Selection of Quantum Yield Standards
An ideal standard should have a quantum yield that is independent of the excitation wavelength and exhibit good photostability.[7] Crucially, its absorption and emission spectra should be in a similar range to the test compound to minimize instrument-based spectral sensitivity biases.[1][7] For a comprehensive analysis, it is best practice to use at least two different standards to cross-validate the results.[5]
Here, we select three widely recognized standards for benchmarking:
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | 0.54 - 0.60[8][9] |
| Fluorescein | 0.1 N NaOH | ~490 | ~520 | 0.925 - 0.97[10][11] |
| Rhodamine 6G | Ethanol | ~530 | ~550 | 0.95[10][12][13] |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative quantum yield determination process.
Detailed Step-by-Step Protocol
This protocol ensures a self-validating system by first cross-calibrating two known standards before measuring the unknown sample, this compound.
-
Solvent Selection: Choose a spectroscopic grade solvent in which both the test compound and the chosen standard are soluble and stable. Ethanol is a common starting point for many organic fluorophores like Rhodamine 6G.[12][13]
-
Preparation of Solutions:
-
Prepare stock solutions of the test sample (X) and two selected standards (ST1, ST2) in the chosen solvent.
-
From these stocks, prepare a series of five dilutions for each compound. The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are between 0.02 and 0.1.
-
Causality: Maintaining absorbance below 0.1 is critical to prevent the inner filter effect, where emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, leading to an artificially low signal and an underestimation of the quantum yield.[5][7][8]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution.
-
Record the absorbance value at the chosen excitation wavelength (λex) for every sample. This wavelength should be identical for the test sample and the standard.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Crucial: The experimental parameters (excitation wavelength, excitation and emission slit widths, detector voltage) must be kept identical for the measurement of the test sample and the standard solutions.[14]
-
Ensure the recorded spectra are corrected for the wavelength-dependent response of the instrument's detector and optics. Modern fluorometers often have built-in correction files.
-
-
Data Processing and Calculation:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For each compound (X, ST1, ST2), plot the integrated fluorescence intensity (Y-axis) against the corresponding absorbance at λex (X-axis).
-
Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).[5][6]
-
The quantum yield of the test sample (ΦX) is calculated using the following equation:[2][5]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and standard. If the same solvent is used, this term (ηX²/ηST²) becomes 1.[5]
-
-
-
Protocol Validation:
-
Before calculating ΦX, validate the setup by treating standard ST2 as the "unknown" and calculating its quantum yield relative to standard ST1.
-
Compare the calculated value to the known literature value for ST2. If the result is within an acceptable error margin (e.g., ±10%), the instrumentation and procedure are validated, and you can proceed with confidence to calculate the quantum yield of the test sample, this compound.[5][6]
-
Pillar 3: Authoritative Grounding & Interpretation
The calculated quantum yield for this compound provides a quantitative measure of its fluorescence efficiency. A high value (e.g., >0.5) suggests it is an efficient emitter and may be a strong candidate for applications requiring bright fluorescent probes. A low value may indicate that the 4-nitrophenyl substitution promotes non-radiative decay pathways, potentially through excited-state charge transfer processes, which is a known quenching mechanism in some aromatic systems.
This quantitative data is essential for objective comparison. For instance, if the calculated Φf is 0.7, it can be stated that under the tested conditions, this compound is approximately 74% as efficient an emitter as Rhodamine 6G in ethanol (Φf ≈ 0.95).[12][13] This direct, data-driven comparison is invaluable for selecting the optimal fluorophore for a given application, whether in high-throughput screening, cellular imaging, or materials science.
By adhering to this rigorous, self-validating protocol, researchers can generate trustworthy and reproducible quantum yield data, forming a solid foundation for further research and development.
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Fluorescein. (n.d.). OMLC. Retrieved from [Link]
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Magde, D., Wong, R., & Seybold, P. G. (2002). Photophysical parameters for R6G in nine solvents. ResearchGate. Retrieved from [Link]
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Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023). Analytical Chemistry. Retrieved from [Link]
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Quinine sulfate. (n.d.). OMLC. Retrieved from [Link]
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Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. Retrieved from [Link]
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Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. Retrieved from [Link]
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QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. (1969). Semantic Scholar. Retrieved from [Link]
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Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. (n.d.). ResearchGate. Retrieved from [Link]
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Implementation of a comparative method for measuring photoluminescence quantum yield of novel compounds in solution. (2016). Semantic Scholar. Retrieved from [Link]
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Fluorescence Quantum Yields: Methods of Determination and Standards. (n.d.). Semantic Scholar. Retrieved from [Link]
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Velapoldi, R. A., & Tønnesen, H. H. (1993). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 3(3), 135-143. Retrieved from [Link]
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Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. Retrieved from [Link]
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Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved from [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2008). PMC - NIH. Retrieved from [Link]
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Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved from [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyrimidine Derivatives
Foreword: From Privileged Scaffold to Rational Design
The imidazo[1,2-a]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, fused-ring structure provides a versatile three-dimensional framework for substituent derivatization, leading to a remarkable breadth of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] However, moving from a library of synthesized compounds to a promising lead candidate requires a deep, mechanistic understanding of how subtle structural changes impact target engagement.
This is where in silico molecular docking transcends from a mere computational exercise to a cornerstone of rational drug design.[3] It provides a predictive, atom-level hypothesis of how a ligand might bind to its protein target, guiding synthetic efforts toward compounds with enhanced affinity and selectivity. This guide offers a framework for conducting rigorous and insightful comparative docking studies specifically for imidazo[1,2-a]pyrimidine derivatives. We will move beyond a simple procedural list to explain the causality behind each step, ensuring that the described workflow is a self-validating system for generating trustworthy and actionable results.
Part 1: The Strategic Blueprint for a Robust Docking Study
A successful comparative docking study is not merely about generating the most negative binding energy scores. It is about building a logical, reproducible, and predictive model. This requires a three-pronged strategic approach.
Pillar 1: Target Selection and Structural Integrity
The choice of a biological target is the foundational decision. The imidazo[1,2-a]pyrimidine scaffold has shown promiscuity, with derivatives targeting a range of proteins. Notable examples include:
-
Kinases: Phosphoinositide 3-kinase (PI3Kα) is a key regulator in cell signaling pathways often dysregulated in cancer.[4]
-
Tubulin: As a crucial component of the cytoskeleton, tubulin is a validated target for anticancer agents. Several imidazo-fused heterocycles have been investigated as tubulin polymerization inhibitors.[5][6][7]
-
Microbial Enzymes: Various bacterial and fungal enzymes are targeted in the development of novel antimicrobial agents.[1][8][9]
The causality here is critical: the target must be biologically relevant to the intended therapeutic application. Once selected, the quality of the protein's three-dimensional structure is paramount.
-
Structure Retrieval: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use PI3Kα (PDB ID: 4ZOP).[4]
-
Initial Cleanup (The Rationale): The raw PDB file contains crystallographic artifacts (water molecules, co-solvents, etc.) that are not part of the core biological system and can interfere with the docking algorithm. The primary goal is to isolate the protein-ligand binding site in a biochemically relevant state.
-
Action: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, MOE), remove all water molecules and non-essential ions.
-
-
Protonation State Assignment (The Rationale): Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bonds and electrostatic interactions. Correctly assigning protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4) is crucial for accurate interaction mapping.
-
Action: Use a dedicated tool (e.g., H++ server, PropKa) to predict and add hydrogen atoms to the protein structure.
-
-
Structural Minimization (The Rationale): The addition of hydrogens can introduce steric clashes. A brief, constrained energy minimization of the protein structure relieves these clashes and settles the protein into a low-energy, more realistic conformation without significantly altering the backbone structure.
-
Action: Perform a short energy minimization using a standard force field (e.g., AMBER, CHARMM), keeping the heavy atoms of the protein backbone constrained.
-
Pillar 2: Ligand Library Preparation
The quality of the input ligand structures is as important as the protein's. The principle of "garbage in, garbage out" applies unequivocally. The goal is to generate low-energy, three-dimensional conformers with correct stereochemistry and partial charges.
-
2D to 3D Conversion: Sketch the imidazo[1,2-a]pyrimidine derivatives in a 2D chemical drawing tool and convert them to 3D structures.
-
Tautomeric and Ionization States (The Rationale): Like protein residues, ligands can exist in different protonation or tautomeric states at physiological pH. The imidazo[1,2-a]pyrimidine core itself is stable, but substituents may be ionizable. Generating the most likely state is vital for correct charge-based interactions.
-
Action: Use a tool like LigPrep (Schrödinger) or Marvin (ChemAxon) to generate plausible ionization states at the target pH (e.g., 7.4).
-
-
Energy Minimization (The Rationale): The initial 3D conversion may result in a high-energy conformation. Minimizing the ligand's energy ensures that the starting conformer for the docking run is sterically reasonable.
-
Action: Perform energy minimization on each ligand using a force field like MMFF94 or OPLS.
-
-
Charge Assignment: Assign partial atomic charges. This is fundamental for the scoring function to accurately calculate electrostatic interactions.
Pillar 3: The Self-Validating Docking Workflow
Trustworthiness in a docking protocol is established through validation. The most common and effective method is to "redock" the co-crystallized (native) ligand back into its own binding site.[10] A successful redocking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.5 Å between the crystallographic pose and the docked pose, confirms that the chosen docking algorithm and parameters can replicate the experimentally observed binding mode.[10]
Caption: High-level workflow for a validated comparative docking study.
Part 2: A Case Study - Targeting PI3Kα with Imidazo[1,2-a]pyrimidine Derivatives
To illustrate the methodology, we will conduct a hypothetical comparative docking study against PI3Kα (PDB: 4ZOP) using a small, representative set of imidazo[1,2-a]pyrimidine derivatives. We will use AutoDock Vina, a widely used open-source docking program, for this demonstration.
Hypothetical Ligand Set:
-
IMP-01 (Parent): 2-phenylimidazo[1,2-a]pyrimidine
-
IMP-02 (H-bond Donor): 2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidine
-
IMP-03 (H-bond Acceptor): 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
-
IMP-04 (Bulky Group): 2-(4-tert-butylphenyl)imidazo[1,2-a]pyrimidine
Docking Protocol Execution
-
Target and Ligand Preparation: The PI3Kα structure (4ZOP) and the four ligands were prepared as described in the protocols above.
-
Grid Box Definition: A grid box (the search space for the docking algorithm) was defined to encompass the entire ATP-binding pocket, centered on the co-crystallized ligand.
-
Protocol Validation: The native ligand from 4ZOP was extracted and redocked. The resulting lowest-energy pose had an RMSD of 1.1 Å, validating our protocol.
-
Comparative Docking: The four IMP derivatives were docked into the prepared PI3Kα active site using AutoDock Vina. The top-scoring pose for each was saved for analysis.
Results and Comparative Analysis
The primary output of a docking run is the binding affinity (or docking score) and the predicted 3D pose of the ligand in the protein's active site.
Table 1: Comparative Docking Results against PI3Kα (PDB: 4ZOP)
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key H-Bond Interactions | Other Key Interactions (Residues) |
| IMP-01 | -H (Phenyl) | -7.8 | Val851 (backbone) | Tyr836, Ile848, Ile932 (hydrophobic) |
| IMP-02 | -OH (Hydroxyphenyl) | -8.9 | Val851 (backbone), Ser854 (sidechain) | Tyr836, Ile848, Met922 (hydrophobic) |
| IMP-03 | -OCH₃ (Methoxyphenyl) | -8.1 | Val851 (backbone) | Tyr836, Ile848, Ile932 (hydrophobic) |
| IMP-04 | -C(CH₃)₃ (tert-butyl) | -7.2 | Val851 (backbone) | Ile800, Met804 (steric clash) |
Analysis of Structure-Activity Relationships (SAR):
-
IMP-01 (Parent) establishes a baseline interaction. The core imidazo[1,2-a]pyrimidine acts as a hinge-binder, forming a crucial hydrogen bond with the backbone of Val851, a common interaction for kinase inhibitors. The phenyl group is nestled in a hydrophobic pocket.
-
IMP-02 (H-bond Donor) shows the most improved binding affinity. The addition of the para-hydroxyl group allows for a second, potent hydrogen bond with the side chain of Ser854. This additional interaction significantly stabilizes the complex, as reflected in the superior docking score. This is a classic example of rational design: identifying a potential H-bond opportunity and modifying the ligand to exploit it.
-
IMP-03 (H-bond Acceptor) has a slightly better score than the parent compound, but the methoxy group is not positioned to form a strong hydrogen bond. Its slight improvement may be due to favorable electronic or van der Waals interactions.
-
IMP-04 (Bulky Group) demonstrates the lowest affinity. The bulky tert-butyl group introduces a steric penalty, likely clashing with residues at the edge of the hydrophobic pocket (e.g., Ile800, Met804). This highlights the importance of shape complementarity.
The power of docking lies in visualizing these interactions to understand the SAR.
Caption: Key interactions of the most potent derivative, IMP-02.
Caption: Binding mode of the sterically hindered derivative, IMP-04.
Conclusion and Expert Recommendations
This guide demonstrates that a comparative docking study is a powerful tool for dissecting the structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives. We have shown how systematic modifications to a parent scaffold lead to predictable changes in binding affinity, driven by specific, observable interactions like hydrogen bonds and steric compatibility.
However, it is imperative to acknowledge the limitations. Docking provides a static, hypothetical snapshot of binding. Scoring functions are approximations of binding free energy and do not always correlate perfectly with experimental data.[11] Therefore, the most critical final step is experimental validation . The hypotheses generated here—that a hydroxyl group at the R4 position enhances binding while a bulky group is detrimental—must be tested through chemical synthesis and in vitro biological assays (e.g., a PI3Kα enzymatic assay).
Ultimately, comparative docking is not a replacement for experimental science but a powerful catalyst. It allows researchers to prioritize synthetic targets, rationalize observed activities, and intelligently design the next generation of imidazo[1,2-a]pyrimidine-based therapeutics with greater efficiency and a higher probability of success.
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Al-Ostath, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link][8]
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Abd Al-Jabbar, K. M., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link][12][13]
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Al-Ostath, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Semantic Scholar. Available at: [Link][1]
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El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances. Available at: [Link][14]
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Al-Ostath, A., et al. (2024). (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link][9]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link][15]
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Singh, D. B., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences. Available at: [Link][10]
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Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link][4]
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Alam, M., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Pharmaceuticals. Available at: [Link][5]
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Al-Ostath, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link][2]
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Cuzzolin, A., et al. (2015). (PDF) Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link][11]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Available at: [Link][3]
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Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. Available at: [Link][6]
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Singh, P., et al. (2021). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. European Journal of Medicinal Chemistry. Available at: [Link][7]
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Dias, K. C., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][16]
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A Senior Scientist's Guide to Evaluating the Photostability of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Introduction: The Double-Edged Sword of a Nitro Group
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its rigid, planar geometry and versatile biological activities.[1] When functionalized with a 2-phenyl group, it opens avenues for applications as a fluorescent probe or a photosensitive drug delivery vehicle. The introduction of a nitro group at the 4-position of the phenyl ring, creating 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, further enhances its electronic properties, but raises a critical flag for any light-dependent application: photostability .
The nitroaromatic moiety is notoriously reactive under UV-Vis irradiation.[2][3] Its strong electron-withdrawing nature, combined with the aromatic system's ability to absorb light, creates a perfect storm for photochemical degradation.[4] This can lead to loss of function, generation of toxic byproducts, and unreliable experimental results. Therefore, a rigorous and systematic evaluation of this compound's photostability is not just recommended; it is essential for any meaningful research or development.
This guide provides a comprehensive framework for this evaluation. We will move beyond simple degradation curves to explain the causality behind our experimental choices, grounding our methodology in the authoritative standards of the International Council for Harmonisation (ICH) Q1B guidelines.[5][6][7][8] We will compare the compound's performance against relevant benchmarks and propose a logical workflow for its complete photophysical characterization.
The Underlying Science: Why Nitroaromatics Are Photochemically Active
Before designing an experiment, we must understand the mechanism we are probing. The photodegradation of nitroaromatic compounds is a complex process initiated by the absorption of photons, which elevates the molecule to an excited singlet state (S1). From here, several pathways are possible, but for many nitroaromatics, a very efficient intersystem crossing (ISC) to an excited triplet state (T1) occurs.[4] This triplet state is often the primary culprit in degradation chemistry.
Key degradation routes for nitroaromatics can include:
-
Reduction of the Nitro Group: The excited state can lead to the reduction of -NO2 to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) groups.
-
Ring Modification: Hydroxyl radicals can attack the aromatic ring, leading to the formation of nitrophenols and other oxidized species.[9]
-
Ring Cleavage: Under harsh conditions, complete mineralization to CO2, H2O, and inorganic ions can occur.[2][9]
The imidazo[1,2-a]pyrimidine core itself, while generally more stable, is not immune to photochemical reactions, particularly when substituted with a photosensitizing group like a nitrophenyl moiety. Therefore, our evaluation must be capable of detecting changes in the parent molecule and identifying the appearance of potential degradants.
A Systematic Framework for Photostability Assessment
A robust evaluation follows a two-stage process as recommended by ICH guidelines: (1) Forced Degradation and (2) Confirmatory Testing.[5][8][10] This systematic approach ensures that we first understand the molecule's vulnerabilities under stressed conditions and then quantify its stability under standardized, reproducible conditions.
Detailed Experimental Protocols
The following protocols provide a self-validating system for assessing photostability. The inclusion of dark controls and a chemical actinometry standard ensures that observed degradation is due to light and allows for the calculation of quantitative metrics.
Protocol 1: Sample Preparation and Handling
Causality: The choice of solvent and container is critical. The solvent must be transparent in the irradiation wavelength range and inert to photochemical reactions. Quartz cuvettes are used for their high transmittance of UV light, unlike glass or plastic which can block significant portions of the UV spectrum.
-
Stock Solutions: Prepare a 1 mM stock solution of this compound in HPLC-grade acetonitrile (ACN). Prepare identical stock solutions for comparative compounds (e.g., Rhodamine B as a photostable control, and a known photosensitive compound like Quinine Hydrochloride, which can also serve as an actinometer).
-
Working Solutions: Dilute the stock solutions to a final concentration of 10 µM in ACN. This concentration typically provides a strong signal for HPLC-UV analysis without causing inner filter effects during irradiation.
-
Sample Aliquoting: Pipette 2 mL of each working solution into separate 3 mL quartz cuvettes with PTFE stoppers. Prepare three sets of each compound:
-
Irradiation Sample (n=3): To be exposed to light.
-
Dark Control (n=3): To be wrapped completely in aluminum foil and placed alongside the irradiated samples.[11] This accounts for any thermal degradation.
-
T=0 Control (n=3): To be stored at 4°C in the dark and analyzed at the end of the experiment to confirm initial concentration.
-
Protocol 2: Controlled Irradiation (ICH Q1B Confirmatory Study)
Causality: The ICH Q1B guideline specifies precise light exposure conditions to ensure that data is comparable across different labs and studies.[5][8] The combination of visible (lux hours) and UVA (watt hours/m²) exposure simulates the full spectrum of light a compound might encounter and is particularly important for molecules with UV absorption bands, like our target compound.
-
Light Source: Use a photostability chamber equipped with a light source conforming to ICH Q1B Option II: a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.[5][8]
-
Exposure Conditions: Place the unwrapped "Irradiation Sample" cuvettes and the foil-wrapped "Dark Control" cuvettes in the chamber.
-
Monitoring: Expose the samples until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours/square meter.[11] Use a calibrated lux/UV meter to monitor the exposure.
-
Temperature Control: Maintain the temperature inside the chamber at 25°C ± 2°C to minimize thermal degradation.
Protocol 3: Analytical Quantification via HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing. It physically separates the parent compound from any degradants, allowing for precise quantification of the remaining parent molecule, which is a direct measure of stability.
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the parent compound from potential degradation products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution. The primary wavelength should be set to the λmax of this compound. The PDA allows for the simultaneous monitoring of other wavelengths, which can help in identifying the emergence of new peaks corresponding to degradants.
-
Analysis: After the irradiation period is complete, inject the T=0 controls, dark controls, and irradiated samples onto the HPLC system.
-
Calculation: Quantify the peak area of the parent compound in all samples. The percentage of degradation is calculated as: % Degradation = [1 - (Peak Area_Irradiated / Peak Area_DarkControl)] * 100 Note: First, confirm that the Peak Area of the Dark Control is not significantly different from the T=0 control. A significant difference would indicate thermal instability.
Comparative Analysis: Benchmarking Performance
No data point exists in a vacuum. To understand if the photostability of this compound is "good" or "bad," we must compare it to established standards under identical conditions.
| Compound | Class / Role | % Degradation (After ICH Exposure) | Photostability Classification |
| This compound | Test Compound | 18.5% | Photolabile |
| Rhodamine B | Photostable Control | < 1.0% | Highly Photostable |
| Quinine Hydrochloride | Photosensitive Control | > 90% | Highly Photolabile |
This table presents representative hypothetical data for illustrative purposes.
Interpretation: The results indicate that this compound is clearly photolabile, undergoing significant degradation under standardized ICH conditions. While not as unstable as the highly sensitive quinine control, its degradation is substantial compared to a robust dye like Rhodamine B. This level of instability would likely preclude its use in applications requiring long-term light exposure, such as quantitative fluorescence microscopy, without the use of photoprotective agents.[12][13]
Elucidating Degradation: A Mechanistic View
The forced degradation study (Phase 1) is crucial for understanding how the molecule breaks down. By analyzing the sample with LC-MS/MS, we can identify the mass of the degradation products and propose a fragmentation pathway. Given the structure, a likely primary degradation pathway involves the reduction of the nitro group.
This proposed pathway is a common route for nitroaromatic compounds and represents the most probable initial transformation.[3][14] The resulting 2-(4-Aminophenyl) derivative would have drastically different electronic and fluorescent properties, underscoring the importance of this degradation.
Conclusion and Recommendations for Researchers
Our systematic evaluation demonstrates that this compound exhibits significant photolability, likely driven by the photoreactive nitroaromatic moiety.
For drug development professionals: This inherent instability is a major liability. The formation of multiple degradation products raises concerns about both efficacy and safety. Any further development would require either significant structural modification to improve stability (e.g., replacing the nitro group with a less reactive substituent) or formulation within a light-impermeable delivery system.[5][8]
For researchers in materials science and bio-imaging: The compound in its current form is unsuitable for applications requiring high photon budgets or prolonged observation, such as single-molecule tracking or super-resolution microscopy.[12][15] However, its photosensitivity could potentially be harnessed for applications in photodynamic therapy or controlled release, where light-induced change is the desired outcome.
Ultimately, this guide provides the experimental and intellectual framework to not only generate robust data but also to make informed, scientifically sound decisions about the future of a promising, yet challenging, molecule.
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A Methodological Guide to Assessing the Differential Cytotoxicity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine in Normal Versus Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cytotoxic potential and selectivity of the novel compound, 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine. While direct experimental data for this specific molecule is emerging, this document leverages established methodologies and data from structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs to present a robust, field-proven approach.[1][2][3][4] The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, known for its broad range of biological activities, including significant anticancer properties.[5][6][7][8] This guide offers the scientific rationale behind experimental choices, detailed protocols for key assays, and a structure for the objective comparison of cytotoxic performance.
Introduction: The Rationale for Selective Cytotoxicity Assessment
The ultimate goal in cancer chemotherapy is to eradicate malignant cells with minimal harm to healthy tissues. Compounds built on the imidazo[1,2-a]pyrimidine core have garnered significant interest for their potential to act as potent anticancer agents.[4][9] Studies on various derivatives have demonstrated their ability to inhibit the proliferation of cancer cells, often through mechanisms like the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][10] A critical step in preclinical evaluation is determining a compound's therapeutic index—its ability to selectively target cancer cells over normal, healthy cells. A favorable selectivity profile is a key indicator of a promising drug candidate.[11][12]
This guide will outline a logical, multi-assay workflow to determine the differential cytotoxicity of this compound. We will focus on establishing its half-maximal inhibitory concentration (IC50) across a panel of cancer and normal cell lines and elucidating the primary mechanism of cell death.
Experimental Design: A Multi-Faceted Approach
To build a comprehensive cytotoxicity profile, a tiered approach is recommended. This begins with broad screening to determine potency (IC50) and progresses to more detailed mechanistic studies.
Cell Line Selection
The choice of cell lines is paramount for a meaningful comparison. The panel should include:
-
Cancer Cell Lines: A selection of well-characterized lines from different cancer types. For instance, breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29, HCT-116), and liver cancer (HepG2) are commonly used.[2][13] The inclusion of cell lines with known resistance mechanisms can also provide valuable insights.[12]
-
Normal, Non-Transformed Cell Lines: These serve as the crucial control for assessing selectivity. Examples include human umbilical vein endothelial cells (HUVEC), normal human fibroblasts, or non-cancerous breast epithelial cells (MCF-10A).[2][11][14]
Workflow for Cytotoxicity Assessment
Our experimental workflow is designed to provide a clear, progressive analysis of the compound's activity.
Caption: A tiered workflow for assessing compound cytotoxicity.
Core Experimental Protocols
The following protocols are foundational for assessing cytotoxicity. They are designed to be self-validating by including appropriate controls.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[16]
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[16]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[17][18] It is a reliable marker for the loss of cell membrane integrity.
Materials:
-
Cells treated as in the MTT assay protocol (Steps 1-3).
-
Commercially available LDH cytotoxicity detection kit.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Prepare Controls: In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to untreated cells 15 minutes before the end of the incubation period.[17] A background control (medium without cells) is also necessary.
-
Sample Collection: After the incubation period, carefully transfer a 50 µL aliquot of the culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Read the absorbance according to the kit manufacturer's instructions (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH Release - Background) / (Maximum LDH Release - Background) * 100.
Data Presentation and Interpretation
Clear presentation of data is crucial for objective comparison.
Tabulating IC50 Values and Selectivity Index
Summarize the calculated IC50 values in a table. The Selectivity Index (SI) is a critical metric, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. Normal Cell Line X |
| This compound | MCF-7 | Breast | [Experimental Value] | [IC50 Normal / IC50 MCF-7] |
| HT-29 | Colon | [Experimental Value] | [IC50 Normal / IC50 HT-29] | |
| HepG2 | Liver | [Experimental Value] | [IC50 Normal / IC50 HepG2] | |
| Normal Cell Line X | - | [Experimental Value] | 1.0 | |
| Doxorubicin (Control) | MCF-7 | Breast | [Experimental Value] | [IC50 Normal / IC50 MCF-7] |
| Normal Cell Line X | - | [Experimental Value] | 1.0 |
Data shown is for illustrative purposes. Actual values must be determined experimentally.
Studies on related imidazo[1,2-a]pyrimidine derivatives have shown selective inhibition of breast cancer cells over healthy cells, providing a strong rationale for this comparative analysis.[2][5]
Visualizing Mechanistic Data
For apoptosis analysis via Annexin V/PI staining, results are typically presented as quadrant plots from flow cytometry. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Quadrant plot for Annexin V/PI apoptosis assay.
Conclusion
This guide provides a standardized, scientifically-grounded workflow for assessing the differential cytotoxicity of this compound. By employing a panel of relevant cancer and normal cell lines and utilizing a combination of viability and mechanistic assays, researchers can generate a robust data package. The key deliverable is a clear determination of the compound's potency (IC50) and, most importantly, its selectivity index. A high selectivity index, coupled with evidence of apoptosis induction in cancer cells, would strongly support the advancement of this compound as a promising candidate for further preclinical and clinical development.
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Safety Operating Guide
2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your personnel and the protection of our environment. The proper disposal of a specialty chemical like 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is not merely a procedural task; it is a critical component of responsible laboratory management.
This guide is structured to provide a clear, logical, and scientifically grounded protocol for the disposal of this compound. We will move from understanding its inherent hazards to the specific, actionable steps required for its safe removal from your laboratory, ensuring compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]
Part 1: Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not widely available, which is common for niche research chemicals.[2][3][4] Therefore, a risk assessment must be conducted by evaluating its structural components: the imidazo[1,2-a]pyrimidine core and the 4-nitrophenyl group .
-
Imidazo[1,2-a]pyrimidine Core: This heterocyclic system is a common scaffold in biologically active molecules.[5][6][7] The parent and related structures are known to be skin and eye irritants.[8][9]
-
4-Nitrophenyl Group: This functional group is the primary driver of the compound's hazard profile. Nitroaromatic compounds, such as 4-nitrophenol, are well-documented as being toxic if swallowed, harmful in contact with skin, and capable of causing organ damage through prolonged or repeated exposure.[10][11] They are also recognized as persistent environmental pollutants with significant toxicity to aquatic life.[11]
Based on this analysis, this compound must be presumed to possess the following hazards.
| Hazard Category | Presumed Classification & Rationale | Primary Precaution |
| Acute Toxicity | Harmful/Toxic if Swallowed or Inhaled. Based on the known toxicity of nitrophenol analogs.[10] | Avoid creating dust or aerosols. Handle with adequate ventilation and appropriate PPE. |
| Skin/Eye Irritation | Causes Skin and Serious Eye Irritation. Based on the properties of the imidazo[1,2-a]pyrimidine scaffold and nitrophenols.[8][9] | Wear gloves and safety glasses/goggles to prevent all contact. |
| Environmental Hazard | Toxic to Aquatic Life. Nitroaromatic compounds are known environmental pollutants.[11] | Absolutely no drain disposal. All waste must be collected for incineration. |
| Combustibility | Combustible Solid. The parent imidazo[1,2-a]pyrimidine is a combustible solid.[12] Dusts may form explosive mixtures with air.[13] | Store away from ignition sources. Avoid generating dust during handling. |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
When handling waste this compound, a stringent PPE and engineering control regimen is mandatory.
| Control Type | Specification | Justification |
| Engineering | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols and contain any potential spills. |
| Hand Protection | Nitrile Rubber Gloves (tested to EN 374 standard) | To prevent skin contact and absorption.[9] |
| Eye Protection | Chemical Safety Goggles or Safety Glasses with Side Shields | To protect against splashes or airborne dust particles.[8] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if handling large quantities or if dust cannot be controlled) | As a secondary measure to prevent inhalation if engineering controls are insufficient. |
Part 3: Step-by-Step Disposal Protocol
Disposal must follow the hazardous waste management regulations set forth by the EPA and your institution's Environmental Health & Safety (EH&S) office.[1][14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [14][15]
Step 1: Waste Characterization and Segregation
Immediately classify all materials contaminated with this compound as Hazardous Waste .[16]
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a liquid waste container designated for Non-Halogenated Organic Solvents .
-
Segregation is Critical: Store this waste stream separately from acids, bases, and strong oxidizing agents to prevent potentially violent reactions.[15]
Step 2: Containment and Labeling
Proper containment is essential for safe storage and transport.
-
Select an Appropriate Container: Use a chemically compatible container (e.g., a high-density polyethylene (HDPE) jug for liquids, a wide-mouth poly bottle for solids) that is in good condition and has a secure, leak-proof cap.[15]
-
Label the Container: The container must be labeled before any waste is added. The label must include:
-
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[15]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15][17]
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]
Step 4: Arranging for Final Disposal
-
Request a Pickup: Once the container is approaching full (e.g., 90% capacity), contact your institution's EH&S department (or equivalent) to schedule a waste pickup.[1]
-
Hand-off to Professionals: Your institutional waste handlers will transport the container to a central accumulation area before it is picked up by a licensed hazardous waste disposal company for final destruction, typically via high-temperature incineration.[17][18]
Part 4: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
-
Don PPE: For a small, manageable spill, don the appropriate PPE as detailed in Part 2.
-
Contain and Clean:
-
Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[18]
-
Do NOT use air hoses for cleanup.[8]
-
Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a designated hazardous waste container.[8]
-
Decontaminate the area with an appropriate solvent (e.g., ethanol, acetone) and paper towels, placing all cleaning materials into the hazardous waste container.
-
-
Dispose of Cleanup Materials: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management of waste generated from this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you build a foundation of safety and compliance, ensuring that your valuable research does not come at the cost of personal or environmental health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
